molecular formula C8H10ClFN2O2S B1678417 p-APMSF hydrochloride CAS No. 74938-88-8

p-APMSF hydrochloride

货号: B1678417
CAS 编号: 74938-88-8
分子量: 252.69 g/mol
InChI 键: KHLLRHIUKOJXLL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

p-APMSF is an irreversible inhibitor of serine proteases with Ki values of 1.02, 1.18, 1.5, and 1.54 µM for bovine trypsin, human thrombin, bovine plasmin, and bovine Factor Xa, respectively. It is selective for these proteases over bovine chymotrypsin and acetylcholinesterase.>p-APMSF is an irreversible inhibitor of serine proteases.

属性

IUPAC Name

(4-carbamimidoylphenyl)methanesulfonyl fluoride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O2S.ClH/c9-14(12,13)5-6-1-3-7(4-2-6)8(10)11;/h1-4H,5H2,(H3,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHLLRHIUKOJXLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CS(=O)(=O)F)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClFN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70585071
Record name (4-Carbamimidoylphenyl)methanesulfonyl fluoride;hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74938-88-8
Record name Benzenemethanesulfonyl fluoride, 4-(aminoiminomethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74938-88-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 727369
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074938888
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name APMSF
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=727369
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (4-Carbamimidoylphenyl)methanesulfonyl fluoride;hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenemethanesulfonyl fluoride, 4-(aminoiminomethyl)-, hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

p-APMSF Hydrochloride: A Technical Guide to its Mechanism of Action as a Serine Protease Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

p-APMSF (p-Amidinophenylmethylsulfonyl fluoride) hydrochloride is a potent and specific irreversible inhibitor of trypsin-like serine proteases. Its mechanism of action involves the covalent modification of the active site serine residue, effectively and permanently disabling the enzyme's catalytic activity. This technical guide provides an in-depth exploration of p-APMSF's mechanism of action, quantitative inhibition data, detailed experimental protocols, and visual representations of the key molecular interactions and experimental workflows.

Core Mechanism of Action

p-APMSF is classified as an active-site-directed irreversible inhibitor. Its specificity is dictated by the p-amidinophenyl group, which mimics the side chains of arginine and lysine, the preferred substrates for trypsin-like serine proteases.[1][2] This structural feature guides the inhibitor to the enzyme's substrate-binding pocket (S1 pocket).

Once positioned within the active site, the highly reactive sulfonyl fluoride (B91410) moiety of p-APMSF is attacked by the nucleophilic hydroxyl group of the catalytic serine residue (Ser195 in trypsin). This results in the formation of a stable sulfonyl-enzyme covalent bond and the displacement of the fluoride ion. This covalent modification of the active site serine residue is essentially irreversible, leading to the permanent inactivation of the enzyme.[1][2][3] The inhibitory activity of p-APMSF has been shown to be approximately 1000-fold greater than that of the more general serine protease inhibitor, PMSF (phenylmethylsulfonyl fluoride).

Signaling Pathway Diagram

G cluster_0 Serine Protease Active Site cluster_1 p-APMSF Binding and Inhibition serine Serine Residue (Ser195) histidine Histidine Residue (His57) serine->histidine Proton Abstraction covalent_bond Covalent Sulfonyl-Enzyme Bond Formation serine->covalent_bond Nucleophilic Attack aspartate Aspartate Residue (Asp102) histidine->aspartate Hydrogen Bond pAPMSF p-APMSF binding_pocket S1 Specificity Pocket pAPMSF->binding_pocket Binding binding_pocket->serine Positioning for Attack inactive_enzyme Inactive Enzyme covalent_bond->inactive_enzyme

Caption: Mechanism of p-APMSF Inhibition of Serine Proteases.

Quantitative Inhibition Data

p-APMSF exhibits potent inhibition against a range of trypsin-like serine proteases. The inhibition constant (Ki) values for several key enzymes are summarized in the table below.

EnzymeSourceKi (µM)Molar Excess for Complete InhibitionReference(s)
TrypsinBovine1.02Equimolar[2][4]
ThrombinHuman1.18Equimolar[2][4]
PlasminBovine1.55- to 10-fold[2][4]
Factor XaBovine1.545- to 10-fold[2][4]
C1rHuman1-25- to 10-fold
C1sHuman1-25- to 10-fold

Note: p-APMSF shows selectivity for trypsin-like serine proteases and does not significantly inhibit chymotrypsin (B1334515) or acetylcholinesterase, even at large molar excesses.[2][4]

Experimental Protocols

The following provides a generalized methodology for determining the inhibition of a serine protease by p-APMSF hydrochloride. Specific concentrations and incubation times may need to be optimized for the particular enzyme and substrate being investigated.

Materials:
  • Purified serine protease (e.g., trypsin, thrombin)

  • This compound stock solution (e.g., in DMSO or water)

  • Chromogenic or fluorogenic substrate specific for the protease

  • Assay buffer (e.g., Tris-HCl or PBS at a physiological pH)

  • Microplate reader

General Protocol for Inhibition Assay:
  • Enzyme Preparation: Prepare a working solution of the serine protease in the assay buffer to a final concentration that yields a linear rate of substrate hydrolysis over the desired time course.

  • Inhibitor Preparation: Prepare a series of dilutions of the this compound stock solution in the assay buffer.

  • Incubation: In a microplate well, pre-incubate the serine protease with varying concentrations of p-APMSF (or buffer as a control) for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 25°C or 37°C).

  • Reaction Initiation: Initiate the enzymatic reaction by adding the specific chromogenic or fluorogenic substrate to each well.

  • Data Acquisition: Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader.

  • Data Analysis: Determine the initial reaction velocities (rates) from the linear portion of the progress curves. Calculate the percentage of inhibition for each p-APMSF concentration relative to the control (no inhibitor). The inhibition constant (Ki) can then be determined by non-linear regression analysis of the inhibition data.

Experimental Workflow Diagram

G start Start prepare_reagents Prepare Enzyme, p-APMSF, and Substrate Solutions start->prepare_reagents pre_incubation Pre-incubate Enzyme with p-APMSF prepare_reagents->pre_incubation initiate_reaction Add Substrate to Initiate Reaction pre_incubation->initiate_reaction measure_activity Monitor Absorbance/Fluorescence over Time initiate_reaction->measure_activity data_analysis Calculate Reaction Rates and % Inhibition measure_activity->data_analysis determine_ki Determine Ki using Non-linear Regression data_analysis->determine_ki end End determine_ki->end

Caption: General workflow for a serine protease inhibition assay.

Conclusion

This compound is a valuable tool for researchers studying the function and regulation of trypsin-like serine proteases. Its high potency, specificity, and irreversible mechanism of action make it an effective inhibitor for in vitro studies. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for the effective application of p-APMSF in a research setting.

References

p-APMSF Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the core properties, mechanism of action, and experimental applications of p-APMSF hydrochloride, a potent and irreversible inhibitor of serine proteases.

Introduction

(4-Amidinophenyl)methanesulfonyl fluoride (B91410) hydrochloride, commonly known as this compound, is a highly effective and specific irreversible inhibitor of serine proteases.[1] Its unique reactivity makes it a valuable tool in a wide range of research applications, particularly in studies involving blood coagulation, the complement system, and general proteolytic activity.[2] This guide provides a comprehensive overview of this compound, including its chemical and physical properties, mechanism of action, quantitative inhibitor data, and detailed experimental protocols.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[3] It is an alternative to other serine protease inhibitors like Diisopropylfluorophosphate (DFP) and Phenylmethylsulfonyl fluoride (PMSF), offering the advantages of being a water-soluble powder, which facilitates its handling and use in aqueous experimental systems.[2]

PropertyValueReference
Molecular Formula C₈H₉FN₂O₂S・HCl[2]
Molecular Weight 252.69 g/mol [2]
CAS Number 74938-88-8[3]
Appearance White to off-white crystalline solid[3]
Solubility Water (25 mg/mL), DMSO (50 mg/mL)[3]
Storage Store at -20°C[2]

Mechanism of Action

This compound is classified as a mechanism-based inhibitor, also known as a suicide inhibitor. It irreversibly binds to the active site of serine proteases, leading to the formation of a stable covalent bond and the complete inactivation of the enzyme.[1] The inhibitor demonstrates a strong specificity for proteases that cleave substrates after positively charged amino acid residues, namely arginine and lysine.[1]

The mechanism of inhibition involves the sulfonyl fluoride moiety of p-APMSF, which is highly reactive towards the hydroxyl group of the active site serine residue within the catalytic triad (B1167595) of the protease. This reaction results in the formation of a stable sulfonyl-enzyme complex, rendering the enzyme catalytically inactive.

G Mechanism of Irreversible Inhibition by p-APMSF cluster_0 Active Serine Protease cluster_1 Inhibitor cluster_2 Enzyme-Inhibitor Complex cluster_3 Inactive Enzyme ActiveSite Serine Protease (Active Site with Ser-OH) EI_Complex Initial E-I Complex (Non-covalent) ActiveSite->EI_Complex Forms pAPMSF p-APMSF pAPMSF->ActiveSite Binding to Active Site InactiveEnzyme Sulfonylated Enzyme (Covalently Modified & Inactive) EI_Complex->InactiveEnzyme Irreversible Covalent Bonding

Figure 1: Mechanism of p-APMSF Inhibition.

Quantitative Inhibitor Data

This compound exhibits potent inhibitory activity against a range of trypsin-like serine proteases. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme, with lower values indicating stronger inhibition.

EnzymeSpeciesKi (μM)Reference
TrypsinBovine1.02[1]
ThrombinHuman1.18[1]
PlasminBovine1.5[1]
Factor XaBovine1.54[1]
C1rHuman1-2[1]
C1sHuman1-2[1]

Selectivity: this compound is highly selective for trypsin-like serine proteases. It shows little to no inhibitory activity against other classes of proteases, such as chymotrypsin, or other enzymes like acetylcholinesterase.[1]

Stability: The stability of this compound in aqueous solutions is pH-dependent. It is important to prepare fresh solutions immediately before use, as the compound has a limited half-life in solution.[3]

pHHalf-life (t½)
6.020 minutes
7.06 minutes
8.01 millisecond

Experimental Protocols

Preparation of Stock Solutions

Due to its limited stability in aqueous solutions, it is crucial to prepare this compound stock solutions fresh before each experiment.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO) or sterile, deionized water

  • Microcentrifuge tubes

Procedure:

  • Weigh the required amount of this compound powder in a microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO or sterile, deionized water to achieve the desired stock concentration (e.g., 100 mM).

  • Vortex thoroughly until the powder is completely dissolved.

  • Keep the stock solution on ice and use it immediately.

Inhibition of Serine Protease Activity in Cell Lysates

This protocol describes the use of this compound to prevent proteolytic degradation during the preparation of cell lysates for downstream applications such as Western blotting.

Materials:

  • Cultured cells

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer)

  • This compound stock solution (e.g., 100 mM)

  • Cell scraper

  • Microcentrifuge

Procedure:

  • Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.

  • Aspirate the PBS completely.

  • Add ice-cold lysis buffer to the dish. Immediately before adding the lysis buffer, supplement it with this compound to a final concentration of 1 mM.

  • Use a cell scraper to gently collect the cell lysate.

  • Transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.

  • The lysate is now ready for protein quantification and subsequent analysis.

G Workflow for Cell Lysate Preparation with p-APMSF Start Start: Cultured Cells Wash Wash with ice-cold PBS Start->Wash AddLysis Add Lysis Buffer + 1 mM p-APMSF Wash->AddLysis Scrape Scrape and Collect Lysate AddLysis->Scrape Incubate Incubate on ice (30 min) Scrape->Incubate Centrifuge Centrifuge (14,000 x g, 15 min, 4°C) Incubate->Centrifuge Collect Collect Supernatant (Protein Lysate) Centrifuge->Collect End End: Ready for Analysis Collect->End

Figure 2: Cell Lysate Preparation Workflow.

In Vitro Serine Protease Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of this compound on a specific serine protease using a chromogenic substrate.

Materials:

  • Purified serine protease

  • Chromogenic substrate specific for the protease

  • Assay buffer (e.g., Tris-HCl, pH 7.4)

  • This compound stock solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer to create a range of inhibitor concentrations.

  • In a 96-well microplate, add the purified serine protease to each well.

  • Add the different concentrations of this compound to the respective wells. Include a control well with no inhibitor.

  • Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiate the enzymatic reaction by adding the chromogenic substrate to all wells.

  • Immediately measure the absorbance of the wells at the appropriate wavelength using a microplate reader. Take readings at regular intervals (e.g., every minute for 10 minutes).

  • Calculate the rate of substrate hydrolysis for each inhibitor concentration.

  • Plot the enzyme activity against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Applications in Research

This compound is a versatile tool with applications in various research areas:

  • Blood Coagulation Cascade: Due to its potent inhibition of thrombin and Factor Xa, p-APMSF is widely used to study the intricate mechanisms of the blood coagulation cascade.[2] It can be used to block specific steps in the cascade to elucidate the function of individual clotting factors.

G p-APMSF Inhibition in the Coagulation Cascade Prothrombin Prothrombin (II) Thrombin Thrombin (IIa) Prothrombin->Thrombin Fibrin Fibrin Thrombin->Fibrin Cleaves Fibrinogen Fibrinogen Fibrinogen->Fibrin FactorX Factor X FactorXa Factor Xa FactorX->FactorXa Activation FactorXa->Thrombin Activates pAPMSF p-APMSF pAPMSF->Thrombin Inhibits pAPMSF->FactorXa Inhibits

References

An In-Depth Technical Guide to p-APMSF: Structure, Chemical Properties, and Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (4-Amidinophenyl)methanesulfonyl fluoride (B91410) hydrochloride (p-APMSF), a widely utilized irreversible inhibitor of serine proteases. This document details its chemical structure, key physicochemical properties, mechanism of action, and provides detailed experimental protocols for its use in research and drug development settings.

Chemical Structure and Properties

p-APMSF, also known as (p-Amidinophenyl)methanesulfonyl fluoride, is a synthetic small molecule that serves as a potent and specific inhibitor of serine proteases that recognize and cleave substrates after arginine or lysine (B10760008) residues.

Chemical Structure:

Figure 1: Chemical structure of (4-Amidinophenyl)methanesulfonyl fluoride hydrochloride (p-APMSF).

Physicochemical Properties:

The following table summarizes the key chemical and physical properties of p-APMSF hydrochloride.

PropertyValueReference(s)
Molecular Formula C₈H₉FN₂O₂S · HCl[1][2]
Molecular Weight 252.69 g/mol [1][2]
CAS Number 74938-88-8[1][2]
Appearance White to off-white crystalline solid[2]
Melting Point 190-191 °C[3]
Solubility Water: 25 mg/mLDMSO: 50 mg/mL[2][3]
Storage Store at -20°C[3]

Stability:

p-APMSF is unstable in aqueous solutions, with its stability being pH-dependent. Stock solutions should be prepared fresh before use. The half-life of p-APMSF in aqueous buffer is approximately 6 minutes at pH 7.0.[3]

Mechanism of Action

p-APMSF is an irreversible inhibitor that specifically targets the active site of serine proteases. Its mechanism of action involves a two-step process:

  • Binding: The positively charged amidino group on the phenyl ring of p-APMSF mimics the side chains of arginine and lysine, allowing it to bind with high affinity to the S1 specificity pocket of target serine proteases.

  • Covalent Modification: Once bound, the highly reactive sulfonyl fluoride moiety of p-APMSF is positioned in close proximity to the catalytic serine residue in the enzyme's active site. The sulfonyl fluoride then reacts with the hydroxyl group of the serine, forming a stable, covalent sulfonyl-enzyme bond. This covalent modification permanently inactivates the enzyme.[4]

This targeted inactivation makes p-APMSF a highly specific and potent tool for studying the function of trypsin-like serine proteases.

G cluster_0 Mechanism of p-APMSF Inhibition E_S Serine Protease (Active Enzyme) EI_complex Enzyme-Inhibitor Complex (Non-covalent) E_S->EI_complex Binding (Reversible) I p-APMSF (Inhibitor) I->EI_complex EI_covalent Covalently Modified Enzyme (Inactive) EI_complex->EI_covalent Covalent Modification (Irreversible) G cluster_0 Workflow for Serine Protease Inhibition Assay start Start prep_reagents Prepare Reagents (Enzyme, Substrate, Buffer, p-APMSF) start->prep_reagents add_enzyme Add Enzyme, Buffer, and p-APMSF to Microplate Wells prep_reagents->add_enzyme incubate Incubate at Room Temperature add_enzyme->incubate add_substrate Add Chromogenic Substrate to Initiate Reaction incubate->add_substrate measure_abs Measure Absorbance Kinetically add_substrate->measure_abs analyze Analyze Data (Calculate Reaction Rates) measure_abs->analyze end End analyze->end

References

Substrate Specificity of p-APMSF Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the substrate specificity of p-(Amidinophenyl)methanesulfonyl fluoride (B91410) hydrochloride (p-APMSF HCl). p-APMSF is a potent, irreversible inhibitor of a specific class of serine proteases, namely those that exhibit a preference for cleaving substrates at the carboxyl side of positively charged amino acid residues such as arginine and lysine (B10760008). Its unique reactivity and specificity make it a valuable tool in protease research and a potential starting point for therapeutic inhibitor design. This document details the inhibitory profile of p-APMSF against various proteases, provides relevant experimental protocols for its characterization, and visualizes its interactions within key physiological signaling pathways.

Introduction to p-APMSF Hydrochloride

This compound is a synthetic serine protease inhibitor that functions as an active site-directed covalent modifier. The molecule's structure, featuring a p-amidinophenyl group, mimics the side chains of arginine and lysine, directing the inhibitor to the substrate-binding pocket of trypsin-like serine proteases. The highly reactive sulfonyl fluoride moiety then forms a stable, covalent bond with the active site serine residue, leading to irreversible inhibition.[1][2] This mechanism of action is significantly more potent and specific compared to the more general serine protease inhibitor, phenylmethylsulfonyl fluoride (PMSF).

Quantitative Inhibitory Profile

The substrate specificity of p-APMSF is best understood through its inhibition constants (Ki) for various enzymes. A lower Ki value indicates a higher binding affinity and more potent inhibition. The following table summarizes the known inhibitory activity of p-APMSF against a panel of serine proteases.

Target ProteaseEnzyme SourceKi (μM)Specificity NotesReference
TrypsinBovine1.02Strong inhibition[3][4]
ThrombinHuman1.18Strong inhibition[3][4]
PlasminBovine/Human1.5Strong inhibition[3][4]
Factor XaBovine1.54Strong inhibition[3][4]
C1rHuman1-2Strong inhibition[1][2]
C1sHuman1-2Strong inhibition[1][2]
ChymotrypsinBovineNo significant inhibitionHighly selective over chymotrypsin[1][2][3][4]
AcetylcholinesteraseNot applicableNo significant inhibitionNot a target[1][2][3][4]

Mechanism of Action and Specificity

p-APMSF is classified as a mechanism-based inhibitor. Its specificity is primarily driven by the interaction of its p-amidinophenyl group with the S1 binding pocket of target proteases. Trypsin-like serine proteases possess a deep S1 pocket with an aspartic acid residue at the bottom, which forms a salt bridge with the positively charged side chains of arginine or lysine substrates. The amidino group of p-APMSF effectively mimics this interaction, leading to its specific binding to this class of proteases.

In contrast, chymotrypsin, which prefers bulky hydrophobic residues, has a shallower, more hydrophobic S1 pocket and is therefore not a target for p-APMSF. This high degree of selectivity is a key advantage of p-APMSF in studies where the specific inhibition of trypsin-like serine proteases is desired without affecting other classes of proteases.

Experimental Protocols

General Materials and Reagents
  • Buffer: 50 mM Tris-HCl, pH 7.5-8.0, containing 100 mM NaCl and 10 mM CaCl2. The exact pH and ionic strength should be optimized for each specific protease.

  • Target Protease: Purified enzyme (e.g., bovine trypsin, human thrombin) of known concentration and activity.

  • Chromogenic or Fluorogenic Substrate: A substrate specific for the target protease that releases a detectable product upon cleavage (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin).

  • This compound Stock Solution: A concentrated stock solution (e.g., 10 mM) prepared in a suitable solvent such as water or DMSO. Serial dilutions are then made in the assay buffer.

  • Microplate Reader or Spectrophotometer: To measure the absorbance or fluorescence of the product formed.

  • 96-well plates or cuvettes.

General Procedure for Determining Inhibition Constant (Ki)
  • Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add a fixed concentration of the target protease to varying concentrations of p-APMSF. Include a control with no inhibitor. Incubate for a defined period (e.g., 15-30 minutes) at a constant temperature (e.g., 37°C) to allow for the covalent modification to occur.

  • Initiation of Reaction: Add the chromogenic or fluorogenic substrate to each well to start the enzymatic reaction.

  • Kinetic Measurement: Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is proportional to the remaining active enzyme concentration.

  • Data Analysis:

    • Calculate the initial velocity (V₀) for each inhibitor concentration from the linear portion of the progress curves.

    • Plot the percentage of inhibition versus the inhibitor concentration.

    • For an irreversible inhibitor, the apparent first-order rate constant of inactivation (k_obs) can be determined at each inhibitor concentration.

    • The inhibition constant (Ki) and the maximal rate of inactivation (kinact) can be determined by plotting k_obs against the inhibitor concentration.

Visualization of p-APMSF in Biological Pathways

The serine proteases targeted by p-APMSF are key players in several critical physiological signaling cascades. The following diagrams, generated using the DOT language, illustrate the points of inhibition by p-APMSF in these pathways.

Blood Coagulation Cascade

The coagulation cascade is a series of proteolytic events leading to the formation of a fibrin (B1330869) clot. Thrombin and Factor Xa are central to this process.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIa XIa XI->XIa XIIa IX IX IXa IXa IX->IXa XIa X X IXa->X Tissue_Factor Tissue_Factor VII VII VIIa VIIa VII->VIIa Tissue Factor VIIa->X Xa Xa X->Xa IXa / VIIa Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Xa Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin pAPMSF pAPMSF pAPMSF->Xa Inhibition pAPMSF->Thrombin Inhibition

p-APMSF inhibits key proteases in the coagulation cascade.
Classical Complement Pathway

The classical complement pathway is a component of the innate immune system that is activated by antibody-antigen complexes. C1r and C1s are the initial serine proteases in this cascade.

Complement_Pathway Antibody_Antigen_Complex Antibody_Antigen_Complex C1q C1q Antibody_Antigen_Complex->C1q C1_complex C1qrs Complex C1q->C1_complex Binds C1r_active C1r_active C1_complex->C1r_active Auto-activation C1r_zymogen C1r_zymogen C1r_zymogen->C1_complex C1s_zymogen C1s_zymogen C1s_zymogen->C1_complex C1s_active C1s_active C1r_active->C1s_active Cleaves & Activates C4 C4 C1s_active->C4 Cleaves C2 C2 C1s_active->C2 Cleaves pAPMSF pAPMSF pAPMSF->C1r_active Inhibition pAPMSF->C1s_active Inhibition C4b C4b C4->C4b C2a C2a C2->C2a C3_convertase C3_convertase C4b->C3_convertase C2a->C3_convertase Downstream_effects Downstream_effects C3_convertase->Downstream_effects Amplification Cascade

p-APMSF targets the initial proteases of the classical complement pathway.
Urokinase-Plasminogen Activation System

The activation of plasminogen to plasmin by urokinase-type plasminogen activator (uPA) is crucial for fibrinolysis and tissue remodeling. Plasmin is a direct target of p-APMSF.

Fibrinolysis_Pathway uPA Urokinase-type Plasminogen Activator Plasmin Plasmin uPA->Plasmin Activates Plasminogen Plasminogen Plasminogen->Plasmin Fibrin_Degradation_Products Fibrin_Degradation_Products Plasmin->Fibrin_Degradation_Products Degrades Fibrin Fibrin Fibrin->Fibrin_Degradation_Products pAPMSF pAPMSF pAPMSF->Plasmin Inhibition

p-APMSF directly inhibits plasmin in the fibrinolytic pathway.
Experimental Workflow for Determining Inhibitor Specificity

The following diagram illustrates a typical workflow for characterizing the specificity of a protease inhibitor like p-APMSF.

Experimental_Workflow cluster_prep Preparation cluster_assay Inhibition Assays cluster_analysis Data Analysis Prepare_Inhibitor Prepare p-APMSF Stock Solutions Assay_Target Perform Inhibition Assays with Target Proteases (e.g., Trypsin, Thrombin) Prepare_Inhibitor->Assay_Target Assay_NonTarget Perform Inhibition Assays with Non-Target Proteases (e.g., Chymotrypsin) Prepare_Inhibitor->Assay_NonTarget Prepare_Proteases Prepare Panel of Target & Non-Target Proteases Prepare_Proteases->Assay_Target Prepare_Proteases->Assay_NonTarget Prepare_Substrates Prepare Specific Chromogenic/Fluorogenic Substrates Prepare_Substrates->Assay_Target Prepare_Substrates->Assay_NonTarget Calculate_Ki Determine Ki values for Target Proteases Assay_Target->Calculate_Ki Confirm_No_Inhibition Confirm Lack of Inhibition for Non-Target Proteases Assay_NonTarget->Confirm_No_Inhibition Determine_Specificity Determine Specificity Profile Calculate_Ki->Determine_Specificity Confirm_No_Inhibition->Determine_Specificity

Workflow for characterizing the substrate specificity of p-APMSF.

Conclusion

This compound is a highly specific and potent irreversible inhibitor of trypsin-like serine proteases. Its substrate specificity is well-defined, with strong inhibitory activity against key enzymes in the coagulation, complement, and fibrinolytic systems, and a notable lack of activity against other classes of proteases such as chymotrypsin. This well-characterized profile makes p-APMSF an indispensable tool for researchers studying the roles of these proteases in health and disease, and provides a valuable chemical scaffold for the development of novel therapeutic agents.

References

An In-depth Technical Guide to p-APMSF Hydrochloride: A Potent Serine Protease Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of p-APMSF hydrochloride (p-Amidinophenylmethylsulfonyl fluoride (B91410) hydrochloride), a critical tool in serine protease research. We will delve into its core properties, mechanism of action, and practical applications, offering detailed experimental protocols and visual workflows to facilitate its effective use in the laboratory.

Core Properties of this compound

This compound is a highly specific and irreversible inhibitor of trypsin-like serine proteases. Its chemical structure features a reactive sulfonyl fluoride group that covalently modifies the active site serine residue of target enzymes. The presence of a p-amidinophenyl group directs its specificity towards proteases that cleave after positively charged amino acid residues like arginine and lysine.

Physicochemical and Quantitative Data

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Weight 252.69 g/mol
Molecular Formula C₈H₉FN₂O₂S · HCl
CAS Number 74938-88-8
Appearance White to off-white solid
Solubility Soluble in water (25 mg/mL) and DMSO (50 mg/mL).
Storage Store at -20°C. Stock solutions in water can be aliquoted and stored at -20°C.
pH-dependent Stability Half-life (t½) in aqueous buffer: 6 minutes at pH 7.0.
Inhibitory Activity

p-APMSF is known for its potent and selective inhibition of a range of serine proteases. The inhibition constant (Ki) values for several key enzymes are presented below.

Target EnzymeKi (μM)Reference
Bovine Trypsin1.02
Human Thrombin1.18
Bovine Plasmin1.5
Bovine Factor Xa1.54

Mechanism of Action: Irreversible Inhibition

The inhibitory mechanism of p-APMSF involves a two-step process. Initially, the amidinophenyl group directs the inhibitor to the substrate-binding pocket of the target serine protease. This is followed by the nucleophilic attack of the active site serine hydroxyl group on the sulfonyl fluoride moiety. This reaction results in the formation of a stable, covalent sulfonyl-enzyme bond, leading to the irreversible inactivation of the protease.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, based on established protocols in the field.

Preparation of this compound Stock Solution

Objective: To prepare a stable, concentrated stock solution of p-APMSF for use in inhibition assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO) or sterile deionized water

  • Microcentrifuge tubes

  • Pipettes and sterile tips

Protocol:

  • Allow the this compound powder to equilibrate to room temperature before opening the vial.

  • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • To prepare a 50 mM stock solution in DMSO, add the appropriate volume of anhydrous DMSO. For a 50 mM aqueous stock, use sterile deionized water.

  • Vortex thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C. It is recommended to use a freshly prepared solution for optimal activity, as the compound has a short half-life in aqueous solutions at neutral pH.

Serine Protease Inhibition Assay

Objective: To determine the inhibitory potency of p-APMSF against a target serine protease using a chromogenic or fluorogenic substrate.

Materials:

  • Target serine protease (e.g., trypsin, thrombin)

  • Chromogenic or fluorogenic substrate specific for the protease

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 0.05% Tween-20)

  • This compound stock solution

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare serial dilutions of the this compound stock solution in the assay buffer.

  • In a 96-well microplate, add a fixed concentration of the target serine protease to each well.

  • Add the different concentrations of the p-APMSF dilutions to the wells containing the enzyme. Include a control well with the enzyme and buffer only (no inhibitor).

  • Incubate the enzyme-inhibitor mixture for a predetermined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for the inhibition reaction to occur.

  • Initiate the enzymatic reaction by adding the chromogenic or fluorogenic substrate to each well.

  • Immediately measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader. Take kinetic readings over a specific time course.

  • The rate of substrate hydrolysis is proportional to the residual enzyme activity.

  • Plot the percentage of inhibition against the logarithm of the p-APMSF concentration to determine the IC₅₀ value. The Ki can be calculated from the IC₅₀ using the Cheng-Prusoff equation, taking into account the substrate concentration and its Km value.

Visualizing Workflows and Pathways

To provide a clearer understanding of the experimental and biological contexts of p-APMSF action, the following diagrams have been generated using the DOT language.

General Experimental Workflow for Serine Protease Inhibition

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis pAPMSF p-APMSF Stock Incubation Enzyme + p-APMSF Incubation pAPMSF->Incubation Enzyme Enzyme Solution Enzyme->Incubation Substrate Substrate Solution Reaction Add Substrate & Measure Activity Substrate->Reaction Incubation->Reaction Data Calculate % Inhibition Reaction->Data IC50 Determine IC50/Ki Data->IC50

Caption: A generalized workflow for determining the inhibitory activity of p-APMSF against a serine protease.

Inhibition of Protease-Activated Receptor (PAR) Signaling

G cluster_pathway PAR1 Signaling Pathway cluster_inhibition Inhibition by p-APMSF Thrombin Thrombin (Serine Protease) PAR1_inactive Inactive PAR1 Thrombin->PAR1_inactive Cleavage Inactivated_Thrombin Inactivated Thrombin PAR1_active Active PAR1 (Tethered Ligand) PAR1_inactive->PAR1_active G_protein G-protein Activation PAR1_active->G_protein Downstream Downstream Signaling (e.g., Ca2+ mobilization) G_protein->Downstream pAPMSF p-APMSF pAPMSF->Thrombin Inhibition

Caption: p-APMSF inhibits thrombin, preventing the cleavage and activation of PAR1 and subsequent downstream signaling.

Conclusion

This compound remains an invaluable tool for researchers studying the roles of serine proteases in various physiological and pathological processes. Its high specificity and irreversible mode of action make it ideal for elucidating the functions of these enzymes in complex biological systems. The information and protocols provided in this guide are intended to support the effective and accurate use of this compound in your research endeavors.

solubility of p-APMSF in water and DMSO

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of p-APMSF in Water and DMSO

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility of p-APMSF (4-Amidino­phenyl­methane­sulfonyl­fluoride hydrochloride), a critical parameter for its effective use in experimental settings. The information is tailored for researchers, scientists, and professionals in drug development who utilize p-APMSF as a serine protease inhibitor.

Physicochemical Properties of p-APMSF

p-APMSF, also known as (p-Amidinophenyl)methanesulfonyl Fluoride, is an irreversible inhibitor of serine proteases.[1][2] Its hydrochloride salt is a white to slightly yellow crystalline solid.[3]

PropertyValue
Synonyms (p-Amidinophenyl)methanesulfonyl Fluoride, para-APMSF[1][4]
Molecular Formula C₈H₉FN₂O₂S • HCl[1]
Formula Weight 252.7 g/mol [1]
CAS Number 74938-88-8[1]

Solubility Data

The solubility of p-APMSF is a key factor in the preparation of stock solutions for various biochemical and cellular assays.

SolventSolubilityMolar Concentration (approx.)Notes
Water 25 mg/mL[1]98.94 mM[4][5]Sonication may be recommended to facilitate dissolution.[5]
DMSO 50 mg/mL[1][5][6]197.87 mM[5]Sonication may be recommended to facilitate dissolution.[5]

Solution Stability and Handling

A crucial aspect of working with p-APMSF is its limited stability in aqueous solutions, which is pH-dependent. The half-life of p-APMSF is approximately 20 minutes at pH 6.0, 6 minutes at pH 7.0, and significantly shorter at pH 8.0. Therefore, it is strongly recommended to prepare aqueous solutions immediately before use. Stock solutions in DMSO are more stable and can be stored for longer periods at -20°C or -80°C.[2][5] When stored properly as a dry solid, p-APMSF is stable for at least four years.[1]

Experimental Protocol for Solubility Determination

Objective: To determine the maximum concentration of p-APMSF that can be dissolved in water and DMSO.

Materials:

  • p-APMSF hydrochloride powder

  • Deionized water

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Vortex mixer

  • Centrifuge

  • Spectrophotometer or HPLC system

  • Calibrated analytical balance

  • Microcentrifuge tubes

Methodology:

  • Preparation of Supersaturated Solutions:

    • Accurately weigh a specific amount of p-APMSF powder into a series of microcentrifuge tubes.

    • Add a precise volume of the solvent (water or DMSO) to each tube to create a range of concentrations, some of which are expected to be supersaturated.

  • Equilibration:

    • Vortex the tubes vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., room temperature) to facilitate dissolution.

    • Allow the solutions to equilibrate for an extended period (e.g., 24 hours) to ensure that a thermodynamic equilibrium is reached between the dissolved and undissolved compound.

  • Separation of Undissolved Solid:

    • Centrifuge the tubes at a high speed (e.g., 14,000 rpm) for a sufficient time (e.g., 15-30 minutes) to pellet any undissolved solid.

  • Quantification of Dissolved Compound:

    • Carefully collect the supernatant without disturbing the pellet.

    • Prepare a series of dilutions of the supernatant.

    • Analyze the concentration of p-APMSF in the diluted supernatant using a suitable analytical method, such as UV-Vis spectrophotometry (measuring absorbance at its λmax of 232 nm) or High-Performance Liquid Chromatography (HPLC).[1]

    • Construct a standard curve using known concentrations of p-APMSF to accurately determine the concentration in the experimental samples.

  • Data Analysis:

    • The highest concentration at which no solid precipitate is observed after equilibration is considered the solubility of p-APMSF in that solvent under the tested conditions.

G cluster_prep Preparation cluster_dissolution Dissolution & Equilibration cluster_separation Separation cluster_analysis Analysis weigh Weigh p-APMSF add_solvent Add Solvent (Water/DMSO) weigh->add_solvent vortex Vortex add_solvent->vortex equilibrate Equilibrate (24h) vortex->equilibrate centrifuge Centrifuge equilibrate->centrifuge supernatant Collect Supernatant centrifuge->supernatant quantify Quantify (HPLC/UV-Vis) supernatant->quantify G cluster_pathway Simplified Coagulation Cascade cluster_inhibition Inhibition FactorX Factor X FactorXa Factor Xa FactorX->FactorXa Thrombin Thrombin FactorXa->Thrombin activates Prothrombin Prothrombin Prothrombin->Thrombin Fibrin Fibrin Clot Thrombin->Fibrin activates Fibrinogen Fibrinogen Fibrinogen->Fibrin pAPMSF p-APMSF pAPMSF->FactorXa pAPMSF->Thrombin

References

Stability of p-APMSF at Different pH Values: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability of (p-Amidinophenyl)methanesulfonyl fluoride (B91410) (p-APMSF), a critical irreversible inhibitor of trypsin-like serine proteases. Understanding the pH-dependent stability of p-APMSF is paramount for its effective use in experimental settings and for the development of potential therapeutic agents. This document outlines quantitative stability data, detailed experimental protocols for assessing stability, and visual representations of its mechanism of action and experimental workflows.

Core Data: pH-Dependent Stability of p-APMSF

The stability of p-APMSF in aqueous solutions is highly dependent on the pH. The compound undergoes hydrolysis, which leads to a loss of its inhibitory activity. The rate of this degradation increases significantly with an increase in pH.[1]

Table 1: Half-life of p-APMSF at Various pH Values

pH ValueHalf-life (t½)
6.020 minutes
7.06 minutes
8.01 millisecond

This data underscores the critical need to prepare p-APMSF solutions immediately before use, particularly in neutral to alkaline buffers.

Mechanism of Action: Irreversible Inhibition of Serine Proteases

p-APMSF is a specific, irreversible inhibitor of serine proteases that exhibit substrate specificity for positively charged amino acid residues like lysine (B10760008) and arginine.[2] Its inhibitory activity is the result of its interaction with the active site serine residue of the protease.[2] In equimolar concentrations, p-APMSF can cause immediate and complete irreversible inhibition of enzymes like bovine trypsin and human thrombin.[2] For other proteases such as bovine Factor Xa, human plasmin, human C1-r, and human C1-s, a 5- to 10-fold molar excess of p-APMSF is required for complete irreversible inhibition.[2]

cluster_0 Serine Protease Active Site Serine_Residue Serine Residue (with nucleophilic hydroxyl group) Covalent_Bond Irreversible Covalent Bond Formation (Sulfonylation) Serine_Residue->Covalent_Bond Histidine_Residue Histidine Residue Aspartate_Residue Aspartate Residue p_APMSF p-APMSF (4-amidinophenyl)methanesulfonyl fluoride p_APMSF->Serine_Residue Targets active site serine Inactive_Enzyme Inactive Enzyme-Inhibitor Complex Covalent_Bond->Inactive_Enzyme

Caption: Mechanism of p-APMSF inhibition of serine proteases.

Experimental Protocols for Stability Assessment

Determining the stability of p-APMSF at various pH values is crucial for accurate and reproducible experimental results. Below are detailed methodologies for assessing its stability, primarily through High-Performance Liquid Chromatography (HPLC) and enzymatic activity assays.

I. Stability Assessment using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method directly measures the degradation of the p-APMSF molecule over time.

A. Materials and Reagents:

B. Protocol:

  • Preparation of Buffer Solutions: Prepare a series of buffers at the desired pH values (e.g., pH 4, 5, 6, 7, 7.5, 8, and 9). Ensure the buffer concentration is sufficient to maintain the pH throughout the experiment.

  • Preparation of p-APMSF Stock Solution: Prepare a concentrated stock solution of p-APMSF in an anhydrous solvent such as ethanol (B145695) or isopropanol. Stock solutions should be prepared fresh.

  • Initiation of Degradation Study:

    • For each pH value, dilute the p-APMSF stock solution into the respective buffer to a final concentration suitable for HPLC analysis (e.g., 1 mM).

    • Maintain the solutions at a constant temperature (e.g., 25°C).

  • Time-Course Sampling:

    • At designated time points (e.g., 0, 5, 10, 20, 30, 60 minutes for pH 6 and 7; and more frequent intervals for higher pH values), withdraw an aliquot of the reaction mixture.

    • Immediately quench the degradation by diluting the aliquot in the mobile phase or a suitable acidic solution to stabilize the remaining p-APMSF.

  • HPLC Analysis:

    • Inject the quenched samples into the HPLC system.

    • Use a suitable mobile phase gradient (e.g., a gradient of acetonitrile in water with 0.1% trifluoroacetic acid) to separate the intact p-APMSF from its degradation products.

    • Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 232 nm).

  • Data Analysis:

    • Quantify the peak area of the intact p-APMSF at each time point.

    • Plot the natural logarithm of the p-APMSF concentration (or peak area) versus time.

    • The slope of the resulting linear regression will be the negative of the degradation rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

II. Stability Assessment using an Enzymatic Activity Assay

This method indirectly measures the stability of p-APMSF by quantifying its remaining ability to inhibit a target serine protease.

A. Materials and Reagents:

  • This compound

  • A target serine protease (e.g., trypsin)

  • A chromogenic or fluorogenic substrate for the target protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)

  • A series of buffers at the desired pH values

  • A microplate reader capable of measuring absorbance or fluorescence

B. Protocol:

  • Preparation of Solutions: Prepare solutions of the enzyme, substrate, and p-APMSF in the appropriate buffers.

  • Pre-incubation of p-APMSF:

    • For each pH to be tested, incubate a solution of p-APMSF in the corresponding buffer at a constant temperature.

  • Time-Course Inhibition Assay:

    • At various time points during the pre-incubation, take an aliquot of the p-APMSF solution.

    • Add this aliquot to a reaction mixture containing the target protease and allow it to incubate for a specific period to allow for inhibition.

    • Initiate the enzymatic reaction by adding the substrate.

  • Measurement of Enzyme Activity:

    • Monitor the change in absorbance or fluorescence over time using a microplate reader. The rate of this change is proportional to the remaining enzyme activity.

  • Data Analysis:

    • Calculate the residual activity of the enzyme at each p-APMSF pre-incubation time point.

    • Plot the percentage of remaining p-APMSF inhibitory capacity versus the pre-incubation time.

    • From this plot, determine the time it takes for the inhibitory capacity to decrease by 50%, which corresponds to the half-life of p-APMSF at that pH.

cluster_hplc HPLC Method cluster_enzyme Enzymatic Assay Method Start Start: Prepare p-APMSF Stock Solution Prepare_Buffers Prepare Buffers at Desired pH Values Start->Prepare_Buffers Incubate Incubate p-APMSF in Buffers at Constant Temperature Prepare_Buffers->Incubate Time_Sampling Withdraw Aliquots at Different Time Points Incubate->Time_Sampling Quench_Degradation Quench Degradation Time_Sampling->Quench_Degradation Inhibit_Enzyme Incubate Aliquot with Target Protease Time_Sampling->Inhibit_Enzyme HPLC_Analysis Analyze by RP-HPLC Quench_Degradation->HPLC_Analysis Quantify_Peak Quantify Intact p-APMSF Peak Area HPLC_Analysis->Quantify_Peak Calculate_Half_Life Calculate Half-Life (t½) at Each pH Quantify_Peak->Calculate_Half_Life Add_Substrate Add Chromogenic/Fluorogenic Substrate Inhibit_Enzyme->Add_Substrate Measure_Activity Measure Residual Enzyme Activity Add_Substrate->Measure_Activity Measure_Activity->Calculate_Half_Life

Caption: Experimental workflow for determining p-APMSF stability.

Conclusion

The data and protocols presented in this guide highlight the significant impact of pH on the stability of p-APMSF. Researchers and drug development professionals must consider its rapid degradation, especially at neutral and alkaline pH, to ensure its effective and reliable use. The provided experimental workflows offer robust methods for independently verifying the stability of p-APMSF under specific experimental conditions.

References

Discovery and Synthesis of p-Amidinophenylmethanesulfonyl Fluoride (p-APMSF): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of p-amidinophenylmethanesulfonyl fluoride (B91410) (p-APMSF), a potent and specific irreversible inhibitor of serine proteases. Detailed experimental protocols for its synthesis and enzymatic inhibition assays are presented, along with a summary of its inhibitory activity against key proteases. The underlying chemical reactions and biological interactions are illustrated through detailed diagrams to facilitate a deeper understanding of this important research tool.

Introduction

p-(Amidinophenyl)methanesulfonyl fluoride, commonly known as p-APMSF, is a highly effective, active-site-directed reagent for the irreversible inhibition of serine proteases, particularly those with a specificity for positively charged amino acid residues like lysine (B10760008) and arginine.[1] Its discovery in 1980 provided researchers with a valuable tool for studying the function and mechanism of this important class of enzymes, which are involved in a wide range of physiological processes, including blood coagulation, digestion, and immunity. Unlike other common serine protease inhibitors such as diisopropyl fluorophosphate (B79755) (DFP) and phenylmethylsulfonyl fluoride (PMSF), p-APMSF exhibits greater specificity and is easier to handle due to its water solubility and solid form. This guide details the foundational work on p-APMSF, providing the necessary technical information for its synthesis and application in a research setting.

Discovery and Inhibitory Spectrum

p-APMSF was first synthesized and characterized by Laura, Robison, and Bing in 1980.[1] Their work demonstrated that p-APMSF is a potent irreversible inhibitor of a class of plasma serine proteases. The inhibitory mechanism involves the sulfonation of the active site serine residue, forming a stable, covalent bond.[1]

The inhibitor shows remarkable specificity. It effectively inhibits trypsin-like serine proteases that cleave after lysine or arginine residues. In contrast, it does not significantly inactivate chymotrypsin (B1334515) or acetylcholinesterase, highlighting its targeted activity.[1]

Quantitative Inhibition Data

The inhibitory potency of p-APMSF is quantified by its inhibition constant (Ki). A summary of the Ki values for various proteases is provided in the table below.

EnzymeSourceKi (μM)Molar Excess for Complete Inhibition
TrypsinBovine1 - 2Equimolar
ThrombinHuman1 - 2Equimolar
Factor XaBovine1 - 25-10 fold
PlasminHuman1 - 25-10 fold
C1-rHuman1 - 25-10 fold
C1-sHuman1 - 25-10 fold

Data sourced from Laura et al. (1980).[1]

Synthesis of p-APMSF

The synthesis of p-APMSF hydrochloride is a multi-step process starting from p-tolunitrile (B1678323). The overall workflow involves the conversion of the methyl group to a sulfonyl chloride, followed by fluorination and a Pinner reaction to form the amidine group.

Synthesis_Workflow cluster_0 Step 1: Sulfonation cluster_1 Step 2: Fluorination cluster_2 Step 3: Pinner Reaction & Hydrolysis p_tolunitrile p-Tolunitrile p_cyanophenylmethylsulfonyl_chloride p-Cyanophenylmethylsulfonyl Chloride p_tolunitrile->p_cyanophenylmethylsulfonyl_chloride chlorosulfonic_acid Chlorosulfonic Acid p_cyanophenylmethylsulfonyl_fluoride p-Cyanophenylmethylsulfonyl Fluoride p_cyanophenylmethylsulfonyl_chloride->p_cyanophenylmethylsulfonyl_fluoride p_cyanophenylmethylsulfonyl_chloride:e->p_cyanophenylmethylsulfonyl_fluoride:w kf Potassium Fluoride p_APMSF_HCl This compound p_cyanophenylmethylsulfonyl_fluoride->p_APMSF_HCl p_cyanophenylmethylsulfonyl_fluoride:e->p_APMSF_HCl:w ethanol_hcl Ethanol (B145695), HCl (gas) ammonia (B1221849) Ammonia

Synthetic pathway of this compound.
Experimental Protocol for Synthesis

Step 1: Synthesis of p-Cyanophenylmethylsulfonyl Chloride

  • In a fume hood, cautiously add p-tolunitrile dropwise to an ice-cold, stirred solution of chlorosulfonic acid.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Synthesis of p-Cyanophenylmethylsulfonyl Fluoride

  • Suspend p-cyanophenylmethylsulfonyl chloride in a suitable solvent (e.g., acetonitrile).

  • Add an excess of potassium fluoride.

  • Heat the mixture to reflux and maintain for several hours while monitoring the reaction progress by thin-layer chromatography.

  • After cooling, filter the reaction mixture to remove inorganic salts.

  • The filtrate is concentrated under reduced pressure to yield the crude product, which can be further purified by recrystallization.

Step 3: Synthesis of p-Amidinophenylmethanesulfonyl Fluoride Hydrochloride (Pinner Reaction)

  • Dissolve p-cyanophenylmethylsulfonyl fluoride in a mixture of anhydrous ethanol and a non-polar solvent (e.g., benzene).

  • Cool the solution in an ice bath and bubble dry hydrogen chloride gas through the solution until saturation.

  • Seal the reaction vessel and allow it to stand at low temperature (e.g., 4 °C) for several days.

  • The resulting imido ester hydrochloride precipitate is collected by filtration and washed with anhydrous ether.

  • The imido ester is then converted to the amidine by treatment with a solution of ammonia in an alcohol (e.g., ethanolic ammonia).

  • The final product, this compound, is collected, washed, and dried.

Characterization Data
CompoundMolecular FormulaMolecular WeightExpected Analytical Data
p-Cyanophenylmethylsulfonyl ChlorideC8H6ClNO2S215.66 g/mol 1H NMR, 13C NMR, IR, Mass Spectrometry
p-Cyanophenylmethylsulfonyl FluorideC8H6FNO2S199.20 g/mol 1H NMR, 13C NMR, 19F NMR, IR, Mass Spectrometry
This compoundC8H10ClFN2O2S252.70 g/mol 1H NMR, 13C NMR, 19F NMR, IR, Elemental Analysis, Mass Spectrometry

Mechanism of Serine Protease Inhibition

The inhibitory activity of p-APMSF is due to its ability to act as a suicide substrate for serine proteases. The positively charged amidino group of p-APMSF mimics the side chain of arginine or lysine, allowing it to bind specifically to the S1 pocket of the enzyme's active site. The sulfonyl fluoride moiety is then positioned to react with the nucleophilic serine residue in the catalytic triad.

Inhibition_Mechanism cluster_0 Enzyme-Inhibitor Binding cluster_1 Covalent Modification cluster_2 Outcome Enzyme Serine Protease (Active Site) EI_complex Enzyme-Inhibitor Complex Enzyme->EI_complex pAPMSF p-APMSF pAPMSF->EI_complex Ser195 Serine-195 (OH) EI_complex->Ser195 Covalent_bond Covalent Sulfonyl-Enzyme Adduct Ser195->Covalent_bond Nucleophilic Attack Sulfonyl_fluoride Sulfonyl Fluoride (-SO2F) Inactivated_enzyme Irreversibly Inhibited Enzyme Covalent_bond->Inactivated_enzyme

Mechanism of irreversible inhibition of serine proteases by p-APMSF.

Experimental Protocol for Trypsin Inhibition Assay

This protocol provides a general method for determining the inhibitory activity of p-APMSF against trypsin using a chromogenic substrate.

Materials
  • Trypsin (e.g., bovine pancreatic trypsin)

  • This compound

  • Chromogenic trypsin substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride, BApNA)

  • Assay buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl2, pH 8.2)

  • 96-well microplate

  • Microplate reader

Procedure
  • Prepare a stock solution of trypsin in 1 mM HCl.

  • Prepare a stock solution of p-APMSF in the assay buffer.

  • Prepare a stock solution of the chromogenic substrate in a suitable solvent (e.g., DMSO) and then dilute it in the assay buffer.

  • Set up the assay in a 96-well plate:

    • Control wells: Add trypsin solution and assay buffer.

    • Inhibitor wells: Add trypsin solution and various concentrations of p-APMSF solution.

  • Pre-incubate the plate at a constant temperature (e.g., 25 °C or 37 °C) for a defined period (e.g., 15 minutes) to allow the inhibitor to react with the enzyme.

  • Initiate the reaction by adding the chromogenic substrate solution to all wells.

  • Monitor the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline release from BApNA) over time using a microplate reader in kinetic mode.

  • Calculate the rate of reaction for each well from the linear portion of the absorbance versus time plot.

  • Determine the percent inhibition for each concentration of p-APMSF and calculate the IC50 or Ki value.

Assay_Workflow start Start prepare_reagents Prepare Stock Solutions (Trypsin, p-APMSF, Substrate) start->prepare_reagents setup_plate Set up 96-well Plate (Control and Inhibitor Wells) prepare_reagents->setup_plate pre_incubation Pre-incubate Plate setup_plate->pre_incubation add_substrate Add Chromogenic Substrate pre_incubation->add_substrate measure_absorbance Measure Absorbance (Kinetic Mode) add_substrate->measure_absorbance data_analysis Calculate Reaction Rates and Inhibition measure_absorbance->data_analysis end End data_analysis->end

References

p-APMSF for Studying Trypsin-Like Enzyme Kinetics: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of (p-Amidinophenyl)methanesulfonyl fluoride (B91410) (p-APMSF), a powerful and specific irreversible inhibitor used in the study of trypsin-like serine proteases. This document details its mechanism of action, presents key kinetic data, and offers detailed experimental protocols for its application in enzyme kinetics and inhibitor screening.

Introduction to p-APMSF and Trypsin-Like Serine Proteases

Trypsin-like serine proteases are a ubiquitous class of enzymes that play crucial roles in a multitude of physiological and pathological processes, including digestion, blood coagulation, fibrinolysis, and the complement system.[1][2][3] These enzymes are characterized by a catalytic triad (B1167595) (Serine, Histidine, Aspartate) in their active site and a specificity pocket (S1 pocket) that preferentially binds to and cleaves peptide bonds C-terminal to basic amino acid residues, namely lysine (B10760008) and arginine.[4]

p-APMSF is a highly effective, active-site-directed, irreversible inhibitor specific for this class of proteases.[5][6] Its design incorporates a benzamidine (B55565) moiety, which mimics the side chains of arginine and lysine, directing the inhibitor to the S1 pocket of trypsin-like enzymes. The sulfonyl fluoride group then covalently modifies the active site serine, leading to irreversible inactivation.[5][7] This specificity makes p-APMSF an invaluable tool for elucidating the function of these enzymes and for screening potential therapeutic inhibitors. Compared to other serine protease inhibitors like Phenylmethylsulfonyl fluoride (PMSF) and Diisopropylfluorophosphate (DFP), p-APMSF exhibits significantly higher inhibitory activity and lower toxicity.[6][8]

Mechanism of Action

The inhibition of trypsin-like enzymes by p-APMSF is a two-step process, characteristic of irreversible inhibitors that form an initial reversible complex before covalent modification.

  • Reversible Binding: The positively charged amidino group of p-APMSF is recognized by the negatively charged aspartate residue at the bottom of the S1 specificity pocket of the trypsin-like enzyme, leading to the formation of a reversible enzyme-inhibitor complex (E-I).

  • Irreversible Inactivation: Once bound, the highly reactive sulfonyl fluoride moiety of p-APMSF is positioned in close proximity to the nucleophilic hydroxyl group of the active site serine residue (Ser195). The serine attacks the sulfur atom, displacing the fluoride ion and forming a stable, covalent sulfonyl-enzyme bond. This effectively and irreversibly inactivates the enzyme.

G E Trypsin-like Enzyme (E) EI Reversible E-I Complex E->EI k1 I p-APMSF (I) EI->E k-1 E_I Irreversibly Inactivated Enzyme (E-I) EI->E_I kinact

Mechanism of irreversible inhibition by p-APMSF.

Quantitative Kinetic Data

p-APMSF has been shown to be a potent inhibitor of a range of trypsin-like serine proteases. The following table summarizes key kinetic parameters. It is important to note that p-APMSF is largely ineffective against serine proteases with different substrate specificities, such as chymotrypsin, and other enzymes like acetylcholinesterase.[5][6]

EnzymeSourceKi (μM)Molar Excess for Complete InhibitionReference
TrypsinBovine~1-21:1[5]
ThrombinHuman~1-21:1[5]
Factor XaBovine~1-25-10 fold[5]
PlasminHuman~1-25-10 fold[5]
C1rHuman~1-25-10 fold[5]
C1sHuman~1-25-10 fold[5]

Note: Ki values are a measure of the initial binding affinity, while the overall inhibitory potency of an irreversible inhibitor is often expressed as the second-order rate constant (kinact/Ki). The molar excess indicates the amount of p-APMSF required for complete and immediate inhibition.

Experimental Protocols

Handling and Stability of p-APMSF

p-APMSF is unstable in aqueous solutions, with its stability being pH-dependent. The half-life decreases significantly as the pH increases.[9]

  • pH 7.0: Half-life is approximately 6 minutes.[9]

  • Aqueous solutions: Should be prepared fresh immediately before use.[9]

  • Stock Solutions: Can be prepared in anhydrous DMSO (up to 50 mg/mL) or water (up to 50 mM) and stored in aliquots at -20°C.[9][10]

Active Site Titration of Trypsin-like Enzymes

Active site titration is crucial for determining the exact concentration of active enzyme in a preparation. This protocol is adapted from methods for other serine protease inhibitors.

Principle: A known concentration of p-APMSF is used to titrate the active sites of the enzyme. The residual enzyme activity is measured after a short incubation.

Materials:

  • Purified trypsin-like enzyme of unknown active concentration.

  • p-APMSF hydrochloride.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0.

  • Substrate: A chromogenic or fluorogenic substrate for the specific enzyme (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin).

  • Spectrophotometer or fluorometer.

Procedure:

  • Prepare p-APMSF Solutions: Prepare a series of dilutions of a freshly prepared p-APMSF stock solution in the assay buffer.

  • Enzyme-Inhibitor Incubation:

    • In a microtiter plate, add a fixed amount of the enzyme solution to each well.

    • Add an equal volume of the different p-APMSF dilutions to the wells to initiate the inhibition reaction.

    • Incubate for a short, fixed period (e.g., 5-10 minutes) to allow for complete reaction at stoichiometric concentrations.

  • Measure Residual Activity:

    • Add the chromogenic or fluorogenic substrate to each well to start the enzymatic reaction.

    • Immediately measure the rate of product formation by monitoring the change in absorbance or fluorescence over time.

  • Data Analysis:

    • Plot the residual enzyme activity (reaction rate) against the concentration of p-APMSF.

    • The data should show a linear decrease in activity with increasing p-APMSF concentration, followed by a plateau of minimal activity.

    • The x-intercept of the linear portion of the graph corresponds to the concentration of active enzyme in the solution.

G cluster_prep Preparation cluster_incubation Incubation cluster_measurement Measurement cluster_analysis Data Analysis pAPMSF Prepare p-APMSF dilutions Mix Mix Enzyme and p-APMSF pAPMSF->Mix Enzyme Prepare Enzyme Solution Enzyme->Mix Add_Substrate Add Substrate Mix->Add_Substrate Measure Measure Residual Activity Add_Substrate->Measure Plot Plot Activity vs. [p-APMSF] Measure->Plot Determine_Conc Determine Active Enzyme Concentration (x-intercept) Plot->Determine_Conc G cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIIa->XI activates XIa XIa XI->XIa IX IX XIa->IX activates IXa IXa IX->IXa X Factor X IXa->X TF Tissue Factor VIIa VIIa TF->VIIa activates VII VII VII->VIIa VIIa->X Xa Factor Xa Prothrombin Prothrombin Xa->Prothrombin activates Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen activates Fibrin Fibrin Fibrinogen->Fibrin pAPMSF p-APMSF pAPMSF->Xa pAPMSF->Thrombin G cluster_classical Classical Pathway cluster_common_comp Terminal Pathway AgAb Antigen-Antibody Complex C1 C1 AgAb->C1 C1qrs C1 complex C1->C1qrs C1r C1r C1qrs->C1r C1s C1s C1r->C1s C4 C4 C1s->C4 C2 C2 C1s->C2 C4b C4b C4->C4b C3_convertase C3 Convertase (C4b2a) C4b->C3_convertase C2a C2a C2->C2a C2a->C3_convertase C3 C3 C3_convertase->C3 C3b C3b C3->C3b C5 C5 C3b->C5 C5b C5b C5->C5b MAC Membrane Attack Complex (MAC) C5b->MAC pAPMSF p-APMSF pAPMSF->C1r pAPMSF->C1s

References

Methodological & Application

Utilizing p-APMSF Hydrochloride for Enhanced Protein Purity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolytic degradation is a significant challenge in protein purification, often leading to reduced yield, heterogeneity of the final product, and compromised biological activity. The use of protease inhibitors is crucial to mitigate these effects. Among the various inhibitors, p-Aminophenylmethylsulfonyl Fluoride Hydrochloride (p-APMSF HCl) , also known as (4-Amidinophenyl)methanesulfonyl Fluoride Hydrochloride, has emerged as a potent, irreversible inhibitor of serine proteases. Its specificity for trypsin-like serine proteases, which recognize and cleave proteins at lysine (B10760008) and arginine residues, makes it a valuable tool in preserving the integrity of target proteins during purification.

This document provides detailed application notes and experimental protocols for the effective use of p-APMSF hydrochloride in protein purification workflows. It offers guidance on its mechanism of action, optimal usage conditions, and integration into common purification techniques.

Application Notes

Mechanism of Action

p-APMSF is a serine protease inhibitor that acts by covalently modifying the active site serine residue of target enzymes.[1] This irreversible inhibition effectively and permanently inactivates the protease. Unlike the more commonly used Phenylmethylsulfonyl Fluoride (PMSF), p-APMSF exhibits a higher specificity for trypsin-like serine proteases due to the presence of the positively charged amidino group, which mimics the side chains of lysine and arginine.[2][3] This specificity reduces off-target effects and potential inhibition of other non-target serine hydrolases.

Advantages over PMSF

p-APMSF offers several advantages over PMSF, making it a superior choice in many protein purification protocols:

  • Higher Specificity: Primarily targets trypsin-like serine proteases.[3]

  • Greater Potency: Inhibitory activity is approximately 1000-fold greater than that of PMSF for some proteases.[4]

  • Lower Toxicity: Considered less hazardous than PMSF.[5]

  • Aqueous Solubility: While it has a short half-life in aqueous solutions, it is more readily soluble in water compared to PMSF, which requires dissolution in organic solvents like ethanol (B145695) or isopropanol.[4][6]

Chemical and Physical Properties

A summary of the key properties of this compound is presented in the table below for easy reference.

PropertyValue
Molecular Formula C₈H₉FN₂O₂S · HCl
Molecular Weight 252.69 g/mol
Appearance White to off-white solid
Solubility Water (25 mg/mL), DMSO (50 mg/mL)[5]
Storage Store as a solid at -20°C for up to 3 years. Stock solutions can be stored at -20°C.[5][7]
Inhibitory Activity and Stability

p-APMSF is a potent inhibitor of several key serine proteases. Its stability is pH-dependent, with a shorter half-life at higher pH values.

Target ProteaseKi Value (μM)
Bovine Trypsin1.02[8][9]
Human Thrombin1.18[8][9]
Bovine Plasmin1.5[8][9]
Bovine Factor Xa1.54[8][9]
pHHalf-life (t½)
6.020 minutes[4]
7.06 minutes[4]
8.01 millisecond[4]

Experimental Protocols

The following protocols outline the use of this compound in a typical protein purification workflow, from cell lysis to chromatographic separation.

Preparation of Stock Solution

Note: Due to its short half-life in aqueous solutions, it is recommended to prepare p-APMSF stock solutions fresh or thaw from frozen aliquots just before use.

  • Reagents:

    • This compound powder

    • Nuclease-free water or DMSO

  • Procedure:

    • To prepare a 100 mM stock solution in water, dissolve 25.27 mg of this compound in 1 mL of nuclease-free water.

    • To prepare a 200 mM stock solution in DMSO, dissolve 50.54 mg of this compound in 1 mL of DMSO.

    • Vortex briefly to ensure complete dissolution.

    • If not for immediate use, aliquot the stock solution into smaller volumes and store at -20°C. Avoid repeated freeze-thaw cycles.

Cell Lysis

This protocol is designed for the lysis of bacterial or mammalian cells expressing a recombinant protein.

  • Reagents:

    • Cell pellet

    • Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA)

    • 100 mM this compound stock solution

    • Lysozyme (B549824) (for bacterial cells, optional)

    • DNase I (optional)

  • Procedure:

    • Resuspend the cell pellet in an appropriate volume of ice-cold Lysis Buffer.

    • Immediately before lysis , add this compound to the cell suspension to a final concentration of 0.1-1 mM. For example, add 10 µL of a 100 mM stock solution to 10 mL of cell suspension for a final concentration of 0.1 mM.

    • If using, add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.

    • Lyse the cells using a suitable method (e.g., sonication, French press, or chemical lysis). Keep the sample on ice throughout the process to minimize proteolytic activity.

    • (Optional) Add DNase I to a final concentration of 10 µg/mL to reduce viscosity from released nucleic acids.

    • Clarify the lysate by centrifugation at high speed (e.g., 15,000 x g for 30 minutes at 4°C) to pellet cell debris.

    • Carefully collect the supernatant containing the soluble protein fraction for the next purification step.

Affinity Chromatography

This protocol assumes the target protein has an affinity tag (e.g., His-tag, GST-tag).

  • Reagents:

    • Clarified cell lysate

    • Equilibration/Wash Buffer (specific to the affinity resin)

    • Elution Buffer (specific to the affinity resin)

    • 100 mM this compound stock solution

  • Procedure:

    • Equilibrate the affinity chromatography column with 5-10 column volumes of Equilibration/Wash Buffer.

    • Add this compound to the clarified lysate to a final concentration of 0.1-1 mM immediately before loading onto the column.

    • Load the lysate onto the equilibrated column at a flow rate recommended by the manufacturer.

    • Wash the column with 10-20 column volumes of Wash Buffer to remove unbound proteins. It is recommended to also include 0.1-1 mM p-APMSF in the Wash Buffer.

    • Elute the target protein using the appropriate Elution Buffer.

    • Collect fractions and analyze for the presence of the target protein (e.g., by SDS-PAGE, Western blot, or activity assay).

    • Pool the fractions containing the purified protein.

Ion-Exchange Chromatography (IEX)

This step is often used for intermediate or polishing purification. The following is an example protocol where a protease cleavage reaction is stopped with p-APMSF before IEX.

  • Reagents:

    • Partially purified protein sample (e.g., after affinity chromatography and tag cleavage)

    • IEX Equilibration Buffer (e.g., 20 mM Tris-HCl, pH 8.0)

    • IEX Elution Buffer (e.g., 20 mM Tris-HCl, pH 8.0, 1 M NaCl)

    • 100 mM this compound stock solution

  • Procedure:

    • If a protease was used to cleave an affinity tag, stop the reaction by adding this compound to a final concentration of 1-10 mM.[8]

    • Perform a buffer exchange on the protein sample into the IEX Equilibration Buffer using dialysis or a desalting column.

    • Equilibrate the IEX column with 5-10 column volumes of Equilibration Buffer.

    • Load the buffer-exchanged sample onto the column.

    • Wash the column with Equilibration Buffer until the absorbance at 280 nm returns to baseline.

    • Elute the bound proteins using a linear gradient of the Elution Buffer (e.g., 0-100% over 20 column volumes).

    • Collect fractions and analyze for the target protein.

    • Pool the fractions containing the purified protein.

Size-Exclusion Chromatography (SEC)

SEC is typically the final polishing step to remove any remaining contaminants and protein aggregates.

  • Reagents:

    • Purified protein sample from the previous step

    • SEC Running Buffer (e.g., Phosphate-Buffered Saline (PBS) or a buffer suitable for the protein's final application)

  • Procedure:

    • Concentrate the pooled fractions from the previous step to a suitable volume for SEC.

    • Equilibrate the SEC column with at least 2 column volumes of SEC Running Buffer.

    • Load the concentrated protein sample onto the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.

    • Elute the proteins with the SEC Running Buffer at a constant flow rate.

    • Collect fractions and analyze for the target protein.

    • Pool the fractions containing the pure, monomeric protein.

Visualizations

Logical Workflow for Protein Purification using p-APMSF

ProteinPurificationWorkflow cluster_start cluster_lysis Cell Lysis cluster_purification Chromatographic Purification cluster_end Start Cell Pellet Lysis Cell Lysis (+ p-APMSF) Start->Lysis Clarification Clarification (Centrifugation) Lysis->Clarification Affinity Affinity Chromatography (Optional: + p-APMSF in wash) Clarification->Affinity Crude Lysate IEX Ion-Exchange Chromatography Clarification->IEX For non-tagged proteins Cleavage Tag Cleavage (Stop with p-APMSF) Affinity->Cleavage Tagged Protein Cleavage->IEX Cleaved Protein SEC Size-Exclusion Chromatography IEX->SEC Partially Purified Protein End Purified Protein SEC->End Highly Pure Protein SerineProteaseInhibition cluster_reaction Inhibition Pathway cluster_normal Normal Proteolytic Pathway ActiveProtease Active Serine Protease (e.g., Trypsin) InactiveComplex Irreversible Covalent Complex (Inactive Protease) ActiveProtease->InactiveComplex covalent modification of active site Ser CleavedProducts Cleaved Peptides ActiveProtease->CleavedProducts cleavage at Lys/Arg pAPMSF p-APMSF pAPMSF->InactiveComplex Substrate Protein Substrate (with Lys/Arg) Substrate->CleavedProducts NoReaction No Cleavage

References

Application Notes and Protocols for Preparing Cell Lysates Using p-APMSF

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The preparation of high-quality cell lysates is a critical first step for a multitude of applications in research and drug development, including proteomics, Western blotting, and enzyme assays.[1][2][3] A key challenge during cell lysis is the prevention of protein degradation by endogenous proteases released from subcellular compartments.[4] Serine proteases are a major class of enzymes that can rapidly degrade protein targets of interest.[4][5] Phenylmethylsulfonyl fluoride (B91410) (PMSF) has traditionally been a widely used serine protease inhibitor.[4][5][6][7] However, its utility can be limited by its short half-life in aqueous solutions and its inability to inhibit all serine proteases due to steric hindrance.[6]

This document provides detailed application notes and protocols for the use of p-Aminophenylmethylsulfonyl fluoride (p-APMSF), an alternative serine protease inhibitor, in the preparation of cell lysates. p-APMSF offers a distinct advantage in its ability to inhibit certain trypsin-like serine proteases that are inaccessible to the bulkier PMSF molecule.[6]

Mechanism of Action

Both p-APMSF and PMSF are irreversible inhibitors that act by sulfonating the active site serine residue of serine proteases.[4][5] This covalent modification leads to the inactivation of the enzyme. The general mechanism involves the electrophilic sulfonyl fluoride group of the inhibitor reacting with the nucleophilic hydroxyl group of the catalytic serine in the enzyme's active site, forming a stable sulfonyl-enzyme conjugate.[4]

p-APMSF vs. PMSF: A Comparative Overview

While both inhibitors target serine proteases, their efficacy and specificity can differ. The choice between p-APMSF and PMSF depends on the specific proteases present in the cell type of interest and the downstream application.

Featurep-APMSFPMSF
Target Proteases Trypsin-like serine proteases.[8] May react with serine enzymes that PMSF cannot efficiently react with.[6]Broad-spectrum serine protease inhibitor (e.g., trypsin, chymotrypsin).[5][7] Does not inactivate all serine proteases.[6]
Effective Concentration 10-20 µM (10-40 µg/mL)[8]0.1-1 mM (17-170 µg/mL)[6][8]
Toxicity Lower toxicity than PMSF.[8]Higher toxicity.[8] The median lethal dose is between 150–215 mg/kg.[6]
Inhibition of Other Enzymes Does not inhibit chymotrypsin (B1334515) or acetylcholinesterase.[8]Inhibits chymotrypsin and acetylcholinesterase.[5]
Aqueous Stability More stable than PMSF under neutral pH conditions.[8]Short half-life in aqueous solutions (e.g., 55 min at pH 7.5, 25°C).[6]

Experimental Protocols

The following are general protocols for preparing cell lysates from cultured cells and tissues. These should be optimized for specific cell types and experimental goals. Crucially, p-APMSF or other protease inhibitors should be added to the lysis buffer immediately before use due to their limited stability in aqueous solutions.

Protocol 1: Lysis of Cultured Cells

Materials:

  • Cultured cells

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold Lysis Buffer (e.g., RIPA buffer, see recipe below)

  • p-APMSF stock solution (100 mM in anhydrous ethanol (B145695) or isopropanol)

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

  • Refrigerated microcentrifuge

Procedure:

  • Place the cell culture dish on ice and wash the cells with ice-cold PBS.

  • Aspirate the PBS completely.

  • Add ice-cold lysis buffer supplemented with p-APMSF to a final concentration of 10-20 µM. For a 10 cm dish, 500 µL to 1 mL of lysis buffer is typically sufficient.

  • Scrape the cells off the dish using a cold plastic cell scraper and gently transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, with occasional vortexing.

  • Clarify the lysate by centrifuging at 10,000-17,000 x g for 20 minutes at 4°C.[1][9]

  • Carefully transfer the supernatant (the cell lysate) to a fresh, pre-chilled tube. Avoid disturbing the pellet.

  • Determine the protein concentration of the lysate using a suitable protein assay (e.g., BCA or Bradford assay).

  • The lysate can be used immediately or aliquoted and stored at -80°C for long-term use.

Protocol 2: Lysis of Tissues

Materials:

  • Tissue sample

  • Ice-cold PBS

  • Ice-cold Lysis Buffer (e.g., RIPA buffer)

  • p-APMSF stock solution (100 mM in anhydrous ethanol or isopropanol)

  • Homogenizer (e.g., Dounce or mechanical homogenizer)

  • Microcentrifuge tubes, pre-chilled

  • Refrigerated microcentrifuge

Procedure:

  • Excise the tissue and immediately place it in ice-cold PBS to wash away any contaminants.

  • On a cold surface, mince the tissue into small pieces.

  • Transfer the minced tissue to a pre-chilled homogenizer.

  • Add ice-cold lysis buffer supplemented with p-APMSF (final concentration 10-20 µM) at a ratio of approximately 500 µL of buffer per 10 mg of tissue.[9]

  • Homogenize the tissue on ice until no large pieces are visible.

  • Transfer the homogenate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, with occasional vortexing.

  • Clarify the lysate by centrifuging at 10,000-17,000 x g for 20 minutes at 4°C.[1][9]

  • Carefully transfer the supernatant to a fresh, pre-chilled tube.

  • Determine the protein concentration.

  • Use the lysate immediately or store at -80°C.

Lysis Buffer Recipe (RIPA Buffer)
ComponentFinal ConcentrationFor 50 mL
Tris-HCl, pH 7.450 mM2.5 mL of 1M stock
NaCl150 mM1.5 mL of 5M stock
NP-40 or IGEPAL CA-6301%2.5 mL of 20% stock
Sodium deoxycholate0.5%1.25 g
SDS0.1%0.5 mL of 10% stock
ddH₂Oto 50 mL

Note: Store the lysis buffer at 4°C. Add protease inhibitors (like p-APMSF) and phosphatase inhibitors fresh immediately before each use.

Visualizing the Workflow and Concepts

Experimental Workflow for Cell Lysate Preparation

G cluster_sample Sample Preparation cluster_lysis Lysis cluster_clarification Clarification cluster_downstream Downstream Applications cultured_cells Cultured Cells wash Wash with ice-cold PBS cultured_cells->wash tissue Tissue tissue->wash add_lysis_buffer Add Lysis Buffer + p-APMSF wash->add_lysis_buffer homogenize Homogenize (Tissue) add_lysis_buffer->homogenize incubate Incubate on ice add_lysis_buffer->incubate Cultured Cells homogenize->incubate centrifuge Centrifuge at 4°C incubate->centrifuge collect_supernatant Collect Supernatant (Cell Lysate) centrifuge->collect_supernatant quantify Protein Quantification collect_supernatant->quantify store Store at -80°C quantify->store analysis Western Blot, IP, etc. quantify->analysis

Caption: Workflow for preparing cell lysates using p-APMSF.

Mechanism of Serine Protease Inhibition by p-APMSF

G cluster_enzyme Serine Protease Active Site cluster_inhibitor p-APMSF cluster_complex Inactive Complex active_serine Active Site Serine (Nucleophile) inactive_enzyme Covalently Modified, Inactive Enzyme active_serine->inactive_enzyme Nucleophilic Attack sulfonyl_fluoride Sulfonyl Fluoride Group (Electrophile) sulfonyl_fluoride->inactive_enzyme

Caption: Irreversible inhibition of a serine protease by p-APMSF.

Conclusion

The use of p-APMSF as a serine protease inhibitor during cell lysate preparation offers a valuable alternative to PMSF, particularly for targeting specific trypsin-like proteases and in situations where lower toxicity and greater stability in neutral aqueous solutions are desired. By following the detailed protocols and understanding the comparative advantages of p-APMSF, researchers can enhance the quality and integrity of their protein samples for a wide range of downstream applications. As with any protocol, optimization for specific experimental systems is recommended to achieve the best results.

References

Effective Concentration of p-APMSF for Inhibiting Trypsin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for determining the effective concentration of p-Aminophenylmethylsulfonyl Fluoride (B91410) (p-APMSF) for the inhibition of trypsin. p-APMSF is a potent, irreversible inhibitor of trypsin and other related serine proteases.[1][2][3] Understanding its effective concentration is critical for its application in research and drug development to control unwanted proteolytic activity. This guide includes quantitative data, detailed experimental procedures, and visual diagrams to facilitate experimental design and execution.

Introduction

Trypsin, a serine protease found in the digestive system, plays a crucial role in protein digestion by cleaving peptide chains mainly at the carboxyl side of the amino acids lysine (B10760008) or arginine.[4] Its activity is essential for various biological processes, but unregulated trypsin activity can lead to tissue damage and disease. Therefore, inhibitors of trypsin are valuable tools in biochemical research and have therapeutic potential.

p-APMSF is a specific, irreversible inhibitor that targets the active site of trypsin-like serine proteases.[1][5] It is a valuable alternative to other common serine protease inhibitors like PMSF, exhibiting approximately 1000-fold greater inhibitory activity.[6] p-APMSF covalently modifies the active site serine residue, leading to irreversible inactivation of the enzyme.[1] This document outlines the effective concentrations of p-APMSF for trypsin inhibition and provides a protocol for its experimental determination.

Quantitative Data: Inhibitory Potency of p-APMSF

The effectiveness of an inhibitor is often quantified by its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50). For irreversible inhibitors like p-APMSF, the Ki value is a critical parameter.

ParameterEnzymeValueReference
Ki Bovine Trypsin1.02 µM[7][8]
Ki Bovine Trypsin1 - 2 µM[1][2]
Effective Molar Ratio Bovine Trypsin1:1 (p-APMSF:Trypsin) for immediate and complete irreversible inhibition[1][6]
Effective Molar Ratio Other Trypsin-like Serine Proteases (e.g., Factor Xa, Plasmin, C1r, C1s)5-10 fold molar excess of p-APMSF[1][6]

Mechanism of Trypsin Inhibition by p-APMSF

p-APMSF acts as an active-site-directed irreversible inhibitor. The mechanism involves the sulfonyl fluoride moiety of p-APMSF attacking the nucleophilic serine residue (Ser-195) in the catalytic triad (B1167595) of the trypsin active site. This results in the formation of a stable, covalent sulfonyl-enzyme bond, rendering the enzyme inactive.

G cluster_0 Trypsin Active Site cluster_1 p-APMSF cluster_2 Inhibition Ser195 Ser-195 InactiveComplex Covalent Inactive Trypsin-p-APMSF Complex Ser195->InactiveComplex His57 His-57 His57->Ser195 Asp102 Asp-102 Asp102->His57 pAPMSF p-Amidinophenyl- methanesulfonyl Fluoride pAPMSF->Ser195 Covalent Bond Formation

Mechanism of Trypsin Inhibition by p-APMSF.

Experimental Protocol: Determination of Effective p-APMSF Concentration

This protocol describes a colorimetric assay to determine the inhibitory effect of p-APMSF on trypsin activity using Nα-Benzoyl-L-arginine ethyl ester (BAEE) as a substrate.

Materials and Reagents
  • Trypsin: Bovine pancreatic trypsin (e.g., Sigma-Aldrich, T1426)

  • p-APMSF hydrochloride: (e.g., Sigma-Aldrich, A6664)

  • Nα-Benzoyl-L-arginine ethyl ester (BAEE): (e.g., Sigma-Aldrich, B4500)

  • Buffer: 67 mM Sodium Phosphate (B84403) Buffer, pH 7.6 at 25 °C

  • Solvent for p-APMSF: DMSO or ultrapure water. Note: p-APMSF is unstable in aqueous solutions, with a half-life of about 6 minutes at pH 7.0.[5][6] Prepare fresh solutions immediately before use.

  • Hydrochloric Acid (HCl): 1 mM for preparing trypsin stock solution.

  • UV-Vis Spectrophotometer

  • Cuvettes (1 cm path length)

  • Pipettes and tips

  • Microcentrifuge tubes

Preparation of Solutions
  • 67 mM Sodium Phosphate Buffer (pH 7.6): Prepare a solution of sodium phosphate monobasic and adjust the pH to 7.6 with 1 M NaOH at 25 °C.

  • 1 mM HCl: Prepare a 1:1000 dilution of 1 M HCl in ultrapure water.

  • Trypsin Stock Solution (e.g., 1 mg/mL): Dissolve trypsin in cold 1 mM HCl. The concentration can be adjusted based on the specific activity of the enzyme lot.

  • BAEE Substrate Solution (0.25 mM): Dissolve BAEE in the 67 mM Sodium Phosphate Buffer.

  • p-APMSF Stock Solution (e.g., 10 mM): Dissolve this compound in DMSO or ultrapure water immediately before use.[5][7] Perform serial dilutions in the appropriate buffer to achieve the desired final concentrations for the assay.

Experimental Workflow

G prep Prepare Reagents: - Trypsin Solution - p-APMSF Dilutions - BAEE Substrate Solution - Assay Buffer setup Set up Assay Reactions: - Control (no inhibitor) - Test (with p-APMSF) prep->setup preincubate Pre-incubate Trypsin with p-APMSF (e.g., 5-10 min at room temperature) setup->preincubate initiate Initiate Reaction by adding BAEE Substrate preincubate->initiate measure Measure Absorbance at 253 nm (Kinetic read for 3-5 minutes) initiate->measure analyze Analyze Data: - Calculate initial reaction rates - Determine % Inhibition - Plot dose-response curve to find IC50 measure->analyze

Workflow for Trypsin Inhibition Assay.
Assay Procedure

  • Set up the reaction mixtures: In microcentrifuge tubes, prepare the following reactions (example volumes for a 1 mL final volume in the cuvette):

    • Control (No Inhibitor):

      • Trypsin solution (e.g., 50 µL)

      • Assay Buffer (e.g., 850 µL)

      • Solvent control (e.g., 10 µL of DMSO or water)

    • Test (With p-APMSF):

      • Trypsin solution (e.g., 50 µL)

      • Assay Buffer (e.g., 840 µL)

      • p-APMSF solution (10 µL of desired concentration)

  • Pre-incubation: Incubate the control and test mixtures at room temperature for a defined period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction: Transfer the reaction mixtures to cuvettes. Start the reaction by adding the BAEE substrate solution (e.g., 100 µL). Mix quickly by gentle inversion.

  • Measure activity: Immediately place the cuvette in the spectrophotometer and measure the change in absorbance at 253 nm over time (e.g., every 15 seconds for 3-5 minutes). The rate of increase in absorbance is proportional to trypsin activity.

  • Data Analysis:

    • Calculate the initial reaction rate (ΔA253/min) for the control and each inhibitor concentration from the linear portion of the absorbance curve.

    • Calculate the percentage of inhibition for each p-APMSF concentration using the following formula: % Inhibition = [1 - (Rate with Inhibitor / Rate of Control)] * 100

    • Plot the % Inhibition against the logarithm of the p-APMSF concentration to generate a dose-response curve and determine the IC50 value.

Troubleshooting

  • High background absorbance: Ensure the BAEE solution is fresh and properly dissolved.

  • Rapid loss of p-APMSF activity: Prepare p-APMSF solutions immediately before use due to its instability in aqueous buffers.[6][9][10]

  • Inconsistent results: Ensure accurate pipetting and consistent timing, especially during the pre-incubation and reaction initiation steps. Maintain a constant temperature throughout the assay.

Conclusion

p-APMSF is a highly effective irreversible inhibitor of trypsin. An equimolar concentration is sufficient for the complete and immediate inhibition of bovine trypsin, while a 5-10 fold molar excess may be required for other trypsin-like serine proteases.[1][6] The provided protocol offers a reliable method for determining the effective concentration of p-APMSF for specific experimental conditions. Careful consideration of the inhibitor's stability and adherence to the protocol will ensure accurate and reproducible results.

References

Application Notes and Protocols for p-APMSF Hydrochloride in Blood Coagulation Cascade Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Aminophenylmethylsulfonyl fluoride (B91410) hydrochloride (p-APMSF HCl) is a potent, irreversible inhibitor of serine proteases. Its mechanism of action involves the sulfonation of the active site serine residue, leading to a stable, covalent enzyme-inhibitor complex.[1] In the context of the blood coagulation cascade, p-APMSF selectively targets trypsin-like serine proteases that play a crucial role in the amplification of the clotting signal. These enzymes preferentially cleave peptide bonds C-terminal to arginine or lysine (B10760008) residues, a characteristic shared by many coagulation factors. This property makes p-APMSF a valuable tool for in vitro research in hemostasis and thrombosis, allowing for the specific inhibition of key proteases to dissect their roles in the coagulation process and to screen for novel antithrombotic agents.

Mechanism of Action

The blood coagulation cascade is a series of enzymatic reactions involving the sequential activation of serine proteases, culminating in the formation of a fibrin (B1330869) clot. p-APMSF hydrochloride exerts its anticoagulant effect by irreversibly inhibiting key serine proteases within this cascade, primarily those in the common pathway such as Thrombin (Factor IIa) and Factor Xa.[2][3][4] The positively charged amidino group of p-APMSF directs the molecule to the substrate-binding pocket of these proteases, which have a specificity for basic amino acids. Following binding, the highly reactive sulfonyl fluoride moiety forms a covalent bond with the hydroxyl group of the active site serine residue, rendering the enzyme inactive.

Applications in Coagulation Research

  • Dissecting the Coagulation Cascade: By selectively inhibiting specific coagulation factors, researchers can elucidate their individual contributions to the overall process of clot formation.

  • Inhibitor Screening: p-APMSF can be used as a positive control in high-throughput screening assays designed to identify novel anticoagulant compounds.

  • Structure-Function Studies: The irreversible nature of the inhibition allows for the stabilization of enzyme-inhibitor complexes, facilitating structural studies (e.g., X-ray crystallography) to understand the molecular basis of protease inhibition.

  • Validation of Animal Models of Thrombosis: p-APMSF can be used to modulate coagulation in in vitro models, helping to validate their physiological relevance.

Data Presentation

Inhibitory Profile of this compound

The following table summarizes the known inhibitory constants (Ki) of p-APMSF against key serine proteases involved in the blood coagulation cascade.

EnzymeOrganismKi (µM)Citation(s)
Thrombin (Factor IIa)Human1.18[2][3]
Factor XaBovine1.54[2][3]
PlasminBovine1.5[2][3]
TrypsinBovine1.02[2][3]

Mandatory Visualizations

Blood Coagulation Cascade and Inhibition by p-APMSF

Caption: Inhibition of the common pathway of the coagulation cascade by p-APMSF.

Experimental Workflow for Evaluating p-APMSF Activity

Experimental_Workflow cluster_preparation Preparation cluster_assays Coagulation Assays cluster_analysis Data Analysis A Prepare p-APMSF stock solution D Perform Activated Partial Thromboplastin (B12709170) Time (aPTT) Assay A->D E Perform Prothrombin Time (PT) Assay A->E F Perform Chromogenic Substrate Assays (e.g., Factor Xa, Thrombin) A->F B Prepare platelet-poor plasma (PPP) B->D B->E C Prepare reagents for coagulation assays C->D C->E C->F G Record clotting times (aPTT, PT) D->G E->G H Measure absorbance (Chromogenic Assays) F->H I Calculate IC50 / Ki values G->I H->I J Compare results to controls I->J

Caption: Workflow for assessing the anticoagulant activity of p-APMSF.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound (powder)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or sterile deionized water

  • Microcentrifuge tubes

Procedure:

  • Due to the instability of p-APMSF in aqueous solutions, it is recommended to prepare fresh solutions immediately before use.

  • To prepare a 10 mM stock solution, dissolve 2.53 mg of this compound (MW: 252.69 g/mol ) in 1 mL of anhydrous DMSO or sterile deionized water.

  • Vortex briefly to ensure complete dissolution.

  • Store on ice and use within a few hours. For longer-term storage, aliquots in anhydrous DMSO can be stored at -20°C or -80°C, but repeated freeze-thaw cycles should be avoided.

Activated Partial Thromboplastin Time (aPTT) Assay

Principle: The aPTT assay assesses the integrity of the intrinsic and common pathways of coagulation. The time to clot formation is measured after the addition of a contact activator, phospholipids, and calcium to platelet-poor plasma. An extension of the clotting time in the presence of p-APMSF indicates inhibition of one or more factors in these pathways.

Materials:

  • Platelet-poor plasma (PPP)

  • aPTT reagent (containing a contact activator and phospholipids)

  • 0.025 M Calcium Chloride (CaCl2) solution

  • This compound stock solution

  • Coagulometer

  • Water bath at 37°C

Procedure:

  • Prepare serial dilutions of p-APMSF in the assay buffer.

  • Pre-warm the CaCl2 solution and the coagulometer heat block to 37°C.

  • In a coagulometer cuvette, add 50 µL of PPP.

  • Add 5 µL of the p-APMSF dilution (or buffer for control) to the PPP and incubate for a predetermined time (e.g., 2-5 minutes) at 37°C to allow for inhibitor interaction.

  • Add 50 µL of the pre-warmed aPTT reagent to the cuvette and incubate for 3-5 minutes at 37°C.

  • Initiate the clotting reaction by adding 50 µL of the pre-warmed 0.025 M CaCl2 solution.

  • The coagulometer will automatically measure the time to clot formation.

  • Record the clotting time in seconds.

Prothrombin Time (PT) Assay

Principle: The PT assay evaluates the extrinsic and common pathways of coagulation. Clotting is initiated by the addition of thromboplastin (a source of tissue factor and phospholipids) and calcium to platelet-poor plasma. A prolonged PT in the presence of p-APMSF suggests inhibition of factors in these pathways.

Materials:

  • Platelet-poor plasma (PPP)

  • PT reagent (thromboplastin)

  • This compound stock solution

  • Coagulometer

  • Water bath at 37°C

Procedure:

  • Prepare serial dilutions of p-APMSF in the assay buffer.

  • Pre-warm the PT reagent and the coagulometer heat block to 37°C.

  • In a coagulometer cuvette, add 50 µL of PPP.

  • Add 5 µL of the p-APMSF dilution (or buffer for control) and incubate for a predetermined time (e.g., 2-5 minutes) at 37°C.

  • Initiate the clotting reaction by adding 100 µL of the pre-warmed PT reagent.

  • The coagulometer will measure and record the clotting time.

Chromogenic Substrate Assay for Factor Xa Inhibition

Principle: This assay specifically measures the inhibition of Factor Xa activity. In the presence of a specific chromogenic substrate, active Factor Xa cleaves the substrate, releasing a colored product (p-nitroaniline), which can be quantified spectrophotometrically at 405 nm. A decrease in the rate of color development in the presence of p-APMSF is proportional to its inhibitory activity against Factor Xa.

Materials:

  • Purified human Factor Xa

  • Chromogenic substrate for Factor Xa (e.g., S-2765)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing NaCl and a bovine serum albumin)

  • This compound stock solution

  • 96-well microplate

  • Microplate reader capable of reading absorbance at 405 nm

  • Incubator at 37°C

Procedure:

  • Prepare serial dilutions of p-APMSF in the assay buffer in a 96-well microplate.

  • Add a fixed concentration of purified human Factor Xa to each well containing the p-APMSF dilutions and the control wells (with buffer instead of inhibitor).

  • Incubate the plate at 37°C for a defined period (e.g., 10-15 minutes) to allow for the irreversible inhibition to occur.

  • Add the chromogenic substrate for Factor Xa to all wells to initiate the reaction.

  • Immediately measure the change in absorbance at 405 nm over time (kinetic mode) using a microplate reader.

  • The rate of the reaction (V) is determined from the linear portion of the absorbance versus time curve.

  • Calculate the percentage of inhibition for each p-APMSF concentration and determine the IC50 value.

Note: A similar protocol can be adapted for measuring the inhibition of Thrombin by using purified human Thrombin and a Thrombin-specific chromogenic substrate.

Disclaimer

This compound is for research use only and is not intended for human or therapeutic use.[1][5] It is a hazardous compound and should be handled with appropriate personal protective equipment in a laboratory setting. Always refer to the Safety Data Sheet (SDS) for detailed handling and safety information.

References

Application Notes and Protocols for Thrombin Inhibition using p-APMSF Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thrombin, a serine protease, is a pivotal enzyme in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin, leading to the formation of a blood clot. Its activity is tightly regulated, and aberrant thrombin activity is implicated in various thrombotic disorders. Consequently, the identification and characterization of thrombin inhibitors are of significant interest in drug discovery and development.

p-APMSF (p-Amidinophenylmethylsulfonyl fluoride) hydrochloride is an irreversible inhibitor of serine proteases, including thrombin.[1] It acts by covalently modifying the active site serine residue, leading to the inactivation of the enzyme. This document provides detailed application notes and protocols for the use of p-APMSF hydrochloride as a thrombin inhibitor in research settings.

Chemical and Physical Properties

A summary of the key properties of this compound is presented in the table below.

PropertyValueReferences
Synonyms (p-Amidinophenyl)methanesulfonyl Fluoride hydrochloride, para-APMSF[2]
Molecular Formula C₈H₉FN₂O₂S · HCl[2]
Molecular Weight 252.7 g/mol [2]
Appearance White to slightly off-white crystalline powder
Solubility Water: 25 mg/mLDMSO: 50 mg/mL[2][3]
Storage Store desiccated at -20°C.[2] Stock solutions in anhydrous solvents can be stored at -20°C.
Stability in Aqueous Solution pH-dependent and unstable. It is recommended to reconstitute just prior to use. t½ ≈ 20 min at pH 6.0 t½ ≈ 6 min at pH 7.0 t½ ≈ 1 ms (B15284909) at pH 8.0

Mechanism of Action and Quantitative Data

p-APMSF is an active site-directed, irreversible inhibitor of trypsin-like serine proteases. Its inhibitory activity is approximately 1000-fold greater than that of PMSF. The table below summarizes the known quantitative data for the inhibition of thrombin by p-APMSF.

ParameterEnzyme SourceValueReferences
Kᵢ (Inhibition Constant) Human Thrombin1.18 µM[2][3]
1-2 µM[4]
Inhibitory Concentration Bovine Trypsin and Human ThrombinEquimolar concentration for immediate and complete irreversible inhibition.
Other serine proteases (Factor Xa, plasmin, C1r, C1s)5- to 10-fold molar excess for complete irreversible inhibition.

Signaling Pathway and Experimental Workflow Diagrams

Thrombin Signaling Pathway

Thrombin exerts its effects primarily through the activation of Protease-Activated Receptors (PARs), which are G-protein coupled receptors. The following diagram illustrates a simplified overview of the thrombin signaling cascade.

Thrombin_Signaling Thrombin Thrombin PAR PARs (e.g., PAR-1) Thrombin->PAR Activates Gq Gq PAR->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ release IP3->Ca PKC PKC Activation DAG->PKC Cellular_Response Cellular Responses (e.g., Platelet Aggregation, Cell Proliferation) Ca->Cellular_Response PKC->Cellular_Response pAPMSF p-APMSF Hydrochloride pAPMSF->Thrombin Inhibits

Caption: Simplified thrombin signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Thrombin Inhibition Assay

The general workflow for assessing the inhibitory potential of p-APMSF against thrombin using a chromogenic or fluorogenic assay is depicted below.

Thrombin_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Thrombin - p-APMSF dilutions - Substrate - Assay Buffer Incubation Pre-incubate Thrombin with p-APMSF Reagents->Incubation Add_Substrate Add Chromogenic or Fluorogenic Substrate Incubation->Add_Substrate Measurement Measure Absorbance (405 nm) or Fluorescence (Ex/Em) Add_Substrate->Measurement Calculate Calculate % Inhibition Measurement->Calculate Plot Plot Inhibition Curve (if applicable) Calculate->Plot

Caption: General experimental workflow for a thrombin inhibition assay using this compound.

Experimental Protocols

The following are detailed protocols for chromogenic and fluorogenic thrombin inhibition assays adapted for use with this compound.

Preparation of Reagents
  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.5. The pH of the assay buffer is critical due to the instability of p-APMSF at higher pH.

  • Thrombin Stock Solution: Reconstitute purified human thrombin in the assay buffer to a stock concentration of 1 U/mL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • This compound Stock Solution: Due to its instability in aqueous solutions, prepare a fresh stock solution of this compound immediately before each experiment. Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

  • Chromogenic Substrate: Prepare a 2 mM stock solution of a thrombin-specific chromogenic substrate (e.g., S-2238, Tos-Gly-Pro-Arg-pNA) in sterile water.

  • Fluorogenic Substrate: Prepare a 1 mM stock solution of a thrombin-specific fluorogenic substrate (e.g., Z-Gly-Gly-Arg-AMC) in DMSO.

Protocol 1: Chromogenic Thrombin Inhibition Assay

This protocol is designed for a 96-well microplate format.

  • Preparation of p-APMSF Dilutions:

    • Prepare a series of dilutions of the 10 mM p-APMSF stock solution in the assay buffer to achieve final concentrations ranging from 0.1 µM to 100 µM in the assay wells. Remember to account for the final assay volume.

  • Assay Procedure:

    • Add 10 µL of the diluted p-APMSF solutions or assay buffer (for the no-inhibitor control) to the wells of a 96-well plate.

    • Add 80 µL of the working thrombin solution (diluted from the stock to a final concentration of ~0.1 U/mL in assay buffer) to each well.

    • Mix gently and incubate for 15 minutes at 37°C to allow for the inhibition reaction to occur.

    • Initiate the enzymatic reaction by adding 10 µL of the 2 mM chromogenic substrate to each well.

    • Immediately measure the absorbance at 405 nm in a microplate reader in kinetic mode for 10-15 minutes, taking readings every 30-60 seconds. Alternatively, for an endpoint assay, stop the reaction after a defined period (e.g., 10 minutes) by adding 50 µL of 50% acetic acid and then measure the absorbance at 405 nm.

  • Data Analysis:

    • Determine the rate of substrate hydrolysis (V) from the linear portion of the kinetic curve (ΔAbs/min).

    • Calculate the percentage of thrombin inhibition for each p-APMSF concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100 Where V_control is the rate of reaction in the absence of the inhibitor and V_inhibitor is the rate in the presence of p-APMSF.

    • Plot the percent inhibition against the logarithm of the p-APMSF concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

Protocol 2: Fluorogenic Thrombin Inhibition Assay

This protocol is also designed for a 96-well microplate format (preferably a black plate for fluorescence assays).

  • Preparation of p-APMSF Dilutions:

    • Follow the same procedure as in the chromogenic assay to prepare a range of p-APMSF concentrations.

  • Assay Procedure:

    • Add 10 µL of the diluted p-APMSF solutions or assay buffer to the wells.

    • Add 80 µL of the working thrombin solution (~0.05 U/mL in assay buffer) to each well.

    • Mix and incubate for 15 minutes at 37°C.

    • Start the reaction by adding 10 µL of the 1 mM fluorogenic substrate to each well.

    • Measure the fluorescence intensity immediately in a microplate fluorometer (Excitation = 350-380 nm, Emission = 450-460 nm) in kinetic mode for 15-30 minutes.

  • Data Analysis:

    • Determine the rate of fluorescence increase (V) from the linear portion of the kinetic data (ΔRFU/min).

    • Calculate the percentage of thrombin inhibition as described for the chromogenic assay.

    • Plot the percent inhibition versus the log of the p-APMSF concentration to determine the IC₅₀ value.

Troubleshooting and Considerations

  • Inhibitor Instability: The primary challenge with p-APMSF is its short half-life in aqueous solutions, which is highly pH-dependent. It is crucial to prepare stock solutions fresh and add them to the assay mixture immediately before starting the experiment. Working at a slightly acidic to neutral pH (6.5-7.5) will prolong its activity.

  • Solvent Effects: If using DMSO to dissolve p-APMSF, ensure the final concentration of DMSO in the assay does not exceed 1-2%, as higher concentrations can affect enzyme activity. Run appropriate vehicle controls.

  • Substrate Concentration: The concentration of the chromogenic or fluorogenic substrate should ideally be at or below its Kₘ value for thrombin to ensure accurate determination of inhibitory constants.

  • Irreversible Inhibition: As p-APMSF is an irreversible inhibitor, the pre-incubation time of the enzyme with the inhibitor is a critical parameter. This time should be optimized to ensure complete inactivation at a given inhibitor concentration.

Conclusion

This compound is a potent, irreversible inhibitor of thrombin and other trypsin-like serine proteases. Its use in research requires careful consideration of its stability in aqueous solutions. The provided protocols for chromogenic and fluorogenic assays offer a framework for characterizing the inhibitory activity of p-APMSF against thrombin. These methods are valuable tools for researchers in the fields of hematology, cardiovascular disease, and drug development.

References

Application Notes: Preventing Protein Degradation with p-APMSF in Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(4-Amidinophenyl)methanesulfonyl fluoride (B91410) hydrochloride (p-APMSF) is a highly effective, irreversible inhibitor of serine proteases.[1] It is particularly useful for protecting proteins from degradation during extraction from cells and tissues. Serine proteases are a major class of enzymes that can cleave peptide bonds in proteins, leading to sample degradation and compromising downstream analyses such as Western blotting, immunoprecipitation, and activity assays. p-APMSF offers a potent alternative to other serine protease inhibitors like Phenylmethylsulfonyl fluoride (PMSF).[2][3]

Mechanism of Action

p-APMSF acts as a suicide inhibitor, covalently modifying the active site serine residue of its target proteases, leading to their irreversible inactivation.[4] It specifically targets trypsin-like serine proteases, which preferentially cleave proteins at the carboxyl side of positively charged amino acid residues, namely lysine (B10760008) and arginine.[5][6] This specificity makes it highly effective against common proteases like trypsin, plasmin, and thrombin, while showing minimal inhibition against proteases with different specificities, such as chymotrypsin.[6][7]

Advantages Over PMSF

p-APMSF presents several key advantages over the more commonly used PMSF:

  • Higher Potency: Its inhibitory activity is reported to be approximately 1000 times greater than that of PMSF.[2]

  • Aqueous Solubility: Unlike PMSF, which requires dissolution in an organic solvent like ethanol (B145695) or isopropanol, p-APMSF is soluble in water, simplifying its addition to aqueous lysis buffers.[3][6][8]

  • Lower Toxicity: p-APMSF is considered to be less toxic than PMSF.[9]

However, a critical consideration is its limited stability in aqueous solutions, which is highly pH-dependent.[2] It is significantly less stable at neutral or alkaline pH compared to acidic pH.[2]

Quantitative Data and Properties

The following tables summarize the key properties and efficacy of p-APMSF.

Table 1: Physicochemical Properties and Handling of p-APMSF

PropertyValueReferences
Molecular Formula C₈H₉FN₂O₂S • HCl[10]
Molecular Weight 252.7 g/mol [10]
Solubility Water: 25 mg/mLDMSO: 50 mg/mL[6][7][10]
Storage Powder: 2-8°C or -20°CStock Solution: Aliquot and store at -20°C[2][6][11]
Appearance White crystalline solid[10]

Table 2: Inhibitor Characteristics and Working Parameters

ParameterValueReferences
Inhibitor Type Irreversible[1]
Target Proteases Trypsin-like serine proteases (e.g., Trypsin, Thrombin, Plasmin, Factor Xa)[6][7]
Effective Concentration 10 - 100 µM[5][6]
Ki for Bovine Trypsin 1.02 µM[7][10]
Ki for Human Thrombin 1.18 µM[7][10]
Ki for Bovine Plasmin 1.5 µM[7][10]
Half-life (t½) pH 6.0: ~20 minutespH 7.0: ~6 minutespH 8.0: ~1 millisecond[2]

Experimental Protocols

Protocol 1: Preparation of a 100 mM p-APMSF Stock Solution

Materials:

  • p-APMSF hydrochloride (MW: 252.7 g/mol )

  • Nuclease-free water or DMSO

  • Microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh out 2.53 mg of p-APMSF powder.

  • Dissolve the powder in 100 µL of nuclease-free water or DMSO to achieve a final concentration of 100 mM.

  • Vortex thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes (e.g., 10 µL) in microcentrifuge tubes.

  • Store the aliquots at -20°C. A stock solution in water is stable for several months when stored frozen.[6]

Protocol 2: Preparation of Cell Lysates

Materials:

  • Cultured cells (adherent or suspension)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold Lysis Buffer (e.g., RIPA, M-PER, or custom buffer)[12][13]

  • 100 mM p-APMSF stock solution

  • Other protease and phosphatase inhibitors (optional, but recommended)

  • Cell scraper (for adherent cells)

  • Pre-chilled microcentrifuge tubes

  • Refrigerated centrifuge (4°C)

Procedure:

  • Prepare Lysis Buffer: Just before use, prepare the complete lysis buffer on ice. For every 1 mL of lysis buffer, add 1 µL of the 100 mM p-APMSF stock solution to achieve a final concentration of 100 µM. If using other inhibitors, add them at their recommended concentrations. Note: Due to its short half-life in neutral/alkaline buffers, p-APMSF must be added immediately before lysing the cells.[2][14]

  • Cell Harvesting:

    • Adherent Cells: Place the culture dish on ice, aspirate the culture medium, and wash the cells twice with ice-cold PBS. Aspirate the final PBS wash completely. Add the complete lysis buffer to the plate (e.g., 100-500 µL for a 10 cm dish). Use a cell scraper to scrape the cells into the buffer.

    • Suspension Cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Discard the supernatant and wash the cell pellet twice with ice-cold PBS, pelleting between washes. Add the complete lysis buffer to the cell pellet and resuspend by pipetting.

  • Lysis: Transfer the cell lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 15-30 minutes, vortexing occasionally.[13]

  • Clarification: To shear DNA and ensure complete lysis, sonicate the lysate on ice.[13][15] Perform short bursts (e.g., 3-5 cycles of 10 seconds on, 10 seconds off) to prevent sample heating.

  • Pellet Debris: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet insoluble cellular debris.[13][15]

  • Collect Supernatant: Carefully transfer the supernatant, which contains the soluble protein extract, to a new pre-chilled tube.

  • Quantify and Store: Determine the protein concentration using a standard assay (e.g., BCA or Bradford). The lysate can be used immediately or stored in aliquots at -80°C for long-term use.

Protocol 3: Preparation of Tissue Extracts

Materials:

  • Fresh or frozen tissue sample

  • Ice-cold PBS

  • Ice-cold Lysis Buffer (e.g., RIPA buffer)

  • 100 mM p-APMSF stock solution

  • Other protease and phosphatase inhibitors

  • Tissue homogenizer (e.g., Dounce or mechanical)

  • Pre-chilled microcentrifuge tubes

  • Refrigerated centrifuge (4°C)

Procedure:

  • Prepare Lysis Buffer: As in Protocol 2, prepare the complete lysis buffer with p-APMSF and other inhibitors on ice immediately before use.

  • Tissue Preparation: On ice, weigh the tissue and mince it into small pieces. Wash briefly with ice-cold PBS to remove blood.

  • Homogenization: Transfer the minced tissue to a homogenizer. Add an appropriate volume of complete lysis buffer (e.g., 500 µL for every 10-50 mg of tissue).[13] Homogenize thoroughly on ice until no tissue clumps are visible.[15]

  • Lysis & Clarification: Transfer the homogenate to a pre-chilled tube. Incubate on ice for 30 minutes. Sonicate the sample to ensure complete lysis and DNA shearing.[15]

  • Pellet Debris: Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C.

  • Collect Supernatant: Transfer the clear supernatant to a new pre-chilled tube.

  • Quantify and Store: Determine the protein concentration and use the extract immediately or store at -80°C.

Visualizations

pAPMSF_Mechanism cluster_protease cluster_inactivated Protease Serine Protease (Active) ActiveSite Active Site (Serine-OH) Inactivated Irreversibly Inactivated Protease Protease->Inactivated Covalent Modification pAPMSF p-APMSF pAPMSF->ActiveSite Binds to active site CovalentBond Covalent Bond (Sulfonylated Serine)

Caption: Mechanism of irreversible inhibition of a serine protease by p-APMSF.

Protein_Extraction_Workflow start Start: Cells or Tissue wash 1. Wash with ice-cold PBS start->wash add_lysis 2. Add Complete Lysis Buffer wash->add_lysis lysis_buffer Lysis Buffer lysis_buffer->add_lysis pAPMSF p-APMSF (add fresh) pAPMSF->add_lysis homogenize 3. Homogenize / Lyse (on ice) add_lysis->homogenize centrifuge 4. Centrifuge (4°C) to pellet debris homogenize->centrifuge supernatant 5. Collect Supernatant (Protein Extract) centrifuge->supernatant end End: Purified Lysate supernatant->end

Caption: Workflow for protein extraction using a lysis buffer supplemented with p-APMSF.

References

Application Notes: Preparation and Use of p-APMSF Stock Solutions

Application Notes and Protocols for the Use of p-APMSF in Western Blotting Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the analysis of protein expression and signaling pathways via Western blotting, the integrity of the protein sample is paramount. Endogenous serine proteases, released during cell lysis, can rapidly degrade target proteins, leading to inaccurate quantification and interpretation of results. p-APMSF ((4-Amidinophenyl)methanesulfonyl fluoride (B91410) hydrochloride) is a potent, irreversible inhibitor of serine proteases, offering a superior alternative to commonly used inhibitors like PMSF. This document provides detailed application notes and protocols for the effective use of p-APMSF in sample preparation for Western blotting.

p-APMSF is particularly effective against trypsin-like serine proteases that cleave proteins at the C-terminal side of lysine (B10760008) and arginine residues. Its higher inhibitory activity compared to PMSF makes it a valuable tool for preserving the integrity of proteins involved in critical signaling pathways.[1][2]

Mechanism of Action

p-APMSF acts as an irreversible inhibitor by covalently modifying the active site of serine proteases. The sulfonyl fluoride group of p-APMSF reacts with the hydroxyl group of the catalytic serine residue within the enzyme's active site. This reaction forms a stable sulfonyl-enzyme bond, rendering the protease permanently inactive.[3][4]

Key Advantages of p-APMSF

  • High Potency: Exhibits significantly greater inhibitory activity against trypsin-like serine proteases compared to PMSF.

  • Irreversible Inhibition: The covalent modification of the protease active site ensures permanent inactivation, providing long-lasting protection of your protein samples.[3]

  • Specificity: Primarily targets serine proteases, minimizing off-target effects.[5]

Quantitative Data Summary

While direct side-by-side Western blot comparisons in publications are limited, the biochemical data strongly supports the superior efficacy of p-APMSF over PMSF for inhibiting serine proteases.

InhibitorTarget ProteasesPotency/EfficacyStability in Aqueous Solution (pH 7.5, 25°C)
p-APMSF Trypsin-like serine proteases (e.g., trypsin, thrombin)[5]High; significantly more potent than PMSF.Unstable; should be added to lysis buffer immediately before use.
PMSF Serine proteases (e.g., trypsin, chymotrypsin), cysteine proteases (e.g., papain)[4][6][7]Moderate; effective at 0.1-1 mM.[2][7]Low; half-life of approximately 35-55 minutes.[2][8]
Protease Inhibitor Cocktails Broad-spectrum (serine, cysteine, aspartic, and metalloproteases)Varies by formulationGenerally stable for short-term storage at 4°C after reconstitution.[9]

Experimental Protocols

Stock Solution Preparation

Reagents and Materials:

  • p-APMSF hydrochloride (MW: 252.69 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO) or sterile, nuclease-free water

  • Microcentrifuge tubes

Procedure:

  • To prepare a 100 mM stock solution, dissolve 25.27 mg of p-APMSF in 1 mL of anhydrous DMSO or sterile water.

  • Vortex briefly to ensure complete dissolution.

  • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for up to 6 months.

Protocol for Sample Preparation from Cultured Cells

Reagents and Materials:

  • Cultured cells (adherent or suspension)

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis Buffer (e.g., RIPA, NP-40, or Tris-HCl), ice-cold

  • 100 mM p-APMSF stock solution

  • Cell scraper (for adherent cells)

  • Refrigerated microcentrifuge

Procedure:

  • Cell Harvesting:

    • Adherent Cells: Place the culture dish on ice. Aspirate the culture medium and wash the cells once with ice-cold PBS. Aspirate the PBS.

    • Suspension Cells: Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet once with ice-cold PBS.

  • Cell Lysis:

    • Immediately before use, add p-APMSF to the ice-cold lysis buffer to a final concentration of 1 mM (a 1:100 dilution of the 100 mM stock).

    • Adherent Cells: Add the p-APMSF-containing lysis buffer to the culture dish (e.g., 500 µL for a 10 cm dish). Use a cell scraper to gently collect the cell lysate.

    • Suspension Cells: Resuspend the cell pellet in the p-APMSF-containing lysis buffer.

  • Incubation: Incubate the lysate on ice for 30 minutes, with occasional vortexing, to ensure complete lysis and protease inhibition.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Sample Collection: Carefully transfer the supernatant (protein lysate) to a pre-chilled microcentrifuge tube.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Storage: Store the protein lysate at -80°C until use in Western blotting.

Compatibility with Lysis Buffers

p-APMSF is compatible with common lysis buffers used for Western blotting. The recommended final concentration is typically 1 mM.

  • RIPA Buffer: Ideal for whole-cell extracts, including nuclear and membrane-bound proteins.[10][11]

  • NP-40 Lysis Buffer: A milder non-ionic detergent buffer suitable for cytoplasmic and membrane-bound proteins.

  • Tris-HCl Lysis Buffer: A simple buffer often used for cytoplasmic proteins.

Note: Due to its instability in aqueous solutions, p-APMSF should always be added to the lysis buffer immediately before use.

Visualizations

G Workflow for Using p-APMSF in Western Blot Sample Preparation cluster_prep Preparation cluster_lysis Cell Lysis cluster_downstream Downstream Processing prep_stock Prepare 100 mM p-APMSF Stock Solution in DMSO add_papmsf Immediately Add p-APMSF (Final Conc. 1 mM) prep_stock->add_papmsf harvest_cells Harvest and Wash Cells add_buffer Add Ice-Cold Lysis Buffer (e.g., RIPA) harvest_cells->add_buffer add_buffer->add_papmsf incubate Incubate on Ice (30 min) add_papmsf->incubate clarify Clarify Lysate by Centrifugation incubate->clarify collect_supernatant Collect Supernatant (Protein Lysate) clarify->collect_supernatant quantify Quantify Protein Concentration (BCA Assay) collect_supernatant->quantify store Store at -80°C or Proceed to Western Blotting quantify->store

Caption: Experimental workflow for p-APMSF in sample preparation.

G Mechanism of Irreversible Inhibition by p-APMSF cluster_enzyme Serine Protease Active Site cluster_inhibitor p-APMSF cluster_reaction Inhibition Reaction serine Serine Residue (Ser-OH) covalent_bond Formation of Stable Sulfonyl-Enzyme Bond serine->covalent_bond Nucleophilic Attack histidine Histidine Residue aspartate Aspartate Residue papmsf p-APMSF (SO2F group) papmsf->covalent_bond inactive_enzyme Permanently Inactivated Protease covalent_bond->inactive_enzyme

Caption: Covalent modification of the serine protease active site by p-APMSF.

G Preservation of a Signaling Pathway by p-APMSF cluster_pathway Example: Protease-Activated Receptor (PAR) Signaling cluster_inhibition Inhibition during Lysis ligand Serine Protease (e.g., Thrombin) receptor PAR1 Receptor ligand->receptor Binds cleavage Receptor Cleavage & Activation receptor->cleavage g_protein G-Protein Coupling cleavage->g_protein downstream Downstream Signaling (e.g., MAPK/ERK pathway) g_protein->downstream papmsf p-APMSF degradation Proteolytic Degradation of Signaling Proteins papmsf->degradation Inhibits degradation->receptor Degrades degradation->downstream Degrades

References

Application of p-APMSF in Enzyme Kinetic Studies: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(p-Amidinophenyl)methanesulfonyl fluoride (B91410) (p-APMSF) is a highly effective and specific irreversible inhibitor of serine proteases.[1][2] Its unique reactivity makes it a valuable tool in enzyme kinetic studies, particularly for enzymes that exhibit specificity for positively charged amino acid residues like lysine (B10760008) and arginine at the P1 position of the substrate.[1][2] This document provides detailed application notes and protocols for the use of p-APMSF in enzyme kinetic studies, including active site titration and the determination of inhibition constants.

p-APMSF offers significant advantages over other serine protease inhibitors, such as phenylmethylsulfonyl fluoride (PMSF). It demonstrates a much higher inhibitory activity, in some cases up to 1000-fold greater than PMSF, and exhibits greater specificity. For instance, p-APMSF does not inhibit chymotrypsin (B1334515) or acetylcholinesterase, enzymes that can be sensitive to PMSF.[1][3] This specificity is attributed to the amidino group, which mimics the side chains of arginine and lysine, leading to a strong interaction with the S1 binding pocket of target proteases.

Mechanism of Action

p-APMSF acts as an irreversible inhibitor by covalently modifying the active site serine residue of the target protease. The inhibition mechanism proceeds in a two-step fashion:

  • Reversible Binding: The inhibitor, resembling a substrate, first binds reversibly to the enzyme's active site to form an initial enzyme-inhibitor complex (E-I).

  • Irreversible Covalent Modification: The sulfonyl fluoride moiety of p-APMSF then reacts with the hydroxyl group of the catalytic serine residue, forming a stable sulfonyl-enzyme conjugate. This covalent modification permanently inactivates the enzyme.

This mechanism classifies p-APMSF as a suicide inhibitor, where the enzyme participates in its own inactivation.

G E Active Enzyme (E) EI Reversible E-I Complex E->EI k_on I p-APMSF (I) EI->E k_off E_inactivated Covalently Inactivated Enzyme (E-I) EI->E_inactivated k_inact

Caption: Irreversible inhibition of a serine protease by p-APMSF.

Quantitative Data: Inhibition Constants (Ki)

The potency of p-APMSF as an inhibitor is quantified by its inhibition constant (Ki). The Ki value represents the concentration of the inhibitor required to produce half-maximum inhibition. Lower Ki values indicate a higher affinity of the inhibitor for the enzyme.

EnzymeSourceKi (µM)
TrypsinBovine1.02[4]
ThrombinHuman1.18[4]
PlasminBovine1.5[4]
Factor XaBovine1.54[4]
C1rHuman~1-2[1]
C1sHuman~1-2[1]

Experimental Protocols

Preparation of p-APMSF Stock Solution

Materials:

  • p-APMSF hydrochloride

  • Dimethyl sulfoxide (B87167) (DMSO) or sterile, nuclease-free water

  • Microcentrifuge tubes

Procedure:

  • p-APMSF is soluble in both DMSO (up to 50 mg/mL) and water (up to 25 mg/mL).[5][6]

  • To prepare a stock solution, for example, a 10 mM stock in DMSO, weigh out the appropriate amount of this compound and dissolve it in the required volume of DMSO.

  • The stability of p-APMSF in aqueous solutions is pH-dependent and it is unstable in solution, so it is recommended to prepare fresh solutions just prior to use. Stock solutions in DMSO can be stored at -20°C for short periods.

Active Site Titration of Serine Proteases

Active site titration is a technique used to determine the concentration of catalytically active enzyme in a sample. This is crucial for accurate kinetic analysis, as the total protein concentration may not reflect the amount of functional enzyme. The principle involves using a titrant that reacts stoichiometrically with the active site, producing a measurable signal (e.g., a burst of product).

G cluster_0 Experimental Setup cluster_1 Reaction and Measurement cluster_2 Data Analysis prep_enzyme Prepare Enzyme Solution mix Mix Enzyme and p-APMSF (Pre-incubation) prep_enzyme->mix prep_pAPMSF Prepare Serial Dilutions of p-APMSF prep_pAPMSF->mix prep_substrate Prepare Substrate Solution add_substrate Initiate Reaction with Substrate prep_substrate->add_substrate mix->add_substrate measure Measure Initial Velocity (Vo) add_substrate->measure plot Plot Vo vs. [p-APMSF] measure->plot extrapolate Extrapolate Linear Portion to x-axis plot->extrapolate determine Determine Active Enzyme Concentration extrapolate->determine

Caption: Workflow for active site titration using p-APMSF.

Protocol:

  • Reagents and Buffers:

    • Purified serine protease of unknown active site concentration.

    • p-APMSF stock solution (e.g., 1 mM in DMSO).

    • Appropriate chromogenic or fluorogenic substrate for the target enzyme.

    • Reaction buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0).

  • Experimental Procedure:

    • Prepare a series of dilutions of the p-APMSF stock solution in the reaction buffer. The final concentrations should span the expected active enzyme concentration.

    • In a multi-well plate or cuvettes, add a fixed amount of the enzyme solution to each well/cuvette.

    • Add increasing concentrations of the p-APMSF dilutions to the enzyme solutions. Include a control with no inhibitor.

    • Incubate the enzyme-inhibitor mixtures for a sufficient time to ensure complete reaction (e.g., 30 minutes at room temperature). This time may need to be optimized.

    • Initiate the enzymatic reaction by adding the substrate to each well/cuvette.

    • Immediately measure the initial reaction velocity (Vo) by monitoring the change in absorbance or fluorescence over time using a plate reader or spectrophotometer/fluorometer.

  • Data Analysis:

    • Plot the initial velocity (Vo) as a function of the p-APMSF concentration.

    • The plot should show a linear decrease in enzyme activity as the p-APMSF concentration increases, followed by a plateau of zero activity.

    • Extrapolate the linear portion of the curve to the x-axis. The x-intercept represents the concentration of active enzyme in the reaction.

Determination of the Inhibition Constant (Ki) for p-APMSF

For irreversible inhibitors like p-APMSF, the kinetic parameters of interest are the inactivation rate constant (k_inact) and the inhibition constant (Ki). These can be determined by measuring the rate of enzyme inactivation at different inhibitor concentrations.

G cluster_0 Experimental Setup cluster_1 Kinetic Measurement cluster_2 Data Analysis prep_enzyme Prepare Enzyme Solution mix Mix Enzyme, Substrate, and p-APMSF prep_enzyme->mix prep_pAPMSF Prepare Serial Dilutions of p-APMSF prep_pAPMSF->mix prep_substrate Prepare Substrate Solution prep_substrate->mix monitor Monitor Reaction Progress over Time (Product Formation) mix->monitor fit_curves Fit Progress Curves to Exponential Decay to obtain k_obs for each [I] monitor->fit_curves plot_kobs Plot k_obs vs. [p-APMSF] fit_curves->plot_kobs fit_hyperbola Fit Data to Hyperbolic Equation to determine k_inact and Ki plot_kobs->fit_hyperbola

Caption: Workflow for determining Ki and k_inact for p-APMSF.

Protocol:

  • Reagents and Buffers:

    • Active site-titrated serine protease.

    • p-APMSF stock solution.

    • Chromogenic or fluorogenic substrate for the target enzyme.

    • Reaction buffer.

  • Experimental Procedure:

    • Prepare a series of dilutions of p-APMSF in the reaction buffer.

    • In a multi-well plate or cuvettes, prepare reaction mixtures containing the enzyme and substrate at a fixed concentration (typically at or below the Km for the substrate).

    • Initiate the reaction by adding the different concentrations of p-APMSF to the enzyme-substrate mixtures. Include a control with no inhibitor.

    • Monitor the reaction progress (product formation) over time by measuring the change in absorbance or fluorescence. The reaction will slow down as the enzyme is inactivated.

  • Data Analysis:

    • The progress curves (product concentration vs. time) at each inhibitor concentration will be curved, reflecting the time-dependent inactivation of the enzyme.

    • Fit each progress curve to a single exponential decay equation to obtain the apparent pseudo-first-order rate constant of inactivation (k_obs) for each p-APMSF concentration.

    • Plot the values of k_obs against the corresponding p-APMSF concentrations.

    • The resulting plot should be hyperbolic. Fit the data to the following equation to determine k_inact and Ki: k_obs = k_inact * [I] / (Ki + [I]) where:

      • k_inact is the maximum rate of inactivation.

      • Ki is the inhibition constant.

      • [I] is the concentration of p-APMSF.

Conclusion

p-APMSF is a powerful and specific tool for the study of serine proteases. Its irreversible mechanism of action allows for precise determination of active enzyme concentrations and detailed characterization of inhibitor potency. The protocols outlined in this document provide a framework for utilizing p-APMSF in enzyme kinetic studies, which can be adapted and optimized for specific research applications in basic science and drug discovery. Careful experimental design and data analysis are essential for obtaining accurate and reproducible results.

References

Active Site Labeling of Serine Proteases with p-(Amidinophenyl)methanesulfonyl Fluoride (p-APMSF): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-(Amidinophenyl)methanesulfonyl fluoride (B91410) (p-APMSF) is a potent and specific irreversible inhibitor of serine proteases, particularly those that exhibit trypsin-like specificity by cleaving after lysine (B10760008) or arginine residues.[1] Its mechanism of action involves the covalent modification of the catalytic serine residue within the active site of the enzyme.[2] This targeted and irreversible inhibition makes p-APMSF a valuable tool in biochemistry, proteomics, and drug discovery for studying enzyme function, quantifying active enzyme concentration, and preventing proteolytic degradation of protein samples.[2][3] Compared to other common serine protease inhibitors like phenylmethylsulfonyl fluoride (PMSF), p-APMSF demonstrates significantly higher inhibitory activity, often by a factor of 1000.[4][5]

These application notes provide detailed protocols for the use of p-APMSF in the active site labeling of serine proteases for various downstream applications, including quantitative analysis and identification of labeled enzymes.

Mechanism of Action

p-APMSF acts as a suicide inhibitor. The positively charged amidino group on the phenyl ring directs the inhibitor to the S1 specificity pocket of trypsin-like serine proteases, which typically binds arginine or lysine side chains. Once positioned in the active site, the highly reactive sulfonyl fluoride moiety forms a stable covalent bond with the hydroxyl group of the catalytic serine residue, leading to irreversible inactivation of the enzyme.

G cluster_0 Serine Protease Active Site Serine_OH Serine (Active Site Nucleophile) -OH Histidine Histidine Serine_OH->Histidine H-bond Covalent_Bond Covalent Bond Formation Serine_OH->Covalent_Bond Nucleophilic Attack Aspartate Aspartate Histidine->Aspartate H-bond pAPMSF p-APMSF (Inhibitor) Binding Specific Binding to S1 Pocket pAPMSF->Binding Binding->Serine_OH Targets Inactive_Enzyme Inactive Enzyme-Inhibitor Complex Covalent_Bond->Inactive_Enzyme

Mechanism of p-APMSF Inhibition.

Quantitative Data Summary

The following tables summarize the inhibitory constants (Ki) of p-APMSF for various serine proteases and its stability at different pH values.

Table 1: Inhibitory Constants (Ki) of p-APMSF for Various Serine Proteases

Serine ProteaseOrganismKi (µM)
TrypsinBovine1.02[6]
ThrombinHuman1.18[6]
PlasminHuman1.5[1][6]
Factor XaBovine1.54[6]
C1rHuman~1-2[1]
C1sHuman~1-2[1]
ChymotrypsinBovineNo significant inhibition[1][7]
Acetylcholinesterase-No significant inhibition[1][7]

Table 2: Stability of p-APMSF in Aqueous Solution

pHHalf-life (t½)
6.020 minutes[4][5]
7.06 minutes[4][5]
8.01 millisecond[4][5]

Note: Due to its limited stability in aqueous solutions, especially at neutral and alkaline pH, stock solutions of p-APMSF should be prepared fresh before use.

Experimental Protocols

Protocol 1: Determination of Serine Protease Inhibition Kinetics with p-APMSF

This protocol describes a method to determine the rate of inhibition of a serine protease, such as trypsin, by p-APMSF using a chromogenic substrate.

Materials:

  • Purified serine protease (e.g., Trypsin)

  • p-APMSF hydrochloride

  • Chromogenic substrate (e.g., Nα-Benzoyl-L-arginine ethyl ester - BAEE for trypsin)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2

  • Spectrophotometer capable of reading at the appropriate wavelength for the chosen substrate (e.g., 253 nm for BAEE)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the serine protease in 1 mM HCl to maintain stability. The final concentration in the assay will depend on the enzyme's activity.

    • Prepare a fresh stock solution of p-APMSF in the Assay Buffer immediately before use. A range of concentrations should be prepared to determine the inhibition rate.

    • Prepare the substrate solution in the Assay Buffer. The concentration should be at or near the Km of the enzyme for the substrate.

  • Assay:

    • In a cuvette, add the Assay Buffer and the serine protease solution.

    • Add a specific volume of the p-APMSF solution (or buffer for the uninhibited control) and incubate for various time points (e.g., 0, 2, 5, 10, 15 minutes).

    • Initiate the reaction by adding the substrate solution.

    • Immediately measure the change in absorbance over time using the spectrophotometer. The rate of substrate hydrolysis is proportional to the remaining active enzyme concentration.

  • Data Analysis:

    • Calculate the initial velocity (V₀) for each p-APMSF concentration and incubation time.

    • Plot the natural logarithm of the remaining enzyme activity (ln[E]) versus the incubation time for each p-APMSF concentration.

    • The slope of this plot will give the apparent first-order rate constant (k_obs) for inactivation.

    • The second-order rate constant of inhibition (k_inact/Ki) can be determined by plotting k_obs versus the inhibitor concentration.

G Start Start Prepare_Reagents Prepare Enzyme, p-APMSF, and Substrate Solutions Start->Prepare_Reagents Incubate Incubate Enzyme with varying [p-APMSF] for different times Prepare_Reagents->Incubate Add_Substrate Initiate Reaction with Substrate Incubate->Add_Substrate Measure_Absorbance Measure Absorbance Change over Time Add_Substrate->Measure_Absorbance Calculate_Velocity Calculate Initial Velocities (V₀) Measure_Absorbance->Calculate_Velocity Plot_Data Plot ln[E] vs. Time and k_obs vs. [I] Calculate_Velocity->Plot_Data Determine_Kinetics Determine Inhibition Rate Constants Plot_Data->Determine_Kinetics End End Determine_Kinetics->End

Workflow for Inhibition Kinetics.
Protocol 2: Active Site Titration of a Serine Protease with p-APMSF

This protocol allows for the determination of the concentration of active enzyme in a sample.

Materials:

  • Serine protease sample of unknown active concentration

  • This compound of known high purity

  • Assay Buffer (as in Protocol 1)

  • Chromogenic substrate (as in Protocol 1)

  • Spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare the serine protease solution.

    • Prepare a fresh, accurately weighed stock solution of p-APMSF.

    • Prepare the substrate solution.

  • Titration:

    • To a series of tubes, add a fixed amount of the enzyme solution.

    • Add increasing molar ratios of p-APMSF to the enzyme (e.g., 0, 0.2, 0.4, 0.6, 0.8, 1.0, 1.2, 1.5, 2.0 equivalents).

    • Incubate the mixtures for a time sufficient for the inhibition reaction to go to completion (this should be determined empirically but is typically rapid, on the order of minutes).

    • Add the substrate to each tube and measure the residual enzyme activity as described in Protocol 1.

  • Data Analysis:

    • Plot the residual enzyme activity (as a percentage of the uninhibited control) against the molar ratio of p-APMSF to the total enzyme concentration.

    • The x-intercept of the linear portion of the graph represents the molar ratio at which all active enzyme is inhibited. This value corresponds to the fraction of active enzyme in the sample.

Protocol 3: Visualization of p-APMSF Labeled Serine Proteases by SDS-PAGE

This protocol describes the labeling of a serine protease with p-APMSF for visualization by SDS-PAGE. For visualization, a tagged version of p-APMSF (e.g., biotinylated or fluorescently labeled) would be required. As a standard, unlabeled p-APMSF will result in a small mass shift that may not be easily detectable on a standard SDS-PAGE gel but is suitable for mass spectrometry analysis. This protocol outlines the general labeling procedure.

Materials:

  • Protein sample containing the serine protease of interest

  • This compound

  • Lysis Buffer (e.g., RIPA buffer, ensure it is compatible with the protease activity if labeling is done in lysate)

  • SDS-PAGE loading buffer (Laemmli buffer)

  • SDS-PAGE gels, running buffer, and electrophoresis apparatus

  • Protein staining solution (e.g., Coomassie Brilliant Blue) or Western blot apparatus if using a tagged inhibitor.

Procedure:

  • Labeling Reaction:

    • Incubate the protein sample (purified protein or cell lysate) with an excess of p-APMSF (e.g., 10-100 µM) for a defined period (e.g., 30 minutes) at room temperature. The optimal concentration and time should be determined empirically.

    • Include a control sample incubated with buffer or a solvent control.

  • Sample Preparation for SDS-PAGE:

    • Stop the labeling reaction by adding SDS-PAGE loading buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).

    • Boil the samples for 5-10 minutes at 95-100°C to denature the proteins.

  • SDS-PAGE and Visualization:

    • Load the samples onto an SDS-PAGE gel and run the electrophoresis.

    • After electrophoresis, stain the gel with Coomassie Brilliant Blue or another suitable protein stain to visualize all protein bands.

    • If a tagged p-APMSF was used, transfer the proteins to a membrane for Western blot analysis using an appropriate detection reagent (e.g., streptavidin-HRP for a biotin (B1667282) tag).

Protocol 4: Sample Preparation for Mass Spectrometry Analysis of p-APMSF Labeled Serine Proteases

This protocol outlines the steps for preparing a p-APMSF labeled serine protease for identification and localization of the modification site by mass spectrometry.

Materials:

  • p-APMSF labeled protein sample (from Protocol 3)

  • Urea (B33335) or Guanidinium (B1211019) chloride (for denaturation)

  • Dithiothreitol (DTT) (for reduction)

  • Iodoacetamide (IAA) (for alkylation)

  • Trypsin (MS-grade)

  • Ammonium (B1175870) bicarbonate buffer (50 mM, pH 8)

  • C18 desalting spin columns

  • Mass spectrometer (e.g., ESI-Q-TOF, Orbitrap)

Procedure:

  • In-solution Digestion:

    • Denature the p-APMSF labeled protein sample in a solution containing 8 M urea or 6 M guanidinium chloride in ammonium bicarbonate buffer.

    • Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate the free cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

    • Dilute the sample with ammonium bicarbonate buffer to reduce the urea concentration to less than 1 M.

    • Add MS-grade trypsin at an enzyme-to-protein ratio of 1:50 (w/w) and incubate overnight at 37°C.

  • Peptide Desalting:

    • Acidify the digest with trifluoroacetic acid (TFA) to a final concentration of 0.1%.

    • Desalt the peptides using a C18 spin column according to the manufacturer's instructions.

    • Elute the peptides and dry them in a vacuum centrifuge.

  • Mass Spectrometry Analysis:

    • Reconstitute the dried peptides in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid).

    • Analyze the peptide mixture by LC-MS/MS.

    • Search the resulting MS/MS data against a protein database, including a variable modification on serine corresponding to the mass of the p-APMSF adduct (minus the fluorine atom).

Signaling Pathway Visualization

Serine proteases like trypsin and thrombin are involved in numerous physiological signaling pathways. For instance, both can activate Protease-Activated Receptors (PARs), which are G-protein coupled receptors.

G Trypsin_Thrombin Trypsin / Thrombin PAR1 PAR1 (Protease-Activated Receptor 1) Trypsin_Thrombin->PAR1 Cleavage & Activation G_protein G-protein Coupling (Gq, G12/13) PAR1->G_protein PLC Phospholipase C (PLC) G_protein->PLC RhoGEF RhoGEF G_protein->RhoGEF PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., Platelet Aggregation, Inflammation) Ca_release->Cellular_Response PKC->Cellular_Response RhoA RhoA RhoGEF->RhoA Activates ROCK ROCK RhoA->ROCK ROCK->Cellular_Response

Simplified PAR1 Signaling Pathway.

Disclaimer: These protocols provide a general framework. Optimization of specific conditions (e.g., concentrations, incubation times, buffer composition) may be necessary for different enzymes and experimental setups. Always follow appropriate laboratory safety procedures when handling chemicals.

References

Application Notes: p-APMSF Hydrochloride in Immunoprecipitation Workflows

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Immunoprecipitation (IP) is a cornerstone technique for isolating and studying specific proteins and their interaction partners from complex cellular mixtures. A critical challenge in IP is the prevention of protein degradation by endogenous proteases released during cell lysis. Serine proteases, a major class of these enzymes, can significantly compromise the integrity and yield of the target protein. p-APMSF (4-Amidinophenylmethylsulfonyl fluoride) hydrochloride is a highly effective, irreversible inhibitor of trypsin-like serine proteases, offering a superior alternative to commonly used inhibitors like PMSF.[1][2] Its specificity for proteases that cleave after positively charged amino acid residues (lysine and arginine) makes it particularly valuable for preserving the integrity of a wide range of proteins.[1]

Advantages of p-APMSF Hydrochloride in Immunoprecipitation

This compound presents several key advantages over other serine protease inhibitors, most notably PMSF:

  • Greater Inhibitory Activity: p-APMSF exhibits approximately 1000-fold greater inhibitory activity against trypsin-like serine proteases than PMSF.[2] This heightened potency ensures more complete and efficient protection of the target protein from degradation.

  • Irreversible Inhibition: As an irreversible inhibitor, p-APMSF covalently modifies the active site of serine proteases, providing sustained inhibition throughout the entire immunoprecipitation workflow.[1][2]

  • Enhanced Specificity: p-APMSF specifically targets trypsin-like serine proteases, minimizing off-target effects on other cellular components.[1]

  • Improved Stability in Aqueous Solutions: While p-APMSF's stability is pH-dependent, it offers comparable or, in some conditions, improved stability over PMSF, which is notoriously unstable in aqueous buffers.[2] However, it is still recommended to add p-APMSF to lysis buffers immediately before use.[2]

Data Presentation: Efficacy of Protease Inhibitors in Immunoprecipitation

The following table summarizes the expected relative performance of different protease inhibitor strategies in an immunoprecipitation workflow targeting a protein susceptible to serine protease degradation. The data is presented as a qualitative and quantitative representation based on established knowledge of inhibitor efficacy.

Protease InhibitorTarget Protease Class(es)Relative Protein Yield (%)Relative Purity (%)Key Considerations
No Inhibitor None20%30%Significant degradation of target protein and co-precipitating partners is expected.
PMSF (1 mM) Serine Proteases70%65%Offers moderate protection but is unstable in aqueous solutions and less potent than p-APMSF.
Protease Inhibitor Cocktail Broad Spectrum (Serine, Cysteine, Aspartic, etc.)90%85%Provides comprehensive protection against a wide range of proteases.
p-APMSF HCl (100 µM) Trypsin-like Serine Proteases95%90%Provides superior protection against key serine proteases with high potency and specificity.

Note: The values presented are illustrative and can vary depending on the specific protein of interest, cell type, and experimental conditions.

Experimental Protocols

Protocol 1: Immunoprecipitation of a Target Protein using this compound

This protocol outlines a general workflow for the immunoprecipitation of a target protein from cultured mammalian cells, with a specific focus on the integration of this compound for optimal protein preservation.

Materials:

  • Cultured mammalian cells expressing the target protein

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100

  • This compound stock solution (100 mM in DMSO or water)

  • Protease inhibitor cocktail (optional, for broader protection)

  • Primary antibody specific to the target protein

  • Isotype control antibody

  • Protein A/G magnetic beads or agarose (B213101) slurry

  • Wash Buffer: Lysis buffer without protease inhibitors

  • Elution Buffer: 0.1 M glycine-HCl, pH 2.5 or SDS-PAGE sample buffer

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.5

  • Microcentrifuge tubes, rotator, magnetic rack (for magnetic beads)

Procedure:

  • Cell Lysis: a. Wash cultured cells twice with ice-cold PBS. b. Add ice-cold Lysis Buffer supplemented with freshly added 100 µM this compound (and optional protease inhibitor cocktail) to the cell pellet. c. Incubate on ice for 30 minutes with gentle vortexing every 10 minutes. d. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. e. Transfer the supernatant (cell lysate) to a new pre-chilled microcentrifuge tube.

  • Pre-clearing the Lysate (Optional but Recommended): a. Add 20 µL of Protein A/G beads to 1 mg of cell lysate. b. Incubate on a rotator for 1 hour at 4°C. c. Pellet the beads by centrifugation or using a magnetic rack. d. Carefully transfer the supernatant to a new tube.

  • Immunoprecipitation: a. Add the primary antibody (typically 1-10 µg) to the pre-cleared lysate. For a negative control, add an equivalent amount of isotype control antibody to a separate tube of lysate. b. Incubate on a rotator for 2 hours to overnight at 4°C. c. Add 30 µL of Protein A/G beads to the lysate-antibody mixture. d. Incubate on a rotator for 1-3 hours at 4°C.

  • Washing: a. Pellet the beads by centrifugation or using a magnetic rack. b. Discard the supernatant and wash the beads three times with 500 µL of ice-cold Wash Buffer. After the final wash, carefully remove all residual buffer.

  • Elution: a. For denaturing elution: Add 40 µL of 1X SDS-PAGE sample buffer to the beads. Boil for 5 minutes at 95-100°C. Pellet the beads and collect the supernatant for Western blot analysis. b. For non-denaturing elution: Add 50 µL of 0.1 M glycine-HCl, pH 2.5 to the beads and incubate for 5-10 minutes at room temperature with gentle agitation. Pellet the beads and transfer the supernatant to a new tube containing 5 µL of Neutralization Buffer.

Visualizations

Experimental Workflow for Immunoprecipitation using p-APMSF

Immunoprecipitation_Workflow Immunoprecipitation Workflow with p-APMSF start Start: Cultured Cells lysis Cell Lysis (Lysis Buffer + p-APMSF HCl) start->lysis preclear Pre-clearing (with Protein A/G beads) lysis->preclear ip Immunoprecipitation (Primary Antibody Incubation) preclear->ip capture Immune Complex Capture (Protein A/G beads) ip->capture wash Washing Steps (3x with Wash Buffer) capture->wash elution Elution (Denaturing or Non-denaturing) wash->elution analysis Downstream Analysis (e.g., Western Blot, Mass Spec) elution->analysis

Caption: A schematic of the immunoprecipitation workflow incorporating p-APMSF.

Signaling Pathway: EGFR Activation and the Role of Serine Proteases

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival.[3][4] Aberrant EGFR signaling is implicated in various cancers. Some serine proteases can modulate EGFR signaling by cleaving and activating EGFR ligands or the receptor itself, highlighting the importance of protease inhibition when studying this pathway via immunoprecipitation.[5]

EGFR_Signaling_Pathway EGFR Signaling and Serine Protease Modulation cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binds SerineProtease Serine Protease SerineProtease->EGFR Cleaves/Modulates GRB2 GRB2/SOS EGFR->GRB2 Recruits PI3K PI3K EGFR->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription

Caption: EGFR signaling pathway and potential modulation by serine proteases.

References

Application Notes: Studying Protease Function in Cell Culture with p-APMSF

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Amidinophenyl)methanesulfonyl fluoride (B91410) hydrochloride (p-APMSF) is a potent, irreversible inhibitor of trypsin-like serine proteases.[1] Unlike its more commonly known analog, phenylmethylsulfonyl fluoride (PMSF), p-APMSF exhibits significantly greater inhibitory activity, approximately 1000-fold higher, towards proteases such as trypsin and thrombin.[2] It also effectively inhibits other proteases involved in critical physiological and pathological processes, including C1r, C1s, Factor Xa, and plasmin.[2] The mechanism of inhibition involves the sulfonylation of the active-site serine residue, leading to an irreversible inactivation of the enzyme.[3]

These application notes provide a comprehensive guide for utilizing p-APMSF as a tool to investigate the function of serine proteases in cell culture models. The protocols and information herein are designed to assist researchers in studying the role of these proteases in various cellular processes, including signaling, migration, and invasion, which are often dysregulated in diseases such as cancer.

Mechanism of Action

p-APMSF acts as an irreversible inhibitor by covalently modifying the serine residue within the catalytic triad (B1167595) of trypsin-like serine proteases. This modification effectively and permanently blocks the enzyme's proteolytic activity. Due to its high specificity for trypsin-like serine proteases, p-APMSF is a valuable tool for dissecting the roles of this particular class of proteases in complex biological systems.

Key Applications in Cell Culture

  • Inhibition of cell surface and secreted proteases: p-APMSF can be added to cell culture media to inhibit the activity of extracellular proteases involved in processes like extracellular matrix (ECM) degradation, growth factor activation, and cell signaling.

  • Studying cancer cell invasion and migration: Trypsin-like serine proteases, such as urokinase-type plasminogen activator (uPA), play a critical role in cancer cell invasion and metastasis.[4] p-APMSF can be used to inhibit uPA activity and assess the impact on cancer cell motility.

  • Investigating protease-dependent signaling pathways: By inhibiting specific proteases, researchers can elucidate their role in activating or modulating intracellular signaling cascades that control cell proliferation, survival, and differentiation.

  • Preventing proteolytic degradation during cell lysis: Similar to PMSF, p-APMSF can be added to lysis buffers to protect proteins of interest from degradation by endogenous proteases during sample preparation for downstream applications like western blotting or immunoprecipitation.

Quantitative Data Summary

The following table summarizes representative data on the inhibition of cancer cell invasion by a serine protease inhibitor targeting the urokinase-type plasminogen activator (uPA). While this data was generated using the specific uPA inhibitor UK-371,801, it serves as a relevant example of the dose-dependent effects that can be expected when using a potent serine protease inhibitor like p-APMSF to target similar enzymatic activity.

Inhibitor ConcentrationMean Area of Invasion (x10³ µm²)[4]Standard Deviation (x10³ µm²)Percent Inhibition (%)
0 µM (Control)233.7± 25.10
10 µM70.3± 8.970

Data adapted from a study on HCT 116 colorectal cancer cells.[4] The percent inhibition is calculated relative to the untreated control.

Experimental Protocols

Protocol 1: General Handling and Preparation of p-APMSF Stock Solution

Caution: p-APMSF is a hazardous substance. Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Handle in a chemical fume hood.

Materials:

  • p-APMSF hydrochloride (solid)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or sterile, nuclease-free water

  • Sterile, conical tubes (1.5 mL or 15 mL)

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Reconstitution: p-APMSF is unstable in aqueous solutions, with its stability being pH-dependent.[2] It is recommended to prepare fresh stock solutions immediately before use.

  • To prepare a 100 mM stock solution, dissolve the appropriate amount of this compound in anhydrous DMSO. For example, to make 1 mL of a 100 mM stock solution, dissolve 25.07 mg of p-APMSF (MW: 250.69 g/mol ) in 1 mL of DMSO.

  • Alternatively, for immediate use in aqueous buffers, p-APMSF can be dissolved in sterile water at a concentration of up to 25 mg/mL.[5]

  • Storage: If a DMSO stock solution must be stored, aliquot into small, single-use volumes and store at -20°C for a short period. Avoid repeated freeze-thaw cycles. For optimal results, fresh preparation is always recommended.

Protocol 2: Inhibition of Serine Protease Activity in Cell Culture

This protocol describes a general procedure for treating adherent cells with p-APMSF to study its effects on cellular functions.

Materials:

  • Adherent cells of interest cultured in appropriate vessels (e.g., 6-well plates, 24-well plates)

  • Complete cell culture medium

  • Serum-free cell culture medium

  • p-APMSF stock solution (e.g., 100 mM in DMSO)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA solution

  • Cell counting apparatus (e.g., hemocytometer or automated cell counter)

Procedure:

  • Cell Seeding: Seed cells at a density that will ensure they are in the exponential growth phase and approximately 70-80% confluent at the time of treatment.

  • Cell Starvation (Optional): For certain assays, such as migration or invasion assays, it is common to serum-starve the cells for 12-24 hours prior to treatment. This reduces the background effects of serum components. To do this, replace the complete medium with serum-free medium.

  • Preparation of Working Solutions: Dilute the p-APMSF stock solution in serum-free or complete medium to the desired final concentrations. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental question. A typical starting range for p-APMSF is 10-100 µM.

  • Treatment: Remove the medium from the cells and wash once with sterile PBS. Add the medium containing the different concentrations of p-APMSF to the cells. Include a vehicle control (medium with the same concentration of DMSO used for the highest p-APMSF concentration).

  • Incubation: Incubate the cells for the desired period (e.g., 24-48 hours) at 37°C in a humidified incubator with 5% CO₂. The incubation time will depend on the specific cellular process being investigated.

  • Downstream Analysis: Following incubation, the cells can be harvested and analyzed for various endpoints, such as changes in morphology, proliferation, apoptosis, protein expression, or, as detailed in the next protocol, cell invasion.

Protocol 3: Cell Invasion Assay Using a Transwell System

This protocol details how to assess the effect of p-APMSF on the invasive potential of cancer cells using a Matrigel-coated Transwell insert.

Materials:

  • Transwell inserts (e.g., 8 µm pore size for 24-well plates)

  • Matrigel basement membrane matrix

  • Serum-free cell culture medium

  • Complete cell culture medium (containing a chemoattractant, e.g., 10% FBS)

  • p-APMSF

  • Cotton swabs

  • Methanol (B129727) for fixation

  • Crystal violet staining solution (e.g., 0.1% crystal violet in 20% methanol)

  • Microscope

Procedure:

  • Coating of Transwell Inserts: Thaw Matrigel on ice. Dilute the Matrigel with cold, serum-free medium. Add the diluted Matrigel solution to the upper chamber of the Transwell inserts and incubate at 37°C for at least 1 hour to allow for gelation.

  • Cell Preparation: Culture cells to be treated with p-APMSF as described in Protocol 2. After the desired incubation period with the inhibitor, harvest the cells using trypsin-EDTA, wash with PBS, and resuspend in serum-free medium at a concentration of 1 x 10⁵ to 5 x 10⁵ cells/mL.

  • Seeding Cells: Add the cell suspension to the upper chamber of the Matrigel-coated Transwell inserts.

  • Setting up the Chemoattractant Gradient: In the lower chamber of the 24-well plate, add complete medium containing a chemoattractant (e.g., 10% FBS) to stimulate cell invasion.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 12-48 hours. The incubation time should be optimized for the specific cell line.

  • Removal of Non-Invading Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently remove the non-invading cells and the Matrigel from the upper surface of the membrane.

  • Fixation and Staining: Fix the invaded cells on the lower surface of the membrane by incubating the inserts in methanol for 10-20 minutes. After fixation, stain the cells with crystal violet solution for 15-30 minutes.

  • Washing and Visualization: Gently wash the inserts with water to remove excess stain and allow them to air dry.

  • Quantification: Count the number of stained, invaded cells on the underside of the membrane using a light microscope. Multiple fields of view should be counted for each insert, and the results averaged. The extent of invasion can be compared between control and p-APMSF-treated cells.

Visualizations

G cluster_0 Experimental Workflow: p-APMSF Inhibition of Cell Invasion A 1. Cell Culture (e.g., Cancer Cell Line) B 2. p-APMSF Treatment (Dose-response) A->B C 3. Cell Harvest & Resuspension (Serum-free medium) B->C D 4. Seeding into Matrigel-coated Transwell Insert C->D E 5. Incubation (Chemoattractant in lower chamber) D->E F 6. Fixation & Staining (Crystal Violet) E->F G 7. Quantification (Microscopy & Cell Counting) F->G

Caption: Workflow for assessing the effect of p-APMSF on cell invasion.

G cluster_1 uPA/uPAR Signaling Pathway in Cancer Invasion pro_uPA pro-uPA (zymogen) uPA uPA (active) pro_uPA->uPA Activation uPAR uPAR (receptor) uPA->uPAR Binds to Plasminogen Plasminogen uPA->Plasminogen Cleaves Signaling Intracellular Signaling (e.g., FAK, Src, Ras/MAPK) uPAR->Signaling Activates p_APMSF p-APMSF p_APMSF->uPA Inhibits Plasmin Plasmin Plasminogen->Plasmin ECM Extracellular Matrix (ECM) (e.g., Collagen, Fibronectin) Plasmin->ECM Degrades MMPs pro-MMPs Plasmin->MMPs Activates Degraded_ECM Degraded ECM Invasion Cell Invasion & Migration Degraded_ECM->Invasion Active_MMPs Active MMPs Active_MMPs->ECM Degrades Signaling->Invasion

References

Troubleshooting & Optimization

Technical Support Center: p-APMSF Hydrochloride in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing p-APMSF (p-Amidinophenylmethylsulfonyl fluoride) hydrochloride, ensuring its stability and activity in aqueous buffers is paramount for reliable and reproducible experimental outcomes. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling and use of this irreversible serine protease inhibitor.

Frequently Asked Questions (FAQs)

Q1: How stable is p-APMSF hydrochloride in aqueous solutions?

A1: The stability of this compound is highly dependent on the pH of the aqueous buffer. The compound undergoes hydrolysis, which leads to its inactivation. The rate of hydrolysis increases significantly as the pH becomes more alkaline.

Q2: What is the recommended method for preparing a stock solution of this compound?

A2: It is recommended to prepare stock solutions of this compound in either sterile, deionized water or an anhydrous organic solvent like dimethyl sulfoxide (B87167) (DMSO).[1] While p-APMSF is soluble in water, preparing concentrated stock solutions in DMSO can offer better stability for long-term storage. A 50 mM stock solution in water can be prepared and is stable when aliquoted and stored at -20°C.[1] All solutions should be prepared fresh just prior to use if possible.[2][3]

Q3: How should I store this compound?

A3: Solid this compound should be stored at 2-8°C.[2] For stock solutions, it is best to aliquot them into single-use volumes and store them at -20°C to minimize freeze-thaw cycles.

Q4: Can I use p-APMSF in common biological buffers like Tris, HEPES, or PBS?

A4: Yes, p-APMSF can be used in these buffers. However, it is crucial to consider the pH of the final working solution. Since the stability of p-APMSF decreases with increasing pH, working at a pH closer to neutral (e.g., pH 7.0) will provide a longer half-life than working at a more alkaline pH (e.g., pH 8.0). The choice of buffer should be guided by the specific requirements of your experiment, keeping in mind the pH-dependent stability of the inhibitor.

Quantitative Data Summary

The stability of this compound in aqueous solutions is critically influenced by pH. The following tables summarize the key quantitative data regarding its solubility and pH-dependent half-life.

Table 1: Solubility of this compound

SolventSolubility
Water25 mg/mL[2]
DMSO50 mg/mL[1]

Table 2: Half-life of this compound in Aqueous Buffer at Room Temperature

pHHalf-life (t½)
6.020 minutes[2][3]
7.06 minutes[1][2][3]
8.01 millisecond[2][3]

Troubleshooting Guides

Issue 1: Precipitation of p-APMSF upon addition to aqueous buffer.

  • Possible Cause 1: Low Solubility Limit Exceeded.

    • Solution: Ensure that the final concentration of p-APMSF in your working solution does not exceed its solubility limit in the chosen buffer. If you are observing precipitation, try preparing a more dilute working solution.

  • Possible Cause 2: "Salting Out" Effect.

    • Solution: High salt concentrations in the buffer can sometimes reduce the solubility of other solutes. If your buffer has a high ionic strength, consider preparing a more concentrated stock of p-APMSF in an appropriate solvent (like DMSO) and adding a smaller volume to your final buffer to minimize solvent effects.

  • Possible Cause 3: Interaction with Buffer Components.

    • Solution: While uncommon with standard biological buffers, unforeseen interactions can occur. Try preparing the p-APMSF solution in a different buffer system with a similar pH to see if the issue persists.

Issue 2: Loss of Inhibitory Activity or Inconsistent Experimental Results.

  • Possible Cause 1: Hydrolysis of p-APMSF.

    • Solution: This is the most common cause of activity loss. Always prepare fresh working solutions of p-APMSF immediately before your experiment.[2][3] Avoid storing diluted aqueous solutions for extended periods, especially at room temperature or at alkaline pH. Refer to the half-life data in Table 2 to estimate the active lifetime of your solution under your experimental conditions.

  • Possible Cause 2: Improper Storage.

    • Solution: Ensure that both the solid compound and stock solutions are stored at the recommended temperatures. Avoid repeated freeze-thaw cycles of stock solutions by preparing single-use aliquots.

  • Possible Cause 3: Incorrect pH of the Working Solution.

    • Solution: Verify the pH of your final experimental buffer. A higher than intended pH will lead to rapid degradation of p-APMSF and a subsequent loss of inhibitory function.

Experimental Protocols

Protocol 1: Preparation of a Stable Aqueous Stock Solution of this compound

This protocol describes the preparation of a 50 mM aqueous stock solution that can be stored at -20°C.[1]

Materials:

  • This compound powder

  • Sterile, deionized water (ice-cold)

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out the required amount of this compound powder in a sterile microcentrifuge tube on ice.

  • Add the appropriate volume of ice-cold, sterile deionized water to achieve a final concentration of 50 mM.

  • Vortex briefly at low speed until the powder is completely dissolved. Keep the solution on ice.

  • Immediately aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C.

Protocol 2: Quality Control - Assessing the Activity of a p-APMSF Solution via a Trypsin Inhibition Assay

This protocol provides a general method to verify the inhibitory activity of your p-APMSF solution.

Materials:

  • Trypsin solution (e.g., from bovine pancreas) of known concentration.

  • Chromogenic trypsin substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride - BApNA).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂).

  • Your prepared this compound solution (test solution).

  • A freshly prepared, known-active this compound solution (positive control).

  • Buffer without p-APMSF (negative control).

  • 96-well microplate.

  • Microplate reader capable of measuring absorbance at 405-410 nm.

Procedure:

  • Prepare the assay buffer and the trypsin substrate solution according to the manufacturer's instructions.

  • In separate wells of the 96-well plate, add a fixed amount of trypsin solution.

  • To the respective wells, add:

    • Your test p-APMSF solution.

    • The positive control p-APMSF solution.

    • The negative control (buffer only).

  • Incubate the plate for a short period (e.g., 5-10 minutes) at room temperature to allow for the inhibition reaction to occur.

  • Initiate the reaction by adding the chromogenic substrate to all wells.

  • Immediately place the microplate in the reader and measure the change in absorbance over time at 405-410 nm. The rate of color development is proportional to the trypsin activity.

  • Data Analysis: Compare the rate of reaction in the wells containing your test p-APMSF solution to the rates in the positive and negative control wells. A significant reduction in the reaction rate compared to the negative control indicates active p-APMSF. The activity of your test solution should be comparable to the positive control.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_exp Experimental Use cluster_qc Quality Control weigh Weigh p-APMSF HCl dissolve Dissolve in cold H₂O or DMSO weigh->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at -20°C aliquot->store thaw Thaw one aliquot dilute Dilute to working concentration in buffer thaw->dilute add Add to experiment dilute->add assay Perform Trypsin Inhibition Assay dilute->assay analyze Analyze Activity assay->analyze

Caption: Workflow for p-APMSF solution preparation and use.

troubleshooting_logic cluster_precipitation Precipitation Issue cluster_activity Activity Loss Issue start Problem Encountered precip Precipitation in buffer? start->precip activity Loss of activity? start->activity check_conc Check Final Concentration precip->check_conc conc_high Concentration too high? check_conc->conc_high reduce_conc Reduce Concentration conc_high->reduce_conc Yes check_buffer Check Buffer Composition conc_high->check_buffer No high_salt High salt content? check_buffer->high_salt use_dmso Use DMSO stock high_salt->use_dmso Yes check_prep Check Preparation activity->check_prep fresh_sol Solution prepared fresh? check_prep->fresh_sol prep_fresh Prepare fresh solution fresh_sol->prep_fresh No check_storage Check Storage fresh_sol->check_storage Yes improper_storage Improper storage? check_storage->improper_storage store_correctly Aliquot and store at -20°C improper_storage->store_correctly Yes check_ph Check Buffer pH improper_storage->check_ph No ph_high pH too high? check_ph->ph_high adjust_ph Adjust pH ph_high->adjust_ph Yes

Caption: Troubleshooting decision tree for p-APMSF issues.

References

Technical Support Center: Optimizing p-APMSF Effectiveness in Lysis Buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for p-APMSF (p-Amidinophenyl)methanesulfonyl fluoride (B91410). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maximizing the effectiveness of p-APMSF in your experimental workflows. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during cell lysis and protein extraction.

Frequently Asked Questions (FAQs)

Q1: What is p-APMSF and how does it work?

A1: p-APMSF, or (4-Amidinophenyl)methanesulfonyl fluoride, is a highly specific and irreversible inhibitor of serine proteases. It specifically targets proteases that cleave peptide bonds after positively charged amino acid residues like lysine (B10760008) and arginine. Its mechanism of action involves the sulfonyl fluoride group covalently binding to the active site serine residue of the protease, rendering it permanently inactive.[1][2]

p-APMSF Mechanism of Action cluster_0 Protease Active Site Serine_Residue Serine Residue (with active hydroxyl group) Inactive_Complex Irreversible Covalent Complex (Inactive Protease) Serine_Residue->Inactive_Complex Covalently modifies Binding_Pocket Substrate Binding Pocket (recognizes Lys/Arg) Binding_Pocket->Serine_Residue Positions for reaction p_APMSF p-APMSF p_APMSF->Binding_Pocket Binds to

Mechanism of p-APMSF protease inhibition.

Q2: How does p-APMSF differ from PMSF?

A2: p-APMSF is a more potent and specific inhibitor of trypsin-like serine proteases compared to PMSF. Its inhibitory activity is estimated to be approximately 1000-fold greater than that of PMSF.[3] Unlike PMSF, p-APMSF shows little to no inhibition of chymotrypsin (B1334515) or acetylcholinesterase.[4] However, a critical difference is its stability in aqueous solutions, which is highly pH-dependent and generally lower than that of PMSF.

Q3: What is the optimal pH for using p-APMSF in a lysis buffer?

A3: The stability of p-APMSF is highly pH-dependent. It is most stable at an acidic pH and rapidly degrades as the pH becomes neutral or alkaline. For instance, its half-life is approximately 20 minutes at pH 6.0, 6 minutes at pH 7.0, and mere milliseconds at pH 8.0.[3] Therefore, for maximal effectiveness, it is recommended to prepare your lysis buffer at a slightly acidic pH (e.g., 6.0-6.5) if your experimental conditions permit. If a neutral or slightly alkaline pH is required for your lysis buffer, it is crucial to add p-APMSF to the buffer immediately before lysing your cells.

Q4: How should I prepare and store p-APMSF stock solutions?

A4: p-APMSF is soluble in both water and DMSO.[2] For long-term storage, it is recommended to prepare a concentrated stock solution in anhydrous DMSO (e.g., 100 mM) and store it in aliquots at -20°C or -80°C.[5] Stock solutions in DMSO are stable for at least one year when stored at -80°C.[4] Aqueous stock solutions can also be prepared (e.g., 50 mM in water) and should be stored in aliquots at -20°C.[6] It is critical to avoid repeated freeze-thaw cycles.

Q5: What is the recommended working concentration of p-APMSF in a lysis buffer?

A5: The effective working concentration of p-APMSF typically ranges from 10 µM to 100 µM.[6] For complete inhibition of some proteases like Factor Xa and plasmin, a 5- to 10-fold molar excess of p-APMSF over the enzyme may be required.[3] The optimal concentration should be determined empirically for your specific application and cell type.

Data Presentation

Table 1: Stability of p-APMSF in Aqueous Solutions

pHHalf-life
6.0~20 minutes
7.0~6 minutes
8.0~1 millisecond

Data sourced from Sigma-Aldrich product information.[3]

Table 2: Comparison of p-APMSF and PMSF

Featurep-APMSFPMSF
Target Proteases Trypsin-like serine proteases (cleavage at Lys/Arg)Broad-spectrum serine proteases (e.g., trypsin, chymotrypsin)
Potency ~1000-fold more potent than PMSFLess potent
Specificity HighBroader, less specific
Working Concentration 10-100 µM0.1-1 mM
Aqueous Stability Highly pH-dependent, unstable at neutral/alkaline pHUnstable in aqueous solutions, but generally more stable than p-APMSF at neutral pH
Toxicity Less toxic than PMSFNeurotoxin, requires careful handling

This table is a synthesis of information from multiple sources.[3][4]

Troubleshooting Guides

Problem 1: My protein of interest is still degrading even after adding p-APMSF to my lysis buffer.

Possible Causes and Solutions:

  • Incorrect Lysis Buffer pH: If your lysis buffer has a pH of 7.0 or higher, the p-APMSF may be degrading too rapidly to be effective.

    • Solution: If possible, adjust your lysis buffer to a pH between 6.0 and 6.5. If the pH cannot be changed, ensure you are adding the p-APMSF stock solution to your buffer immediately before adding it to your cells.

  • Insufficient p-APMSF Concentration: The concentration of p-APMSF may be too low to inhibit the high concentration of proteases released during lysis.

    • Solution: Increase the final concentration of p-APMSF in your lysis buffer. You can try a titration from 50 µM up to 200 µM to find the optimal concentration.

  • Presence of Non-Serine Proteases: Your protein may be targeted by other classes of proteases, such as cysteine, aspartyl, or metalloproteases, which are not inhibited by p-APMSF.

    • Solution: Use p-APMSF in combination with a broad-spectrum protease inhibitor cocktail that contains inhibitors for other protease classes.

  • Degraded p-APMSF Stock Solution: Your p-APMSF stock solution may have lost its activity due to improper storage or repeated freeze-thaw cycles.

    • Solution: Prepare a fresh stock solution of p-APMSF and store it in single-use aliquots at -80°C.

Troubleshooting Protein Degradation Protein_Degradation Protein Degradation Observed Check_pH Is Lysis Buffer pH > 7.0? Protein_Degradation->Check_pH Check_Concentration Is p-APMSF concentration sufficient? Protein_Degradation->Check_Concentration Consider_Other_Proteases Are other protease classes active? Protein_Degradation->Consider_Other_Proteases Check_Stock Is p-APMSF stock solution fresh and active? Protein_Degradation->Check_Stock Adjust_pH Adjust pH to 6.0-6.5 or add p-APMSF fresh Check_pH->Adjust_pH Increase_Concentration Increase p-APMSF concentration Check_Concentration->Increase_Concentration Add_Cocktail Add a broad-spectrum protease inhibitor cocktail Consider_Other_Proteases->Add_Cocktail New_Stock Prepare fresh p-APMSF stock solution Check_Stock->New_Stock

A logical workflow for troubleshooting persistent protein degradation.

Problem 2: I am unsure if my p-APMSF is compatible with other components in my lysis buffer, such as detergents and reducing agents.

Compatibility Guidelines:

  • Detergents: p-APMSF is generally compatible with common non-ionic (e.g., NP-40, Triton X-100) and ionic (e.g., SDS, deoxycholate) detergents found in lysis buffers like RIPA. The primary concern remains the pH of the final buffer solution.

  • Reducing Agents (DTT, β-mercaptoethanol): While there is no direct evidence of incompatibility, it is good practice to add reducing agents to your lysis buffer just before use, as they can be reactive. The sulfonyl fluoride group of p-APMSF is relatively stable in the presence of thiols at neutral or acidic pH, but this reactivity can increase at higher pH. For most standard protocols, their concurrent use is not problematic.

  • Chelating Agents (EDTA, EGTA): p-APMSF is fully compatible with EDTA and EGTA, which are inhibitors of metalloproteases.

Experimental Protocols

Protocol 1: Preparation of p-APMSF Stock Solution

  • Materials:

    • p-APMSF hydrochloride powder

    • Anhydrous DMSO or sterile, nuclease-free water

    • Sterile microcentrifuge tubes

  • Procedure for 100 mM Stock in DMSO:

    • Allow the p-APMSF vial to come to room temperature before opening.

    • Weigh out the desired amount of p-APMSF powder in a fume hood. The molecular weight of this compound is 252.69 g/mol .

    • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 100 mM.

    • Vortex gently until the powder is completely dissolved.

    • Aliquot the stock solution into single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.

    • Store the aliquots at -80°C.

Protocol 2: General Cell Lysis using p-APMSF

  • Materials:

    • Cultured cells (adherent or suspension)

    • Ice-cold PBS

    • Lysis buffer (e.g., RIPA, NP-40) at the desired pH

    • 100 mM p-APMSF stock solution

    • Cell scraper (for adherent cells)

    • Pre-chilled microcentrifuge tubes

  • Procedure:

    • Place the lysis buffer on ice.

    • Prepare cells:

      • Adherent cells: Wash the cell monolayer twice with ice-cold PBS.

      • Suspension cells: Pellet the cells by centrifugation, discard the supernatant, and wash the pellet twice with ice-cold PBS.

    • Crucial Step: Immediately before use, add the p-APMSF stock solution to the ice-cold lysis buffer to the desired final concentration (e.g., 100 µM). Vortex briefly to mix.

    • Add the lysis buffer containing fresh p-APMSF to the cells.

    • Incubate on ice for 15-30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (protein lysate) to a fresh, pre-chilled tube for downstream applications.

General Cell Lysis Workflow with p-APMSF Start Start Prepare_Cells Prepare Cells (wash with ice-cold PBS) Start->Prepare_Cells Prepare_Lysis_Buffer Prepare Lysis Buffer on ice Start->Prepare_Lysis_Buffer Lyse_Cells Lyse Cells on ice Prepare_Cells->Lyse_Cells Add_pAPMSF Add p-APMSF to Lysis Buffer (Immediately before use) Prepare_Lysis_Buffer->Add_pAPMSF Add_pAPMSF->Lyse_Cells Centrifuge Clarify Lysate by Centrifugation Lyse_Cells->Centrifuge Collect_Supernatant Collect Supernatant (Protein Lysate) Centrifuge->Collect_Supernatant End End Collect_Supernatant->End

A streamlined workflow for cell lysis incorporating p-APMSF.

References

Technical Support Center: p-APMSF Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of p-Aminophenylmethylsulfonyl Fluoride (B91410) (p-APMSF) at physiological pH.

Frequently Asked Questions (FAQs)

Q1: What is the degradation rate of p-APMSF at physiological pH?

A1: p-APMSF is highly unstable in aqueous solutions, and its degradation is significantly dependent on pH. At a physiological pH of 7.0, the half-life (t½) of p-APMSF is approximately 6 minutes.[1] The stability decreases as the pH becomes more alkaline.

Q2: How does pH affect the stability of p-APMSF?

A2: The stability of p-APMSF is inversely related to pH. As the pH increases, the rate of hydrolysis of the sulfonyl fluoride group accelerates, leading to a shorter half-life. It is crucial to prepare p-APMSF solutions fresh just before use.[1]

Q3: What are the primary degradation products of p-APMSF?

A3: The hydrolysis of the sulfonyl fluoride group in p-APMSF is expected to yield p-amidinophenylmethanesulfonic acid.

Q4: Can I store p-APMSF solutions for later use?

A4: Due to its inherent instability in aqueous solutions, it is strongly recommended to reconstitute solid p-APMSF just prior to your experiment.[1] Storing p-APMSF in solution, even for short periods, will lead to significant degradation and a decrease in its effective concentration as a serine protease inhibitor.

Q5: How does the stability of p-APMSF compare to PMSF?

A5: Both p-APMSF and PMSF are serine protease inhibitors that are unstable in aqueous solutions. However, p-APMSF has an inhibitory activity that is approximately 1000-fold greater than that of PMSF.[1] While both degrade over time, the high reactivity of p-APMSF also correlates with its rapid hydrolysis.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of protease inhibition in my experiment. Degradation of p-APMSF in the working solution.Prepare a fresh stock solution of p-APMSF immediately before adding it to your experimental sample. Ensure the pH of your experimental buffer is not excessively alkaline.
Inconsistent results between experiments. Variable degradation of p-APMSF due to differences in incubation time or temperature.Standardize the time between preparing the p-APMSF solution and its use. Maintain a consistent temperature for your experiments, as higher temperatures can accelerate degradation.
Precipitate forms when dissolving p-APMSF. The solubility limit may have been exceeded, or the compound may be interacting with buffer components.p-APMSF hydrochloride is soluble in water up to 25 mg/mL. Ensure you are not exceeding this concentration. If using a buffer, ensure it is compatible and well-mixed.

Quantitative Data: Degradation Rate of p-APMSF

The following table summarizes the reported half-life of p-APMSF at various pH values. This data underscores the critical influence of pH on the stability of the compound.

pHHalf-life (t½)
6.020 minutes[1]
7.06 minutes[1]
8.01 millisecond[1]

Experimental Protocols

Protocol for Determining the Hydrolytic Stability of p-APMSF using LC-MS

This protocol provides a detailed method for quantifying the degradation rate of p-APMSF in an aqueous buffer at physiological pH.

Materials:

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • Formic acid

  • LC-MS system with a C18 reverse-phase HPLC column

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of p-APMSF in ACN.

  • Initiation of Hydrolysis: Dilute the p-APMSF stock solution to a final concentration of 100 µM in PBS (pH 7.4). To aid solubility, 1% ACN can be included as a co-solvent.

  • Incubation: Maintain the reaction mixture at a constant temperature (e.g., room temperature or 37°C) and begin timing.

  • Time-Point Sampling: At predetermined time points (e.g., 0, 2, 5, 10, 20, and 30 minutes for pH 7.4), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately quench the hydrolysis reaction by diluting the aliquot 1:1 with a solution of 1% formic acid in ACN. This acidification will significantly slow the degradation.

  • LC-MS Analysis:

    • Inject the quenched samples into the LC-MS system.

    • LC Method: Use a C18 column with a gradient elution, for example, from 5% to 95% ACN in water (both containing 0.1% formic acid) over a 5-minute run.

    • MS Method: Monitor the disappearance of the p-APMSF parent ion using selected ion monitoring (SIM) in positive ion mode.

  • Data Analysis:

    • Plot the natural logarithm of the remaining p-APMSF concentration (or peak area) against time.

    • The pseudo-first-order rate constant for hydrolysis (k) is determined from the negative of the slope of the resulting linear fit.

    • The half-life (t½) can then be calculated using the equation: t½ = 0.693 / k.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_stock Prepare 10 mM p-APMSF stock in ACN initiate Initiate Hydrolysis: Dilute stock to 100 µM in PBS prep_stock->initiate prep_buffer Prepare PBS at pH 7.4 prep_buffer->initiate incubate Incubate at constant temperature initiate->incubate sampling Withdraw aliquots at time points incubate->sampling quench Quench reaction (1:1 with 1% Formic Acid in ACN) sampling->quench lcms LC-MS Analysis: Monitor p-APMSF disappearance quench->lcms data_analysis Data Analysis: Plot ln[p-APMSF] vs. time lcms->data_analysis calculate Calculate rate constant (k) and half-life (t½) data_analysis->calculate logical_relationship cluster_factors Influencing Factors cluster_outcome Outcome pH pH Degradation p-APMSF Degradation Rate (Hydrolysis) pH->Degradation Increases with higher pH Temperature Temperature Temperature->Degradation Increases with higher temperature Buffer Buffer Composition Buffer->Degradation Can influence rate

References

Technical Support Center: Troubleshooting Incomplete Protein Protection with p-APMSF

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) regarding the use of p-APMSF (p-Amidinophenylmethylsulfonyl fluoride) for protein protection during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is p-APMSF and which proteases does it inhibit?

A1: p-APMSF is an irreversible inhibitor of trypsin-like serine proteases.[1][2][3][4] It specifically targets proteases that have a substrate preference for positively charged amino acid residues like lysine (B10760008) and arginine at the cleavage site.[2][4] Its primary targets include trypsin, thrombin, plasmin, and complement C1r and C1s.[1][3][4][5] It is significantly more potent than PMSF, with an inhibitory activity approximately 1000-fold greater.[1][3] Unlike some other inhibitors, p-APMSF is not effective against chymotrypsin (B1334515) or acetylcholinesterase.[4][6]

Q2: I'm still seeing protein degradation in my samples despite using p-APMSF. What are the common causes for this incomplete protection?

A2: Several factors can contribute to incomplete protein protection when using p-APMSF:

  • Inhibitor Instability: p-APMSF is highly unstable in aqueous solutions, and its stability is pH-dependent.[1][3] It should be reconstituted just prior to use.[1][3]

  • Incorrect pH of Lysis Buffer: The half-life of p-APMSF decreases significantly as the pH increases. At pH 8.0, its half-life is only a millisecond.[1][3] Using a lysis buffer with a pH that is too high will rapidly inactivate the inhibitor.

  • Insufficient Concentration: The effective concentration of p-APMSF can vary depending on the cell type and the abundance of target proteases. You may need to optimize the concentration for your specific application.

  • Presence of Non-Serine Proteases: p-APMSF is specific for serine proteases.[2][4] If your sample contains other types of proteases, such as cysteine or metalloproteinases, p-APMSF alone will not be sufficient.[7] In such cases, a protease inhibitor cocktail with broader specificity is recommended.[8][9]

  • Improper Storage: Both the solid form and stock solutions of p-APMSF must be stored correctly to maintain activity.

Q3: How should I prepare and store p-APMSF stock solutions?

A3: Proper preparation and storage are critical for the effectiveness of p-APMSF.

  • Reconstitution: p-APMSF is soluble in water (up to 25 mg/mL) and DMSO (up to 50 mg/mL).[4][5][10] It is recommended to reconstitute it just before use.[1][3]

  • Stock Solution Storage: If you need to prepare a stock solution, a 50 mM stock in water can be aliquoted and stored at -20°C.[4] Stock solutions in DMSO can be stored at -20°C for up to a month or -80°C for up to 6 months.[2] Avoid repeated freeze-thaw cycles.

  • Solid Form Storage: The solid form of p-APMSF should be stored at 2-8°C.[1][3]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Protein degradation is still observed after adding p-APMSF. 1. p-APMSF instability: The inhibitor degraded before it could act on the proteases. 2. Suboptimal pH: The lysis buffer pH is too high, leading to rapid p-APMSF hydrolysis.[1][3] 3. Insufficient concentration: The amount of p-APMSF is not enough to inhibit all target proteases. 4. Presence of other protease classes: Your sample may contain proteases that are not inhibited by p-APMSF.1. Always prepare fresh p-APMSF solution immediately before adding it to your lysis buffer.[3] 2. Check and adjust the pH of your lysis buffer to be within the optimal range for p-APMSF stability (ideally pH 7.0 or slightly below). 3. Perform a concentration optimization experiment, testing a range of p-APMSF concentrations (e.g., 10 µM to 100 µM).[4] 4. Use a broad-spectrum protease inhibitor cocktail in addition to or instead of p-APMSF.[8][9]
Inconsistent results between experiments. 1. Inconsistent p-APMSF preparation: Variations in how the inhibitor is prepared and added. 2. Age of stock solution: Using an old or improperly stored stock solution.1. Standardize your protocol for p-APMSF preparation and addition. Ensure it is added to the lysis buffer immediately before use. 2. Always use a fresh stock solution or one that has been stored correctly and is within its recommended shelf life.
Loss of activity of the protein of interest. Off-target effects: Although rare, high concentrations of any inhibitor could potentially have off-target effects. p-APMSF is a sulfonylating agent that reacts with the active site serine of proteases.[7]Titrate the p-APMSF concentration to the lowest effective level to minimize any potential non-specific interactions.

Quantitative Data Summary

Table 1: Stability of p-APMSF in Aqueous Solution

pHHalf-life (t½)
6.020 minutes[1][3]
7.06 minutes[1][3][4]
8.01 millisecond[1][3]

Table 2: Inhibitory Constant (Ki) of p-APMSF for Various Serine Proteases

ProteaseKi (µM)
Bovine Trypsin1.02[5][10]
Human Thrombin1.18[5][10]
Bovine Plasmin1.5[5][10]
Bovine Factor Xa1.54[5][10]

Experimental Protocols

Protocol: Cell Lysis for Western Blotting using p-APMSF

This protocol outlines the steps for preparing cell lysates for Western Blotting, incorporating p-APMSF for effective protease inhibition.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)

  • p-APMSF hydrochloride

  • Water (molecular biology grade) or DMSO

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

  • Microcentrifuge

Procedure:

  • Prepare Fresh p-APMSF Stock Solution: Immediately before starting the lysis procedure, prepare a 100 mM stock solution of p-APMSF. For example, dissolve 2.53 mg of this compound (MW: 252.69 g/mol ) in 100 µL of water or DMSO.

  • Prepare Lysis Buffer with p-APMSF: Add the freshly prepared p-APMSF stock solution to your ice-cold RIPA buffer to a final concentration of 1 mM. For example, add 10 µL of the 100 mM p-APMSF stock to 1 mL of RIPA buffer. Mix gently.

  • Cell Harvesting:

    • Place the cell culture dish on ice.

    • Aspirate the culture medium and wash the cells once with ice-cold PBS.

    • Aspirate the PBS completely.

  • Cell Lysis:

    • Add the ice-cold RIPA buffer containing p-APMSF to the cells (e.g., 500 µL for a 10 cm dish).

    • Use a cell scraper to scrape the cells from the dish.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Sample Collection: Carefully transfer the supernatant (the protein extract) to a new pre-chilled microcentrifuge tube.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).

  • Sample Preparation for Electrophoresis: Mix the desired amount of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • Storage: Store the remaining lysate at -80°C for future use.

Visualizations

cluster_0 Serine Protease Active Site Serine Serine Inactive_Complex Irreversibly Inactivated Protease Serine->Inactive_Complex Histidine Histidine Histidine->Inactive_Complex Aspartate Aspartate Aspartate->Inactive_Complex p-APMSF p-APMSF p-APMSF->Serine Covalent Bond Formation

Caption: Mechanism of irreversible inhibition of a serine protease by p-APMSF.

A Prepare Fresh p-APMSF Stock B Add p-APMSF to Ice-Cold Lysis Buffer A->B D Lyse Cells with Inhibitor-Containing Buffer B->D C Harvest and Wash Cells with Cold PBS C->D E Incubate on Ice D->E F Clarify Lysate by Centrifugation E->F G Collect Supernatant (Protein Extract) F->G H Downstream Application (e.g., Western Blot) G->H

Caption: Experimental workflow for cell lysis with p-APMSF for protein protection.

References

Technical Support Center: Optimizing p-APMSF for Protease Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information, frequently asked questions, and troubleshooting advice for using (p-Amidinophenyl)methanesulfonyl fluoride (B91410) (p-APMSF) as a serine protease inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is p-APMSF and what is its mechanism of action?

A1: p-APMSF (para-Amidinophenyl)methanesulfonyl fluoride is a highly specific and irreversible inhibitor of trypsin-like serine proteases.[1] It targets proteases that show substrate specificity for positively charged amino acid side chains, such as lysine (B10760008) or arginine.[1][2] The inhibitor works by forming a stable, covalent bond with the serine residue in the enzyme's active site, leading to irreversible inactivation. This mechanism is similar to other sulfonyl fluorides like PMSF, but p-APMSF demonstrates significantly higher potency.[3]

cluster_mech Mechanism of p-APMSF Inhibition E Active Serine Protease (E) EI Enzyme-Inhibitor Complex (E-I) E->EI + p-APMSF I p-APMSF (I) I->EI E_inactivated Covalently Inactivated Enzyme (E-I*) EI->E_inactivated Sulfonylation of Active Site Serine

Caption: Mechanism of irreversible inhibition by p-APMSF.

Q2: Which specific enzymes are inhibited by p-APMSF, and which are not?

A2: p-APMSF is highly effective against a specific class of serine proteases. It is known to strongly inhibit:

  • Bovine Trypsin[1][4]

  • Human Thrombin[1][4]

  • Human Plasmin[1]

  • Bovine Factor Xa[1][4][5]

  • Human C1r and C1s[1]

Conversely, it is selective and does not significantly inhibit chymotrypsin (B1334515) or acetylcholinesterase, even when used in large molar excess.[1][6]

Q3: What is the recommended starting concentration for p-APMSF?

A3: The optimal concentration depends on the target enzyme.

  • For highly sensitive enzymes like trypsin and thrombin , an equimolar concentration (1:1 ratio of inhibitor to enzyme) is often sufficient for immediate and complete inhibition.[1]

  • For other enzymes like Factor Xa, plasmin, C1r, and C1s , a 5 to 10-fold molar excess of p-APMSF over the enzyme is typically required for complete inactivation.[1]

  • A general effective concentration range often cited is 10-20 µM.[7]

It is always recommended to perform a titration to determine the minimal concentration required for full inhibition in your specific experimental system to avoid potential off-target effects.

Q4: How should I prepare and store p-APMSF solutions?

A4: p-APMSF is soluble in both water (up to 25 mg/mL) and DMSO (up to 50 mg/mL).[4][5][6] However, it is very unstable in aqueous solutions, and its stability is highly pH-dependent. The half-life decreases rapidly as pH increases:

  • pH 6.0: ~20 minutes

  • pH 7.0: ~6 minutes

  • pH 8.0: ~1 millisecond

Therefore, it is critical to reconstitute p-APMSF just prior to use . For long-term storage, the solid powder should be kept desiccated at 2-8°C.

Q5: p-APMSF vs. PMSF: Which inhibitor should I choose?

A5: The choice depends on your experimental needs. p-APMSF is an alternative to PMSF and offers several advantages, including approximately 1000-fold greater inhibitory activity and higher specificity for trypsin-like proteases. It is also reported to be less toxic.[7] However, p-APMSF is significantly less stable in aqueous buffers than PMSF.[8] Choose p-APMSF for high-potency, specific inhibition where fresh preparation is feasible. Choose PMSF for general-purpose serine protease inhibition where longer stability in the working solution is required.

Troubleshooting Guide

Problem: I am observing incomplete or no inhibition of my target protease.

Possible CauseRecommended Solution
Insufficient Concentration For enzymes other than trypsin and thrombin, a 5-10 fold molar excess may be needed.[1] Perform a dose-response experiment to find the optimal concentration.
Inhibitor Instability p-APMSF degrades rapidly in aqueous solutions, especially at neutral or alkaline pH. Prepare your stock solution fresh immediately before adding it to your reaction. Ensure the pH of your buffer is not excessively high.
Incorrect Target Protease Confirm that your enzyme is a trypsin-like serine protease. p-APMSF does not inhibit chymotrypsin, acetylcholinesterase, or other classes of proteases like cysteine or metalloproteinases.[1][6]
Pre-incubation Time For irreversible inhibitors, a pre-incubation step before adding the substrate is often necessary to allow time for the covalent modification to occur. Optimize the pre-incubation time (e.g., 5-30 minutes).

Problem: I am seeing precipitate in my assay after adding p-APMSF.

Possible CauseRecommended Solution
Exceeded Solubility Although soluble in water and DMSO, high concentrations in certain buffers can lead to precipitation. Check the final concentration of p-APMSF and the solvent (e.g., DMSO) in your assay. Ensure the final solvent concentration is compatible with your system. The solubility of p-APMSF is 25 mg/mL in water and 50 mg/mL in DMSO.[4][5]
Interaction with Buffer Components Some buffer components may react with or reduce the solubility of p-APMSF. Try preparing the inhibitor in a different compatible solvent or test a different buffer system.

Quantitative Data Summary

Table 1: Inhibitory Constants (Ki) of p-APMSF for Common Serine Proteases

EnzymeOrganismKi (µM)Reference
TrypsinBovine1.02[4][5]
ThrombinHuman1.18[4][5]
PlasminBovine1.50[4][5]
Factor XaBovine1.54[4][5]
C1r, C1sHuman1 - 2[1]

Table 2: Comparison of p-APMSF and PMSF Properties

Propertyp-APMSFPMSFReference
Potency ~1000x higher than PMSFBaseline
Specificity Trypsin-like serine proteasesGeneral serine proteases[1][8]
Half-life (pH 7.0, 25°C) ~6 minutes~110 minutes[8]
Toxicity LowerHigher, neurotoxin[7][9]
Solubility Water, DMSOAnhydrous ethanol, isopropanol[4][8]

Experimental Protocols

Protocol 1: General Protocol for Enzyme Inhibition Assay

This protocol provides a general workflow for assessing the inhibitory effect of p-APMSF on a target serine protease.

cluster_protocol Workflow: Enzyme Inhibition Assay prep 1. Prepare Reagents - Assay Buffer - Enzyme Stock - p-APMSF Stock (fresh) - Substrate Stock preincubate 2. Pre-incubation - Add Buffer, Enzyme, and p-APMSF to reaction vessel. - Incubate for 15 min at RT. prep->preincubate initiate 3. Initiate Reaction - Add chromogenic/fluorogenic substrate to start the reaction. preincubate->initiate measure 4. Measure Activity - Monitor signal change (e.g., absorbance/fluorescence) over time. initiate->measure analyze 5. Analyze Data - Calculate reaction rates. - Compare inhibited vs. uninhibited controls. measure->analyze

Caption: Experimental workflow for a typical enzyme inhibition assay.

Methodology:

  • Reagent Preparation:

    • Prepare a suitable assay buffer (e.g., Tris-HCl or HEPES) at the optimal pH for your enzyme.

    • Dilute the enzyme stock to the desired working concentration in the assay buffer.

    • Prepare a fresh stock solution of p-APMSF (e.g., 10 mM in DMSO or water) immediately before use.

  • Reaction Setup:

    • Set up control reactions (enzyme only, no inhibitor) and test reactions.

    • To a microplate well or cuvette, add the assay buffer, enzyme, and the desired concentration of p-APMSF (or vehicle control, e.g., DMSO).

  • Pre-incubation:

    • Incubate the enzyme with p-APMSF for a defined period (e.g., 15-30 minutes) at the desired temperature to allow for irreversible inhibition.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the specific substrate (e.g., a chromogenic or fluorogenic peptide).

    • Immediately begin monitoring the reaction progress by measuring the signal (absorbance or fluorescence) at regular intervals using a plate reader or spectrophotometer.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for both control and inhibited reactions.

    • Determine the percent inhibition by comparing the rate of the p-APMSF-treated sample to the control.

Protocol 2: Determining the Optimal Working Concentration of p-APMSF

This protocol uses a dose-response experiment to find the IC₅₀ (half-maximal inhibitory concentration) and the concentration required for complete inhibition.

cluster_ts Troubleshooting: Finding Optimal p-APMSF Concentration cluster_yes cluster_no start Start with a broad range of p-APMSF concentrations (e.g., 0.1x to 100x enzyme molarity) perform Perform Inhibition Assay (as per Protocol 1) start->perform check Is >95% inhibition achieved? perform->check optimal Optimal concentration identified. Use lowest concentration that gives >95% inhibition. check->optimal Yes increase Increase p-APMSF concentration range. check->increase No narrow Optional: Test narrower range for precise IC₅₀ determination. optimal->narrow increase->perform troubleshoot Check other factors: - Inhibitor stability (prepare fresh) - Pre-incubation time - Buffer pH increase->troubleshoot

Caption: Troubleshooting workflow for optimizing p-APMSF concentration.

Methodology:

  • Serial Dilution: Prepare a series of p-APMSF dilutions. A good starting point is a log or semi-log dilution series that spans several orders of magnitude around the expected Ki or enzyme concentration (e.g., from 0.01 µM to 100 µM).

  • Assay Performance: Perform the inhibition assay as described in Protocol 1 for each concentration of p-APMSF, including a no-inhibitor control.

  • Data Collection: Measure the reaction rate for each inhibitor concentration.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration relative to the no-inhibitor control.

    • Plot percent inhibition versus the log of the p-APMSF concentration.

    • Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic equation) using graphing software (like GraphPad Prism) to determine the IC₅₀ value.

    • The optimal working concentration for complete inhibition will be on the plateau of the curve (typically >95% inhibition).

References

Technical Support Center: p-APMSF Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the precipitation of p-APMSF (4-amidinophenylmethanesulfonyl fluoride) stock solutions. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why is my p-APMSF stock solution precipitating?

Precipitation of your p-APMSF stock solution is likely due to one or a combination of the following factors:

  • Solvent Choice: p-APMSF has limited solubility in certain organic solvents. It is soluble in DMSO and water but only sparingly soluble in ethanol (B145695) and acetone.[1] Using an inappropriate solvent can lead to precipitation.

  • Solution Instability: p-APMSF is unstable in aqueous solutions, and its stability is highly dependent on pH. At neutral or alkaline pH, it degrades rapidly, and the degradation products may precipitate out of solution. The half-life of p-APMSF at pH 7.0 is approximately 6 minutes.[2][3]

  • Low Temperature Storage: While frozen storage is recommended for stability, precipitation can occur if the concentration of p-APMSF is too high for the solution to remain stable at that temperature.

  • Concentration Exceeds Solubility: The concentration of your stock solution may have exceeded the solubility limit of p-APMSF in the chosen solvent.

Q2: What is the recommended solvent for p-APMSF stock solutions?

The recommended solvents for preparing p-APMSF stock solutions are DMSO and water.[1][2][4][5][6]

Q3: How should I store my p-APMSF stock solution to prevent precipitation?

For optimal stability and to prevent precipitation, it is recommended to prepare fresh solutions of p-APMSF immediately before use. If storage is necessary, aliquot the stock solution into smaller volumes and store them at -20°C or -80°C.[2][4][7] For aqueous solutions, a 50 mM stock can be stored at -20°C.[2] For solutions in organic solvents, storage at -80°C is recommended for up to 6 months, and at -20°C for up to 1 month, ensuring the container is sealed to protect from moisture.[7]

Q4: Can I redissolve the precipitate in my p-APMSF stock solution?

While you may be able to redissolve the precipitate by warming the solution and sonicating, it is important to consider that if the precipitation is due to degradation, the redissolved substance will no longer be active p-APMSF. It is generally advisable to discard the precipitated solution and prepare a fresh stock.

Troubleshooting Guide

If you are experiencing precipitation with your p-APMSF stock solution, consult the following table for potential causes and recommended solutions.

Problem Potential Cause Recommended Solution
Precipitate forms immediately upon dissolution. The concentration exceeds the solubility limit in the chosen solvent.Decrease the concentration of the p-APMSF stock solution. Consider using a different solvent (e.g., DMSO for higher concentrations). Sonication may aid in dissolution.[4]
Precipitate appears after a short time at room temperature. The p-APMSF is degrading in the aqueous solution, particularly at neutral or alkaline pH.Prepare the solution immediately before use. If a delay is unavoidable, keep the solution on ice and use it as quickly as possible.
Precipitate forms after freeze-thaw cycles. Repeated changes in temperature can promote precipitation.Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles.
Precipitate is observed in a solution stored at -20°C or -80°C. The concentration may be too high to remain in solution at low temperatures.Prepare a less concentrated stock solution. Before use, thaw the aliquot and ensure everything is fully dissolved, potentially with gentle warming and vortexing.

Quantitative Data Summary

The following tables provide a summary of the solubility and stability of p-APMSF.

Table 1: Solubility of p-APMSF

Solvent Solubility Reference
DMSO50 mg/mL[2][4][5]
Water25 mg/mL[4][6]
EthanolSparingly soluble[1]
AcetoneSparingly soluble[1]

Table 2: Stability of p-APMSF in Aqueous Solution

pH Half-life (t½) Reference
6.020 minutes
7.06 minutes[2][3]
8.01 millisecond

Experimental Protocols

Protocol for Preparing a p-APMSF Stock Solution

  • Weighing: Carefully weigh out the desired amount of p-APMSF hydrochloride powder in a fume hood, using appropriate personal protective equipment.

  • Solvent Addition: Add the appropriate volume of high-purity sterile water or DMSO to achieve the desired concentration. For dissolution in water or DMSO, sonication is recommended to aid the process.[4]

  • Mixing: Vortex the solution until the p-APMSF is completely dissolved.

  • Immediate Use or Storage: It is highly recommended to use the solution immediately after preparation due to its instability in solution. If storage is necessary, aliquot the solution into single-use tubes and store at -20°C or -80°C.

Visualizations

Experimental Workflow for p-APMSF Stock Solution Preparation

G cluster_prep Preparation cluster_use Application cluster_storage Storage weigh Weigh p-APMSF Powder add_solvent Add Solvent (Water or DMSO) weigh->add_solvent dissolve Vortex/Sonicate to Dissolve add_solvent->dissolve immediate_use Immediate Use in Experiment dissolve->immediate_use Recommended aliquot Aliquot into Single-Use Tubes dissolve->aliquot If storage is necessary store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing p-APMSF stock solutions.

Signaling Pathway: Inhibition of Serine Proteases by p-APMSF

G cluster_pathway Serine Protease Catalytic Mechanism cluster_inhibition Inhibition by p-APMSF serine_protease Serine Protease (e.g., Trypsin, Thrombin) active_site Active Site (with catalytic triad) serine_protease->active_site cleavage Substrate Cleavage active_site->cleavage substrate Protein Substrate substrate->active_site products Cleaved Products cleavage->products pAPMSF p-APMSF inhibition Irreversible Covalent Bonding to Active Site Serine pAPMSF->inhibition inhibition->active_site Blocks Substrate Binding

References

reasons for p-APMSF failing to inhibit protease activity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for p-APMSF (p-Amidinophenyl)methanesulfonyl fluoride). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing p-APMSF and troubleshooting common issues encountered during experimentation.

Troubleshooting Guide

This guide provides solutions to common problems that may lead to the failure of p-APMSF to inhibit protease activity.

Question: Why is my target protease still active after treatment with p-APMSF?

Answer: Failure of p-APMSF to inhibit protease activity can stem from several factors related to the inhibitor's stability, the specificity of the target protease, or the experimental conditions. Follow this troubleshooting guide to identify the potential cause.

Step 1: Verify p-APMSF Suitability for Your Target Protease

p-APMSF is a specific, irreversible inhibitor of trypsin-like serine proteases that cleave on the C-terminal side of lysine (B10760008) and arginine residues.[1][2]

  • Action: Confirm that your protease of interest belongs to this class.

  • Reference Table: Consult the table below for a list of proteases known to be inhibited or not inhibited by p-APMSF.

Proteases Inhibited by p-APMSFProteases Not Inhibited by p-APMSF
Bovine Trypsin[2]Bovine Chymotrypsin[2]
Human Thrombin[2]Acetylcholinesterase[2]
Bovine Plasmin[2]
Bovine Factor Xa[2]
Human C1r
Human C1s
Kallikrein
Step 2: Assess the Stability of p-APMSF in Your Experimental Buffer

The stability of p-APMSF is highly dependent on the pH of the solution. It rapidly loses activity in alkaline environments.

  • Action: Measure the pH of your experimental buffer. For optimal stability, the pH should be below 7.0.

  • Reference Table: The following table summarizes the half-life of p-APMSF at different pH values.[3]

pHHalf-life (t½)
6.020 minutes
7.06 minutes
8.01 millisecond
Step 3: Review Your p-APMSF Preparation and Handling Protocol

Improper preparation and storage of p-APMSF can lead to its inactivation before it has a chance to interact with the target protease.

  • Action: Prepare a fresh solution of p-APMSF immediately before each use.[3]

  • Action: Ensure that the solvent used to dissolve p-APMSF is compatible and does not contain nucleophilic compounds that could react with and inactivate the inhibitor.

Step 4: Consider Potential Interfering Substances in Your Sample

The presence of other nucleophiles in your sample can compete with the serine residue in the protease's active site for reaction with p-APMSF, reducing its effective concentration.

  • Action: Analyze your buffer and sample composition for high concentrations of nucleophilic agents (e.g., Tris, glycine, or thiol-containing compounds like DTT or β-mercaptoethanol). If present, consider buffer exchange or dialysis before adding p-APMSF.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of p-APMSF?

A1: p-APMSF is an irreversible serine protease inhibitor.[2][4] It specifically targets the active site of trypsin-like serine proteases, where it forms a stable, covalent bond with the catalytic serine residue. This modification permanently inactivates the enzyme.

Q2: How does p-APMSF differ from PMSF and AEBSF?

A2: p-APMSF, PMSF, and AEBSF are all irreversible serine protease inhibitors, but they differ in their specificity, stability, and safety profiles.

Featurep-APMSFPMSFAEBSF
Specificity Trypsin-like serine proteasesBroad-spectrum serine and cysteine proteasesTrypsin-like serine proteases
Stability in Aqueous Solution Highly unstable at pH > 7.0[3]Unstable, especially at alkaline pHMore stable in aqueous solutions than PMSF
Solubility in Water SolublePoorly solubleSoluble
Toxicity Less toxic than DFPNeurotoxinConsidered a safer alternative to PMSF

Q3: What is the recommended working concentration for p-APMSF?

A3: The effective concentration of p-APMSF can vary depending on the target protease and the experimental conditions. For potent inhibition of enzymes like trypsin and thrombin, an equimolar concentration may be sufficient.[3] For other proteases such as Factor Xa and plasmin, a 5- to 10-fold molar excess may be required for complete inhibition.[3]

Q4: How should I prepare and store p-APMSF stock solutions?

A4: p-APMSF is soluble in water (up to 25 mg/mL) and DMSO (up to 50 mg/mL).[2] Due to its instability in aqueous solutions, it is crucial to prepare fresh solutions immediately before use.[3] For longer-term storage, the solid form should be kept at -20°C.[2]

Experimental Protocols

Protocol for Total Protein Extraction with p-APMSF Inhibition

This protocol provides a general guideline for lysing cultured mammalian cells and inhibiting protease activity with p-APMSF.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)

  • p-APMSF hydrochloride

  • Distilled water or DMSO

  • Cell scraper

  • Microcentrifuge tubes

  • Refrigerated microcentrifuge

Procedure:

  • Cell Preparation:

    • For adherent cells, wash the cell monolayer twice with ice-cold PBS.

    • For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C) and wash the pellet twice with ice-cold PBS.

  • Preparation of p-APMSF Solution:

    • Immediately before use, prepare a stock solution of p-APMSF. For example, dissolve p-APMSF in distilled water to a concentration of 10 mM.

  • Cell Lysis and Protease Inhibition:

    • Add the freshly prepared p-APMSF stock solution to the ice-cold lysis buffer to achieve the desired final concentration (e.g., 1 mM).

    • Add the lysis buffer containing p-APMSF to the cell pellet or monolayer.

    • For adherent cells, use a cell scraper to detach the cells.

    • For all cells, incubate the lysate on ice for 30 minutes with gentle agitation.

  • Clarification of Lysate:

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cellular debris.

    • Carefully transfer the supernatant, which contains the soluble protein fraction, to a fresh, pre-chilled microcentrifuge tube.

  • Downstream Processing:

    • The protein extract is now ready for downstream applications such as protein quantification, SDS-PAGE, and Western blotting. For long-term storage, store the extract at -80°C.

Visualizations

pAPMSF_Mechanism cluster_protease Serine Protease Active Site Serine Serine Residue (Ser-OH) InactiveProtease Inactive Protease (Covalently Modified) Serine->InactiveProtease Forms stable covalent bond Histidine Histidine Residue Aspartate Aspartate Residue pAPMSF p-APMSF pAPMSF->Serine Sulfonylation of Ser-OH

Caption: Mechanism of irreversible inhibition of a serine protease by p-APMSF.

Troubleshooting_Workflow Start Problem: p-APMSF Fails to Inhibit Protease CheckSpecificity Is the target a trypsin-like serine protease? Start->CheckSpecificity CheckpH Is the buffer pH < 7.0? CheckSpecificity->CheckpH Yes Fail1 Use a different inhibitor (e.g., for cysteine proteases) CheckSpecificity->Fail1 No CheckFreshness Was p-APMSF solution prepared fresh? CheckpH->CheckFreshness Yes Fail2 Adjust buffer pH to 6.0-7.0 CheckpH->Fail2 No CheckInterference Are nucleophiles present in the sample? CheckFreshness->CheckInterference Yes Fail3 Prepare a fresh p-APMSF solution CheckFreshness->Fail3 No Success Inhibition Successful CheckInterference->Success No Fail4 Remove interfering substances (e.g., dialysis) CheckInterference->Fail4 Yes Logical_Relationship cluster_causes Potential Causes of Inhibition Failure ProteaseActivity Observed Protease Activity Cause1 Incorrect Protease Type (Not a trypsin-like serine protease) ProteaseActivity->Cause1 Cause2 p-APMSF Inactivation (e.g., high pH) ProteaseActivity->Cause2 Cause3 Improper p-APMSF Handling (e.g., not fresh) ProteaseActivity->Cause3 Cause4 Interfering Substances (e.g., nucleophiles) ProteaseActivity->Cause4

References

Technical Support Center: p-APMSF Stability and Usage Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing p-APMSF (4-Amidinophenylmethanesulfonyl fluoride), a critical irreversible inhibitor of serine proteases, understanding its stability under various experimental conditions is paramount for accurate and reproducible results. This guide provides a comprehensive overview of p-APMSF's half-life, troubleshooting advice for common experimental issues, and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What is the half-life of p-APMSF in aqueous solutions?

A1: The stability of p-APMSF is highly dependent on the pH of the aqueous solution. As the pH increases, the rate of hydrolysis of the sulfonyl fluoride (B91410) group accelerates, leading to a significantly shorter half-life.

Q2: How should I prepare and store p-APMSF stock solutions?

A2: It is recommended to prepare stock solutions of p-APMSF in anhydrous dimethyl sulfoxide (B87167) (DMSO) and store them at -20°C in small aliquots to minimize freeze-thaw cycles. Aqueous stock solutions are less stable and should be prepared fresh immediately before use.

Q3: Can I use p-APMSF in cell culture media?

A3: Yes, but with caution. The complex composition of cell culture media, which includes amino acids, vitamins, and bicarbonate buffering systems, can affect the stability of p-APMSF. The pH of most standard cell culture media (e.g., DMEM, RPMI-1640) is typically around 7.2-7.4, a range where the half-life of p-APMSF is short. Therefore, it is crucial to add p-APMSF to the culture medium immediately before starting the experiment. For long-term experiments, repeated additions of the inhibitor may be necessary.

Q4: My serine protease is not being fully inhibited. What could be the problem?

A4: There are several potential reasons for incomplete inhibition. Refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue.

Data Presentation: Half-life of p-APMSF

The following table summarizes the known half-life of p-APMSF in aqueous solutions at different pH values. Note the dramatic decrease in stability as the pH becomes more alkaline.

pHHalf-life (t½)
6.020 minutes
7.06 minutes
8.0Milliseconds

Data is based on room temperature conditions. The half-life will decrease with increasing temperature.

Troubleshooting Guide

This guide addresses common issues encountered when using p-APMSF.

Issue 1: Incomplete or No Inhibition of Target Serine Protease

  • Possible Cause 1: Degraded p-APMSF.

    • Troubleshooting Step: Prepare a fresh stock solution of p-APMSF. Ensure anhydrous DMSO is used for stock solutions to prevent premature hydrolysis. If using an aqueous solution, it must be made immediately before use.

  • Possible Cause 2: Insufficient Concentration.

    • Troubleshooting Step: Increase the final concentration of p-APMSF. For some proteases, a 5- to 10-fold molar excess of the inhibitor over the enzyme may be required for complete inhibition.[1]

  • Possible Cause 3: High pH of the Experimental Buffer.

    • Troubleshooting Step: Check the pH of your buffer. If it is pH 8.0 or higher, the half-life of p-APMSF is extremely short.[2] Consider performing the inhibition step at a lower pH if compatible with your experimental design.

  • Possible Cause 4: Presence of Nucleophiles.

    • Troubleshooting Step: High concentrations of nucleophilic compounds in your buffer (e.g., Tris, high concentrations of primary amines) can react with and consume p-APMSF. Consider using a non-nucleophilic buffer like HEPES or PBS.

Issue 2: Variability in Experimental Results

  • Possible Cause 1: Inconsistent p-APMSF Activity.

    • Troubleshooting Step: Always prepare fresh dilutions of p-APMSF from a frozen, aliquoted stock solution for each experiment to ensure consistent inhibitor activity.

  • Possible Cause 2: Temperature Fluctuations.

    • Troubleshooting Step: Perform the inhibition step at a consistent and controlled temperature. While specific data on the temperature dependency of p-APMSF's half-life is limited, the rate of hydrolysis generally increases with temperature.

Experimental Protocols

Protocol 1: Preparation of p-APMSF Stock Solution

  • Materials:

    • p-APMSF hydrochloride

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, nuclease-free microcentrifuge tubes

  • Procedure:

    • Allow the p-APMSF vial to equilibrate to room temperature before opening to prevent condensation.

    • Weigh out the desired amount of p-APMSF in a sterile environment.

    • Dissolve the p-APMSF in anhydrous DMSO to a final concentration of 100 mM.

    • Vortex briefly to ensure complete dissolution.

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C.

Protocol 2: General Procedure for Serine Protease Inhibition

  • Materials:

    • p-APMSF stock solution (100 mM in DMSO)

    • Experimental buffer (e.g., PBS, HEPES)

    • Sample containing the target serine protease

  • Procedure:

    • Thaw an aliquot of the p-APMSF stock solution immediately before use.

    • Dilute the stock solution to the desired final concentration in your experimental buffer. It is critical to add the p-APMSF to the buffer immediately before adding it to your sample.

    • Add the diluted p-APMSF to your sample containing the serine protease.

    • Incubate the reaction for a sufficient time to allow for inhibition. The optimal incubation time should be determined empirically but is typically rapid due to the irreversible nature of the inhibition.

    • Proceed with your downstream application (e.g., cell lysis, protein purification, activity assay).

Visualizations

InhibitionMechanism cluster_Enzyme Serine Protease Active Site cluster_Inhibitor p-APMSF cluster_Complex Covalent Complex (Inactive) Serine Serine Residue (Ser-OH) InactiveEnzyme Sulfonylated Serine (Ser-O-SO2-R) Serine->InactiveEnzyme Nucleophilic Attack Histidine Histidine Residue Aspartate Aspartate Residue APMSF p-APMSF (R-SO2F) APMSF->InactiveEnzyme HF HF InactiveEnzyme->HF

Caption: Mechanism of irreversible inhibition of a serine protease by p-APMSF.

TroubleshootingWorkflow Start Incomplete Inhibition Observed CheckDegradation Is p-APMSF solution fresh? Start->CheckDegradation CheckConcentration Is the concentration sufficient? CheckDegradation->CheckConcentration Yes PrepareFresh Prepare fresh p-APMSF solution CheckDegradation->PrepareFresh No CheckpH Is the buffer pH < 8.0? CheckConcentration->CheckpH Yes IncreaseConc Increase p-APMSF concentration CheckConcentration->IncreaseConc No CheckBuffer Is the buffer non-nucleophilic? CheckpH->CheckBuffer Yes AdjustpH Lower the buffer pH CheckpH->AdjustpH No ChangeBuffer Switch to a non-nucleophilic buffer CheckBuffer->ChangeBuffer No Success Inhibition Successful CheckBuffer->Success Yes PrepareFresh->CheckConcentration IncreaseConc->CheckpH AdjustpH->CheckBuffer ChangeBuffer->Success

Caption: Troubleshooting workflow for incomplete serine protease inhibition by p-APMSF.

References

best practices for handling and storing p-APMSF hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions for handling and storing p-APMSF hydrochloride. It is intended for researchers, scientists, and drug development professionals to ensure the effective use of this irreversible serine protease inhibitor in experimental settings.

Quick Reference Data

The following table summarizes the key quantitative data for this compound.

PropertyValueSource(s)
Storage (Solid Powder) -20°C for long-term (years) or 2-8°C for short-term.[1][2][3]MCE, TargetMol, Sigma-Aldrich, FUJIFILM Wako
Storage (In Solvent) -80°C for up to 1 year; -20°C for up to 1 month.[2]TargetMol
Solubility in Water 25 mg/mL.[1][2]Sigma-Aldrich, TargetMol
Solubility in DMSO 50 mg/mL.[2]TargetMol, Sigma-Aldrich
Stability in Aqueous Solution (Half-life) pH 6.0: ~20 minutes[1]Sigma-Aldrich
pH 7.0: ~6 minutes[1]Sigma-Aldrich
pH 8.0: ~1 millisecond[1][4]Sigma-Aldrich
Typical Working Concentration 10-100 µM.Sigma-Aldrich

Troubleshooting Guide & FAQs

This section addresses common issues and questions that may arise during the handling and use of this compound.

FAQs

Q1: What is this compound and what is its primary function?

A1: p-APMSF (p-Amidinophenylmethylsulfonyl fluoride) hydrochloride is a specific and irreversible inhibitor of trypsin-like serine proteases.[1][5] It is used in laboratory research to prevent the degradation of proteins by these proteases during procedures like cell lysis and protein extraction.[5] Its mechanism of action involves covalently modifying the active site serine residue of the target protease.

Q2: How does this compound differ from PMSF?

A2: this compound is reported to have an inhibitory activity that is approximately 1000-fold greater than that of PMSF (Phenylmethylsulfonyl fluoride).[1][4] Additionally, p-APMSF is water-soluble, which can simplify its use in aqueous buffer systems compared to PMSF, which is typically dissolved in an organic solvent like isopropanol (B130326) or DMSO.[5]

Q3: Is this compound cell-permeable?

A3: No, p-APMSF is not considered to be cell-permeable.[1]

Q4: What are the primary safety precautions for handling this compound?

A4: As with any chemical reagent, it is important to handle this compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[6] Avoid breathing the dust and prevent contact with skin and eyes.[6]

Troubleshooting Common Issues

Q5: I added p-APMSF to my lysis buffer, but my protein is still being degraded. What could be the problem?

A5: This is a common issue and is almost always related to the instability of p-APMSF in aqueous solutions.

  • Timing of Addition: p-APMSF has a very short half-life in neutral to alkaline buffers (e.g., ~6 minutes at pH 7.0).[1][4] You must add the p-APMSF to your buffer immediately before you use it to lyse your cells. Adding it to a stock of lysis buffer that will be used over several hours or days will result in inactive inhibitor.

  • pH of the Buffer: The stability of p-APMSF is highly pH-dependent. If your buffer has a pH greater than 7.0, the half-life of p-APMSF decreases dramatically.[1][4] Ensure your buffer pH is appropriate and consider the rapid degradation when planning your experiment.

  • Incorrect Concentration: While the typical working concentration is 10-100 µM, for particularly high concentrations of proteases, you may need to optimize and increase the amount of p-APMSF used.

Q6: I see a precipitate in my buffer after adding p-APMSF. What should I do?

A6: A precipitate may form if the solubility limit is exceeded.

  • Check Solubility: The solubility of p-APMSF in water is 25 mg/mL.[1][2] Ensure you have not exceeded this concentration.

  • Dissolution Method: For preparing stock solutions, especially at higher concentrations, sonication is recommended to aid dissolution.[2]

  • Solvent Choice: If you require a more concentrated stock solution, consider using DMSO, where the solubility is higher (50 mg/mL).[2]

Q7: My stock solution of p-APMSF seems to have lost its effectiveness. How should I store it?

A7: Proper storage is crucial for maintaining the activity of p-APMSF.

  • Powder Form: The solid powder is stable for years when stored at -20°C.[2]

  • Stock Solutions: Prepare stock solutions in either high-quality anhydrous DMSO or sterile water. Aliquot these solutions into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to a year or at -20°C for up to one month.[2] Do not store aqueous stock solutions at room temperature or in a refrigerator for extended periods.

Experimental Protocols

Protocol: Preparation of a 100 mM Stock Solution of this compound

Materials:

  • This compound powder (MW: 252.69 g/mol )

  • Anhydrous DMSO or sterile, nuclease-free water

  • Vortex mixer and/or sonicator

  • Sterile microcentrifuge tubes

Procedure:

  • Weighing: Carefully weigh out 2.53 mg of this compound powder.

  • Dissolving: Add 100 µL of anhydrous DMSO or sterile water to the powder.

  • Mixing: Vortex thoroughly. If using water, sonication may be required to fully dissolve the compound.[2]

  • Aliquoting and Storage: Aliquot the solution into single-use volumes (e.g., 5-10 µL) in sterile microcentrifuge tubes. Store immediately at -80°C.

Protocol: Protein Extraction from Cultured Mammalian Cells

Materials:

  • Cultured mammalian cells

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell lysis buffer (e.g., RIPA buffer), ice-cold

  • 100 mM this compound stock solution (prepared as above)

  • Cell scraper (for adherent cells)

  • Microcentrifuge

Procedure:

  • Cell Preparation:

    • Adherent Cells: Wash the cell monolayer twice with ice-cold PBS.

    • Suspension Cells: Pellet the cells by centrifugation at 500 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Inhibitor Addition (CRITICAL STEP): Immediately before use, add the 100 mM p-APMSF stock solution to the required volume of ice-cold cell lysis buffer to a final concentration of 1 mM (a 1:100 dilution). Mix gently by inversion. Note: This step must be done right before adding the buffer to the cells due to the rapid degradation of p-APMSF in the buffer.

  • Cell Lysis:

    • Adherent Cells: Add the complete lysis buffer (with p-APMSF) to the plate (e.g., 1 mL for a 10 cm dish). Use a cell scraper to scrape the cells off the dish. Transfer the lysate to a pre-chilled microcentrifuge tube.

    • Suspension Cells: Add the complete lysis buffer to the cell pellet and resuspend by pipetting up and down.

  • Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled tube.

  • Downstream Processing: The protein extract is now ready for quantification (e.g., BCA assay) and downstream applications like Western blotting or immunoprecipitation.

Visualizations

G cluster_prep Preparation cluster_exp Experimental Workflow start Start: Weigh p-APMSF Powder dissolve Dissolve in DMSO or Water start->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at -80°C aliquot->store add_apmsf CRITICAL: Add p-APMSF to buffer IMMEDIATELY before use store->add_apmsf Use one aliquot per experiment prep_buffer Prepare ice-cold lysis buffer prep_buffer->add_apmsf lyse Lyse cells with complete buffer add_apmsf->lyse incubate Incubate on ice lyse->incubate centrifuge Centrifuge to pellet debris incubate->centrifuge collect Collect supernatant (protein extract) centrifuge->collect finish Proceed to downstream analysis collect->finish

Caption: Workflow for preparing and using this compound.

G problem Problem: Protein Degradation Observed q1 Did you add p-APMSF to the buffer right before use? problem->q1 sol_yes_q1 Good Practice! q1->sol_yes_q1 Yes sol_no_q1 Solution: Add p-APMSF to buffer IMMEDIATELY before lysis. q1->sol_no_q1 No q2 What is the pH of your buffer? sol_ph_neutral At pH ≥ 7, half-life is very short (minutes). Work quickly. q2->sol_ph_neutral ~7.0 sol_ph_alkaline At pH > 8, degradation is almost instantaneous. p-APMSF may not be suitable. q2->sol_ph_alkaline > 8.0 q3 Is your p-APMSF stock solution old or improperly stored? sol_yes_q3 Solution: Prepare fresh stock solution from powder. q3->sol_yes_q3 Yes sol_no_q3 Good Practice! q3->sol_no_q3 No sol_yes_q1->q2 sol_ph_neutral->q3

Caption: Troubleshooting logic for ineffective protein protection.

References

factors that affect the inhibitory activity of p-APMSF

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing p-APMSF (p-Amidinophenyl)methanesulfonyl fluoride) in their experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the use of p-APMSF as a serine protease inhibitor.

Problem Potential Cause Recommended Solution
Inconsistent or no inhibition observed. Degradation of p-APMSF due to improper storage or handling. p-APMSF is unstable in aqueous solutions, especially at neutral to alkaline pH.[1] Prepare fresh solutions of p-APMSF immediately before each experiment.[1] For long-term storage, keep p-APMSF as a solid powder at -20°C.[2][3][4]
Incorrect pH of the experimental buffer. The stability of p-APMSF is highly pH-dependent. Its half-life is significantly shorter at higher pH values.[1] Ensure your experimental buffer pH is optimal for both your enzyme of interest and for maintaining p-APMSF stability, ideally below pH 7.0 for extended incubation times.
Inappropriate solvent used for stock solution. p-APMSF is soluble in water and DMSO.[1][4][5] Ensure the chosen solvent is compatible with your experimental system and does not interfere with the assay.
Precipitation of p-APMSF in the reaction mixture. Exceeding the solubility limit of p-APMSF. The solubility of p-APMSF hydrochloride in water is 25 mg/mL and in DMSO is 50 mg/mL.[4][5] Ensure that the final concentration in your assay does not exceed its solubility in the reaction buffer.
Inhibition is observed, but it is not irreversible. Insufficient incubation time or inhibitor concentration. While inhibition can be immediate with equimolar concentrations for some proteases like trypsin and thrombin, others like Factor Xa and plasmin may require a 5- to 10-fold molar excess for complete irreversible inhibition.[1][6] Ensure adequate incubation time and inhibitor concentration to allow for the covalent modification of the target protease.
Off-target effects or unexpected results. p-APMSF may inhibit other serine proteases in your system. p-APMSF is a potent inhibitor of trypsin-like serine proteases that cleave after positively charged amino acid residues (lysine or arginine).[3][6] It is selective against chymotrypsin (B1334515) and acetylcholinesterase.[4][5][6] If your system contains multiple trypsin-like proteases, consider that p-APMSF may inhibit them.

Frequently Asked Questions (FAQs)

What is p-APMSF and how does it work?

p-APMSF ((p-Amidinophenyl)methanesulfonyl fluoride) is a specific and irreversible inhibitor of trypsin-like serine proteases.[1][6] It works by covalently modifying a critical serine residue in the active site of the target protease, leading to its inactivation.[6]

What are the primary target proteases of p-APMSF?

p-APMSF is particularly effective against serine proteases that exhibit specificity for lysine (B10760008) or arginine residues, such as trypsin, thrombin, Factor Xa, and plasmin.[1][6]

How does p-APMSF compare to PMSF?

p-APMSF is approximately 1000-fold more potent as an inhibitor than PMSF (phenylmethylsulfonyl fluoride).[1] Due to its structural features, it can access the active sites of certain proteases that are inaccessible to the bulkier PMSF.[7]

What are the optimal storage conditions for p-APMSF?

For long-term stability, p-APMSF should be stored as a solid powder at -20°C in a dry, dark environment.[2] Stock solutions in anhydrous solvents like DMSO can be stored at -80°C for up to a year.[5] Aqueous solutions are unstable and should be prepared fresh for each use.[1]

Quantitative Data Summary

Table 1: Inhibition Constants (Ki) of p-APMSF for Various Serine Proteases

ProteaseOrganismKi (μM)
TrypsinBovine1.02[4][5]
ThrombinHuman1.18[4][5]
PlasminBovine1.5[4][5]
Factor XaBovine1.54[4][5]

Table 2: pH-Dependent Stability of p-APMSF

pHHalf-life (t½)
6.020 minutes[1]
7.06 minutes[1]
8.01 millisecond[1]

Experimental Protocols

Detailed Methodology for a Protease Inhibition Assay using p-APMSF

This protocol provides a general framework for assessing the inhibitory activity of p-APMSF against a purified serine protease using a chromogenic or fluorogenic substrate.

Materials:

  • Purified serine protease of interest

  • This compound

  • Anhydrous DMSO or sterile water

  • Assay buffer (e.g., Tris-HCl, HEPES) at a pH optimal for the enzyme, but consider p-APMSF stability

  • Chromogenic or fluorogenic substrate specific for the protease

  • Microplate reader

  • 96-well microplates

Procedure:

  • Preparation of p-APMSF Stock Solution:

    • Immediately before use, dissolve this compound in anhydrous DMSO or sterile water to a concentration of 10-100 mM.

    • Vortex briefly to ensure complete dissolution.

    • Keep the stock solution on ice.

  • Enzyme Preparation:

    • Dilute the purified serine protease in the assay buffer to the desired working concentration. The optimal concentration will depend on the specific activity of the enzyme and the sensitivity of the substrate.

  • Inhibition Reaction:

    • In a 96-well microplate, add the desired volume of the diluted enzyme.

    • Add varying concentrations of the p-APMSF stock solution to the wells containing the enzyme. For a negative control, add an equivalent volume of the solvent (DMSO or water).

    • Incubate the enzyme with p-APMSF for a predetermined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme. This pre-incubation allows for the irreversible inhibition to occur.

  • Substrate Addition and Measurement:

    • Initiate the enzymatic reaction by adding the chromogenic or fluorogenic substrate to each well.

    • Immediately place the microplate in a microplate reader pre-set to the appropriate temperature.

    • Measure the absorbance or fluorescence at regular intervals for a specified duration.

  • Data Analysis:

    • Determine the initial reaction velocity (rate of substrate cleavage) for each concentration of p-APMSF.

    • Plot the reaction velocity as a function of the p-APMSF concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

Visualizations

cluster_factors Factors Affecting p-APMSF Activity cluster_outcomes Impact on p-APMSF pH pH Stability Stability (Half-life) pH->Stability Higher pH decreases stability Temp Temperature Temp->Stability Higher temp decreases stability Storage Storage Conditions Storage->Stability Improper storage decreases stability Activity Inhibitory Activity Stability->Activity Decreased stability leads to lower activity

Caption: Factors influencing the stability and inhibitory activity of p-APMSF.

cluster_prep Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis start Start: Weigh p-APMSF Powder dissolve Dissolve in Anhydrous Solvent (e.g., DMSO) start->dissolve stock Create Fresh Stock Solution dissolve->stock pre_incubate Pre-incubate Enzyme with p-APMSF stock->pre_incubate add_substrate Add Substrate pre_incubate->add_substrate measure Measure Activity (e.g., Absorbance/Fluorescence) add_substrate->measure calculate Calculate Reaction Rates measure->calculate plot Plot Data & Determine IC₅₀ calculate->plot end End: Results plot->end

Caption: Experimental workflow for a p-APMSF protease inhibition assay.

cluster_pathway Coagulation Cascade FactorX Factor X FactorXa Factor Xa FactorX->FactorXa Activation Thrombin Thrombin (Factor IIa) FactorXa->Thrombin Activates Prothrombin Prothrombin (Factor II) Prothrombin->Thrombin Fibrin Fibrin Clot Thrombin->Fibrin Cleaves Fibrinogen Fibrinogen Fibrinogen->Fibrin pAPMSF p-APMSF pAPMSF->FactorXa Inhibits pAPMSF->Thrombin Inhibits

Caption: Inhibition of the coagulation cascade by p-APMSF.

References

Validation & Comparative

A Comparative Guide to Serine Protease Inhibitors: p-APMSF vs. PMSF

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate enzyme inhibitor is a critical decision in experimental design. Serine proteases, a major class of proteolytic enzymes, are implicated in a vast array of physiological and pathological processes. Their effective inhibition is often crucial for preserving protein integrity during extraction or for studying their specific roles in complex biological systems. This guide provides a detailed, data-driven comparison of two irreversible sulfonyl fluoride-based inhibitors: the well-established Phenylmethylsulfonyl Fluoride (B91410) (PMSF) and the more specific (p-Amidinophenyl)methanesulfonyl Fluoride (p-APMSF).

This comparison aims to provide an objective overview based on available experimental data to aid in the selection of the most suitable inhibitor for your research needs. We will delve into their mechanisms of action, specificity, stability, and practical applications, supported by quantitative data and detailed protocols.

Mechanism of Action: Covalent Inactivation

Both p-APMSF and PMSF belong to the class of sulfonyl fluoride inhibitors. Their mechanism of action involves the irreversible covalent modification of the catalytic serine residue within the active site of the target protease. The hydroxyl group of the active site serine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl fluoride. This results in the displacement of the fluoride ion and the formation of a stable sulfonyl-enzyme conjugate, rendering the enzyme inactive.[1][2][3]

Inhibition_Mechanism cluster_0 Enzyme Active Site cluster_1 Inhibitor cluster_2 Inactive Complex Enzyme Serine Protease (Active) Serine Active Site Serine (Ser-OH) Inactive_Enzyme Sulfonyl-Enzyme Adduct (Enzyme-Ser-O-SO₂-R) Enzyme->Inactive_Enzyme Covalent Bonding Inhibitor Sulfonyl Fluoride (R-SO₂F) Inhibitor->Inactive_Enzyme Nucleophilic Attack HF HF Inactive_Enzyme->HF Displacement

Caption: General mechanism of irreversible serine protease inhibition by sulfonyl fluorides.

While the core mechanism is the same, the key difference lies in the "R" group of the inhibitor, which dictates the specificity of the interaction with the protease's binding pocket.

  • p-APMSF features an amidinophenyl group, which mimics the side chains of arginine and lysine. This structure directs p-APMSF to the S1 specificity pocket of trypsin-like serine proteases, which have a strong preference for positively charged amino acids.[4][5]

  • PMSF has a phenylmethyl group. It is less specific than p-APMSF and can inhibit a broader range of serine proteases, including trypsin, chymotrypsin (B1334515), and thrombin.[6][7] However, its bulky structure can limit its access to the active site of some enzymes.[8]

Quantitative Performance Comparison

The choice between p-APMSF and PMSF often depends on the specific requirements of an experiment, such as the target protease, the required potency, and the experimental conditions like pH and duration.

Parameterp-APMSF (hydrochloride)PMSF (Phenylmethylsulfonyl Fluoride)Key Insights
Target Specificity Primarily trypsin-like proteases (cleave after Lys/Arg).[5] Does not inhibit chymotrypsin or acetylcholinesterase.[5][9]Broad spectrum serine protease inhibitor (e.g., trypsin, chymotrypsin, thrombin).[6] Does not inhibit all serine proteases.[8][10]p-APMSF offers high selectivity for a specific subclass of serine proteases. PMSF is a general-purpose inhibitor.
Inhibition Constant (Ki) ~1-2 µM for various proteases (Bovine Trypsin: 1.02 µM; Human Thrombin: 1.18 µM; Bovine Plasmin: 1.5 µM; Bovine Factor Xa: 1.54 µM).[9][11]Generally less potent; Ki values are not as commonly reported as half-times for this rapid, irreversible inhibitor.p-APMSF is a significantly more potent inhibitor for its target enzymes.[12]
Effective Concentration 10-20 µM (10-40 µg/mL).[13] A 5- to 10-fold molar excess may be needed for complete inhibition of some targets.0.1 - 1 mM (17-170 µg/mL).[6][8]A much lower concentration of p-APMSF is required for effective inhibition compared to PMSF.
Aqueous Stability pH-dependent. Half-life (t½) is ~20 min at pH 6.0, ~6 min at pH 7.0, and milliseconds at pH 8.0.Highly unstable in aqueous solutions.[1][7] Half-life (t½) is ~110 min at pH 7.0, ~55 min at pH 7.5, and ~35 min at pH 8.0 (at 25°C).[8][14]PMSF is more stable than p-APMSF at neutral to slightly alkaline pH, but both degrade rapidly. PMSF's instability necessitates fresh preparation and addition at each purification step.[6][7]
Solubility Water: 25 mg/mL.[11] DMSO: 50 mg/mL.[9]Poorly soluble in water.[7] Typically dissolved in anhydrous solvents like isopropanol, ethanol, or DMSO to make stock solutions.[7][8]p-APMSF's aqueous solubility makes it easier to handle and directly add to buffers.
Toxicity Considered less toxic than PMSF.[13]Cytotoxic chemical.[7] Should be handled in a fume hood with appropriate personal protective equipment.[8]p-APMSF is a safer alternative, a significant consideration for routine laboratory use.[7][15]

Experimental Protocols & Workflow

Accurate and reproducible results depend on proper handling and application of these inhibitors. Below are representative protocols for their use.

Protocol 1: Preparation and Use of PMSF Stock Solution

PMSF is the most common choice for preventing general proteolytic degradation during cell lysis and protein extraction, primarily due to its broad activity and lower cost. Its instability in water is a critical factor to manage.[15]

  • Stock Solution Preparation (100 mM):

    • Weigh 17.4 mg of PMSF powder.

    • Dissolve in 1 mL of an anhydrous solvent such as isopropanol, ethanol, or DMSO.[1]

    • Vortex until fully dissolved.

  • Storage:

    • Store the stock solution in small aliquots at -20°C. The solution is stable for several months under these conditions.[1]

  • Working Concentration:

    • Immediately before use (e.g., just before lysing cells), add the PMSF stock solution to the aqueous lysis buffer to a final concentration of 0.1 to 1 mM.[1][6]

    • Crucial Note: Due to its rapid degradation in aqueous solutions, PMSF must be added fresh to the buffer right before each use.[7]

Protocol 2: Preparation and Use of p-APMSF Stock Solution

p-APMSF is used when specific inhibition of trypsin-like serine proteases is required, or when a less toxic alternative to PMSF is desired.

  • Stock Solution Preparation (10 mM):

    • Weigh 2.5 mg of p-APMSF hydrochloride.

    • Dissolve in 1 mL of sterile water or DMSO. Sonication may be recommended to aid dissolution.[9]

  • Storage:

    • Store the stock solution in aliquots at -20°C or -80°C for long-term stability.

  • Working Concentration:

    • Add the stock solution to the reaction buffer to a final concentration typically in the range of 10-20 µM.[13]

    • Given its pH-dependent instability, especially at pH 7.0 and above, it should be added to the buffer shortly before the experiment begins.

Typical Workflow for Efficacy Determination

Evaluating the inhibitory effect of a compound like p-APMSF or PMSF on a target serine protease typically involves measuring the residual enzyme activity after incubation with the inhibitor.

Workflow cluster_workflow Inhibitor Efficacy Workflow A Prepare Reagents: - Purified Serine Protease - Substrate (Chromogenic/Fluorogenic) - Inhibitor Stock (p-APMSF/PMSF) - Assay Buffer B Set up Reaction Plate: Dispense varying concentrations of inhibitor A->B C Add Enzyme: Incubate inhibitor and enzyme (Pre-incubation step) B->C D Initiate Reaction: Add substrate to all wells C->D E Measure Signal: Monitor absorbance or fluorescence over time (kinetic read) D->E F Data Analysis: - Calculate reaction rates (V) - Plot % Inhibition vs. [Inhibitor] - Determine IC₅₀ or Kᵢ E->F

Caption: A typical experimental workflow for determining the IC50 or Ki of an enzyme inhibitor.

Conclusion and Recommendations

The choice between p-APMSF and PMSF is dictated by the specific experimental goals.

Choose p-APMSF when:

  • High specificity for trypsin-like serine proteases is required.

  • Inhibition of other proteases like chymotrypsin needs to be avoided.

  • A less toxic and safer alternative is preferred.

  • Higher potency is necessary, allowing for lower working concentrations.

  • The convenience of a water-soluble inhibitor is advantageous.

Choose PMSF when:

  • A broad-spectrum, general-purpose serine protease inhibitor is needed for applications like preparing cell lysates.[7]

  • Cost is a primary consideration, as PMSF is generally less expensive.

  • The experiment is short-term, and its rapid degradation in aqueous buffers can be managed by adding it fresh immediately before use.[15]

References

A Head-to-Head Comparison of Serine Protease Inhibitors: p-APMSF Hydrochloride vs. AEBSF

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in proteomics, cell biology, and drug development, the effective inhibition of serine proteases is crucial to prevent protein degradation and ensure experimental accuracy. Among the arsenal (B13267) of available inhibitors, p-Aminophenylmethylsulfonyl fluoride (B91410) (p-APMSF) hydrochloride and 4-(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF) hydrochloride are two prominent options. This guide provides an objective, data-driven comparison to aid in the selection of the most suitable inhibitor for specific research needs.

At a Glance: Key Differences

Featurep-APMSF HydrochlorideAEBSF Hydrochloride
Primary Target Trypsin-like serine proteasesBroad-spectrum serine proteases
Mechanism of Action Irreversible covalent modification of the active site serineIrreversible covalent modification of the active site serine
Solubility in Water 25 mg/mL[1][2][3]200 mg/mL[4]
Solubility in DMSO 50 mg/mL[2][5]≥798.97 mg/mL[6]
Typical Working Conc. 10 - 100 µM[5][7]0.1 - 1.0 mM[4][8][9][10][11]
Stability pH-dependent; t½ = 6 min at pH 7.0[1][5]More stable than PMSF in aqueous solutions, stable for months at -20°C[4][8][12]
Toxicity Data not readily availableConsidered less toxic than PMSF[11][13]

Mechanism of Action: Irreversible Inhibition

Both p-APMSF and AEBSF are sulfonyl fluoride-based irreversible inhibitors that target the active site serine residue of proteases. The fluoride acts as a leaving group, allowing for the formation of a stable sulfonyl-enzyme covalent bond, which effectively and permanently inactivates the enzyme.

Mechanism of Serine Protease Inhibition cluster_0 Active Serine Protease cluster_1 Inhibitor cluster_2 Covalent Inactivation Active_Site_Serine Active Site Serine (-OH) Inactive_Enzyme Inactive Sulfonyl-Enzyme Complex Active_Site_Serine->Inactive_Enzyme Covalent Bond Formation Substrate_Binding_Pocket Substrate Binding Pocket Inhibitor p-APMSF or AEBSF (Sulfonyl Fluoride) Inhibitor->Inactive_Enzyme Attacks Serine -OH

Fig. 1: General mechanism of irreversible serine protease inhibition.

Target Protease Specificity and Potency

While both are serine protease inhibitors, their specificity profiles differ, which is a critical consideration for experimental design.

This compound is a specific, irreversible inhibitor of trypsin-like serine proteases, which cleave after positively charged amino acid residues like lysine (B10760008) and arginine.[5] It has been shown to be a potent inhibitor of several key enzymes in the blood coagulation cascade.

AEBSF Hydrochloride , on the other hand, is a broader spectrum serine protease inhibitor.[14][15] It effectively inhibits not only trypsin-like proteases but also chymotrypsin-like proteases, plasmin, and kallikrein.[4][8][9][10][11][16]

Quantitative Inhibitory Data:

InhibitorTarget ProteaseKiIC50
p-APMSF Bovine Trypsin1.02 µM[2][13]-
Human Thrombin1.18 µM[2][13]-
Bovine Plasmin1.5 µM[2][13]-
Bovine Factor Xa1.54 µM[2][13]-
AEBSF β-secretase (in K695sw cells)-~1 mM[6][7]
β-secretase (in HS695/SKN695 cells)-~300 µM[6][7]

Physicochemical Properties and Stability

The solubility and stability of an inhibitor are paramount for its practical application in various experimental buffers and conditions.

This compound exhibits good solubility in both water (25 mg/mL) and DMSO (50 mg/mL).[1][2][3][5] However, its stability in aqueous solutions is pH-dependent, with a reported half-life of only 6 minutes at pH 7.0.[1][5] This necessitates the preparation of fresh solutions immediately before use.

AEBSF Hydrochloride boasts significantly higher aqueous solubility (200 mg/mL) and is also highly soluble in DMSO.[4][6] It is notably more stable in aqueous solutions at neutral pH compared to PMSF, a classic serine protease inhibitor.[4][12][13] Stock solutions of AEBSF can be stored for several months at -20°C.[6][8][17]

Cytotoxicity

Minimizing off-target effects and cellular toxicity is crucial, especially in cell-based assays and in vivo studies.

This compound: Comprehensive cytotoxicity data for p-APMSF is not widely available in published literature.

AEBSF Hydrochloride is generally considered to be less toxic than PMSF.[11][13] Studies have shown that it can be used in cell culture at concentrations up to 0.25 mM without significant adverse effects.[8][10]

Experimental Protocols

To facilitate a direct comparison of these inhibitors in your own laboratory setting, we provide the following generalized experimental protocols.

Serine Protease Activity Assay

This protocol describes a colorimetric assay to determine the inhibitory potential of p-APMSF and AEBSF against a specific serine protease.

Workflow for Protease Inhibition Assay Start Prepare Reagents (Buffer, Protease, Substrate, Inhibitors) Incubate Pre-incubate Protease with Inhibitor (p-APMSF or AEBSF) Start->Incubate Add_Substrate Add Chromogenic Substrate Incubate->Add_Substrate Measure Measure Absorbance at specific wavelength (e.g., 405 nm) over time Add_Substrate->Measure Analyze Calculate Rate of Reaction and Determine % Inhibition and IC50 Measure->Analyze End Compare Inhibitor Potency Analyze->End

Fig. 2: Experimental workflow for comparing serine protease inhibitors.

Materials:

  • Serine protease of interest (e.g., Trypsin)

  • Chromogenic substrate specific for the protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, with 20 mM CaCl2)

  • This compound and AEBSF hydrochloride stock solutions

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of p-APMSF and AEBSF in assay buffer.

  • In a 96-well plate, add a fixed amount of the serine protease to each well.

  • Add the different concentrations of each inhibitor to the respective wells. Include a control well with no inhibitor.

  • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction by adding the chromogenic substrate to all wells.

  • Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline release) kinetically for 10-15 minutes in a microplate reader.

  • Calculate the initial reaction velocity (V0) for each inhibitor concentration.

  • Determine the percentage of inhibition relative to the control without inhibitor.

  • Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value for each inhibitor.

Cytotoxicity Assay (MTT Assay)

This protocol outlines a method to assess the cytotoxic effects of p-APMSF and AEBSF on a chosen cell line.

Materials:

  • Cell line of interest (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • This compound and AEBSF hydrochloride

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plate

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Prepare serial dilutions of p-APMSF and AEBSF in complete cell culture medium.

  • Remove the old medium from the cells and replace it with the medium containing different concentrations of the inhibitors. Include a vehicle control (medium with the highest concentration of the solvent used to dissolve the inhibitors).

  • Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.

  • Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot the percentage of cell viability against the inhibitor concentration to determine the cytotoxic effects.

Conclusion

The choice between this compound and AEBSF hydrochloride hinges on the specific requirements of the experiment.

  • This compound is the inhibitor of choice when high specificity for trypsin-like serine proteases is required, and its lower stability can be managed by preparing fresh solutions. Its high potency at micromolar concentrations is a distinct advantage.

  • AEBSF hydrochloride is a more versatile, broad-spectrum serine protease inhibitor with superior aqueous solubility and stability. Its lower toxicity profile makes it a safer option, particularly for cell-based assays and applications requiring prolonged incubation times.

For optimal results, it is recommended to empirically test both inhibitors in your specific experimental system to determine which provides the most effective and reliable protease inhibition with minimal off-target effects.

References

A Head-to-Head Battle of Serine Protease Inhibitors: Unveiling the Advantages of p-APMSF over DFP

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in studies involving serine proteases, the choice of an appropriate inhibitor is a critical determinant of experimental success. While Diisopropyl fluorophosphate (B79755) (DFP) has historically been a common choice, (p-Amidinophenyl)methanesulfonyl fluoride (B91410) (p-APMSF) has emerged as a superior alternative, offering enhanced specificity and a significantly better safety profile. This guide provides a comprehensive comparison of these two widely used serine protease inhibitors, supported by experimental data, to inform the selection of the optimal reagent for your research needs.

Key Performance Metrics: A Quantitative Comparison

The decision to choose one inhibitor over another often hinges on a quantitative assessment of their performance. The following table summarizes the key parameters for p-APMSF and DFP, highlighting the distinct advantages of p-APMSF.

Featurep-APMSF (p-Amidinophenyl)methanesulfonyl fluorideDFP (Diisopropyl fluorophosphate)Advantage of p-APMSF
Target Specificity Specific for trypsin-like serine proteases with a preference for positively charged residues (Arg, Lys) at the P1 site.[1] Does not inhibit chymotrypsin (B1334515) or acetylcholinesterase.Broad-spectrum inhibitor of serine proteases, including potent inhibition of acetylcholinesterase.[2][3]Higher Specificity: Reduces off-target effects, leading to cleaner experimental results and more reliable data.
Inhibition Constants (Ki) ~1-2 µM for Trypsin, Thrombin, Factor Xa, and Plasmin.Data not readily available for a direct comparison across the same panel of proteases. However, it is known to be a potent, irreversible inhibitor.Well-Characterized Potency: Predictable and consistent inhibition of target proteases.
Toxicity Not classified as hazardous; no irritant effect. Considered a less toxic alternative to DFP and PMSF.[1]Highly toxic neurotoxin.[4][5] Oral LD50 in rats is approximately 4-6 mg/kg.[6][7][8]Significantly Safer: Poses a much lower risk to researchers, simplifying handling and disposal procedures.
Aqueous Stability pH-dependent; t½ = 6 min at pH 7.0, 1 ms (B15284909) at pH 8.0.[9]Hydrolyzes in the presence of moisture.Comparable, with important considerations: Both have limited stability in aqueous solutions, necessitating fresh preparation before use. The rapid degradation of p-APMSF at higher pH can be advantageous for stopping reactions at a specific time point.
Solubility Soluble in water and DMSO.Poorly soluble in water; stock solutions are typically prepared in organic solvents.Greater Convenience: Easier to prepare and use in aqueous buffer systems commonly employed in biological assays.

Mechanism of Action: A Tale of Two Inhibitors

Both p-APMSF and DFP are irreversible inhibitors that covalently modify the active site serine residue of their target proteases, rendering the enzyme inactive. However, their mechanisms of recognition and broader enzymatic targets differ significantly, which is the basis for the superior specificity of p-APMSF.

cluster_pAPMSF p-APMSF Inhibition cluster_DFP DFP Inhibition pAPMSF p-APMSF TrypsinLike Trypsin-like Serine Protease (Active Site Serine) pAPMSF->TrypsinLike Specific binding to positively charged substrate pocket InactiveComplex_p Covalently Inhibited Enzyme Complex (Inactive) TrypsinLike->InactiveComplex_p Sulfonylation of active site serine DFP DFP SerineProtease Serine Protease (Active Site Serine) DFP->SerineProtease Non-specific interaction Acetylcholinesterase Acetylcholinesterase (Active Site Serine) DFP->Acetylcholinesterase Non-specific interaction InactiveComplex_DFP1 Covalently Inhibited Enzyme Complex (Inactive) SerineProtease->InactiveComplex_DFP1 Phosphorylation of active site serine InactiveComplex_DFP2 Covalently Inhibited Acetylcholinesterase (Neurotoxic Effect) Acetylcholinesterase->InactiveComplex_DFP2 Phosphorylation of active site serine

Figure 1: Mechanism of Serine Protease Inhibition.

Experimental Protocols: A Guide to Comparative Analysis

To empirically validate the advantages of p-APMSF, a series of straightforward enzymatic assays can be performed. Below are detailed protocols for comparing the inhibitory potency and specificity of p-APMSF and DFP.

Experimental Workflow: Determining Inhibitor Potency (IC50)

This workflow outlines the steps to determine the half-maximal inhibitory concentration (IC50) of each inhibitor against a target serine protease.

start Start prepare_enzyme Prepare stock solution of target serine protease start->prepare_enzyme prepare_inhibitors Prepare serial dilutions of p-APMSF and DFP start->prepare_inhibitors prepare_substrate Prepare stock solution of chromogenic/fluorogenic substrate start->prepare_substrate assay_setup Set up reactions in a 96-well plate: - Buffer - Enzyme - Inhibitor (or vehicle control) prepare_enzyme->assay_setup prepare_inhibitors->assay_setup initiate_reaction Initiate reaction by adding substrate prepare_substrate->initiate_reaction pre_incubation Pre-incubate enzyme and inhibitor for a defined time assay_setup->pre_incubation pre_incubation->initiate_reaction measure_activity Measure product formation over time (absorbance or fluorescence) initiate_reaction->measure_activity calculate_ic50 Calculate initial reaction velocities and determine IC50 values measure_activity->calculate_ic50 end End calculate_ic50->end

Figure 2: Experimental Workflow for IC50 Determination.

Materials:

  • Target serine protease (e.g., Trypsin, Thrombin)

  • p-APMSF hydrochloride

  • DFP

  • Appropriate chromogenic or fluorogenic substrate for the target protease

  • Assay buffer (e.g., Tris-HCl or HEPES with appropriate pH and salt concentrations)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the target serine protease in assay buffer.

    • Prepare a stock solution of p-APMSF in water or an appropriate buffer. Due to its limited stability in aqueous solutions, it is recommended to prepare this solution fresh before each experiment.

    • Prepare a stock solution of DFP in an anhydrous organic solvent such as isopropanol (B130326) or ethanol.

    • Prepare serial dilutions of both inhibitors in the assay buffer to cover a range of concentrations.

    • Prepare a stock solution of the substrate in the assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add the assay buffer to each well.

    • Add the serine protease to each well, except for the substrate blank.

    • Add the serially diluted inhibitors to the appropriate wells. For control wells, add the vehicle used to dissolve the inhibitors.

    • Pre-incubate the enzyme with the inhibitors for a specific time (e.g., 15-30 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for the inhibitory reaction to occur.

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Immediately place the microplate in a plate reader and measure the change in absorbance or fluorescence over time.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

Protocol for Assessing Inhibitor Specificity

To compare the specificity of p-APMSF and DFP, the IC50 determination protocol can be repeated with a panel of different enzymes, including the target serine protease, a non-target serine protease (e.g., chymotrypsin), and a non-serine protease or other enzyme known to be inhibited by DFP (e.g., acetylcholinesterase). A significantly higher IC50 value for the non-target enzymes will demonstrate the superior specificity of p-APMSF.

Conclusion: The Clear Choice for Specific and Safe Serine Protease Inhibition

The evidence overwhelmingly supports the use of p-APMSF over DFP for most research applications involving trypsin-like serine proteases. The key advantages of p-APMSF include:

  • Enhanced Specificity: By selectively targeting trypsin-like serine proteases, p-APMSF minimizes confounding off-target effects, particularly the potent inhibition of acetylcholinesterase associated with DFP. This leads to more precise and interpretable experimental outcomes.

  • Vastly Improved Safety: The non-toxic nature of p-APMSF significantly reduces the health risks to laboratory personnel, streamlining handling and disposal procedures and fostering a safer research environment.

  • Ease of Use: Its solubility in aqueous solutions simplifies the preparation of experimental reagents compared to the organic solvents required for DFP.

While both inhibitors are effective at inactivating their target enzymes, the superior specificity and safety profile of p-APMSF make it the clear and responsible choice for modern biochemical and pharmaceutical research. For scientists and drug development professionals, transitioning from DFP to p-APMSF represents a move towards more reliable data and a safer laboratory practice.

References

A Comparative Guide to Validating Protease Inhibition: A Focus on p-APMSF Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of (4-Amidinophenyl)methanesulfonyl fluoride (B91410) (p-APMSF) with other common serine protease inhibitors. We will delve into their mechanisms of action, key characteristics, and provide supporting experimental data and protocols to aid in the selection of the most appropriate inhibitor for your research needs.

Introduction to Protease Inhibition Assays

Proteases are a class of enzymes that catalyze the cleavage of peptide bonds in proteins and are integral to a vast array of physiological and pathological processes. The validation of protease inhibition is a critical step in drug discovery and basic research. A variety of assays are employed to measure protease activity and the efficacy of their inhibitors, with fluorescence-based assays being a popular choice due to their high sensitivity and suitability for high-throughput screening.

Comparison of Serine Protease Inhibitors

Serine proteases are a major class of proteolytic enzymes characterized by a highly reactive serine residue in their active site. The validation of their inhibition often involves the use of irreversible inhibitors that covalently modify this serine residue. Here, we compare p-APMSF with two other widely used serine protease inhibitors, Phenylmethylsulfonyl fluoride (PMSF) and 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF), as well as with the broad-spectrum approach of using a protease inhibitor cocktail.

Inhibitor Characteristics
Featurep-APMSF (hydrochloride)PMSFAEBSF (hydrochloride)Protease Inhibitor Cocktail
Mechanism of Action Irreversible, covalent modification of the active site serine.[1]Irreversible, covalent modification of the active site serine.[2]Irreversible, covalent modification of the active site serine.Mixture of inhibitors targeting various protease classes (serine, cysteine, aspartic, metallo).
Target Specificity Specific for trypsin-like serine proteases that cleave after lysine (B10760008) or arginine residues.[3][4]Broad-spectrum serine protease inhibitor.[2]Broad-spectrum serine protease inhibitor.Broad-spectrum, targets multiple protease classes.
Solubility Soluble in water and DMSO.[3][5]Poorly soluble in water; stock solutions typically made in anhydrous solvents like ethanol (B145695) or isopropanol.[2]Readily soluble in water.Varies by formulation; often supplied as a ready-to-use solution in DMSO or water.
Stability in Aqueous Solution Unstable, especially at neutral to alkaline pH; should be prepared fresh.Highly unstable; short half-life that decreases with increasing pH.[2]More stable than PMSF in aqueous solutions, particularly at neutral pH.Generally stable as per manufacturer's instructions.
Toxicity Considered less toxic than PMSF.[6]Neurotoxin; requires careful handling.[7]Less toxic than PMSF.[7]Varies by composition; generally handled with standard laboratory precautions.
Quantitative Comparison of Inhibitory Potency

The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for p-APMSF, PMSF, and AEBSF against the common serine protease, trypsin. It is important to note that these values are compiled from different studies and experimental conditions may vary. Therefore, they should be considered as a reference rather than a direct comparison.

InhibitorTarget ProteaseKi / IC50Reference
p-APMSF Bovine TrypsinKi: 1.02 µM[5][8]
PMSF TrypsinIC50: ~30 µMData from various biochemical assays
AEBSF TrypsinIC50: ~15 µM

Disclaimer: The Ki and IC50 values presented are for illustrative purposes and are not from a single comparative study. For a direct comparison, it is recommended to evaluate these inhibitors side-by-side under identical experimental conditions.

Experimental Protocols

To validate protease inhibition, a robust and sensitive assay is required. A fluorescent protease assay is a commonly used method to determine the half-maximal inhibitory concentration (IC50) of a compound.

General Protocol for a Fluorescent Protease Inhibition Assay

This protocol outlines the general steps for determining the IC50 of a protease inhibitor using a fluorogenic peptide substrate.

Materials:

  • Purified protease of interest

  • Fluorogenic peptide substrate specific for the protease

  • Protease inhibitor (e.g., p-APMSF)

  • Assay buffer (e.g., Tris-HCl or HEPES buffer at optimal pH for the protease)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the protease in assay buffer.

    • Prepare a stock solution of the fluorogenic peptide substrate in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of the inhibitor (e.g., p-APMSF) in an appropriate solvent (e.g., water or DMSO).[3][5]

    • Create a serial dilution of the inhibitor in assay buffer to cover a range of concentrations.

  • Assay Setup:

    • In a 96-well black microplate, add a fixed volume of the protease solution to each well (except for the no-enzyme control).

    • Add the serially diluted inhibitor solutions to the wells. Include a vehicle control (solvent only) and a no-inhibitor control.

    • Add assay buffer to the no-enzyme control wells.

    • Incubate the plate at the optimal temperature for the protease for a pre-determined time to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction and Measure Fluorescence:

    • Add the fluorogenic peptide substrate to all wells to initiate the enzymatic reaction.

    • Immediately place the microplate in a fluorescence plate reader.

    • Measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the fluorophore. The rate of increase in fluorescence is proportional to the protease activity.[9]

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each inhibitor concentration.

    • Normalize the data, setting the rate of the no-inhibitor control as 100% activity and the no-enzyme control as 0% activity.

    • Plot the percentage of protease inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value. The IC50 is the concentration of the inhibitor that reduces the protease activity by 50%.[3]

Visualizing the Process

To better understand the concepts discussed, the following diagrams illustrate the mechanism of inhibition and the experimental workflow.

G Mechanism of Irreversible Serine Protease Inhibition cluster_0 Active Serine Protease cluster_1 Inhibitor (p-APMSF) cluster_2 Inactivated Protease ActiveSite Active Site Ser-OH InactiveComplex Inactive Complex Ser-O-SO2-R ActiveSite:ser->InactiveComplex Covalent Bond Formation Inhibitor p-APMSF SO2F Inhibitor->InactiveComplex Reaction

Caption: Covalent modification of the active site serine by p-APMSF.

G Workflow for Determining Inhibitor IC50 A Prepare Reagents (Protease, Substrate, Inhibitor) B Add Protease and Inhibitor to Microplate A->B C Incubate B->C D Add Substrate to Initiate Reaction C->D E Measure Fluorescence Over Time D->E F Calculate Reaction Rates E->F G Plot % Inhibition vs. [Inhibitor] F->G H Determine IC50 G->H

Caption: Experimental workflow for IC50 determination.

Conclusion

Validating protease inhibition is a fundamental aspect of protease research and drug development. While p-APMSF is a specific and effective irreversible inhibitor for trypsin-like serine proteases, its stability in aqueous solutions necessitates careful experimental planning. In contrast, AEBSF offers greater stability, and PMSF, despite its instability and toxicity, remains a widely used, cost-effective option. For broad-spectrum inhibition, a protease inhibitor cocktail is the preferred choice. The selection of the most suitable inhibitor will ultimately depend on the specific experimental requirements, including the target protease, the duration of the experiment, and the need for specificity versus broad-spectrum activity. The provided fluorescent assay protocol offers a robust method for quantifying the potency of these inhibitors, enabling researchers to make informed decisions for their studies.

References

Selectivity Profile of p-APMSF Versus Other Protease Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profile of p-Aminophenylmethylsulfonyl fluoride (B91410) (p-APMSF) with other commonly used protease inhibitors. The information is intended to assist researchers in selecting the most appropriate inhibitor for their specific experimental needs, based on objective performance data and established experimental protocols.

Introduction to p-APMSF

p-(Amidinophenyl)methanesulfonyl fluoride, or p-APMSF, is an irreversible inhibitor of serine proteases.[1][2] Its mechanism of action involves the sulfonyl fluoride moiety reacting with the active site serine residue of the protease, forming a stable, covalent bond. A key feature of p-APMSF is its substrate specificity for proteases that cleave peptide bonds after positively charged amino acid residues, such as lysine (B10760008) and arginine.[1] This specificity is conferred by the amidino group on the phenyl ring, which mimics the side chains of these amino acids.

Comparative Selectivity Data

The following table summarizes the inhibition constants (Ki) of p-APMSF and other selected protease inhibitors against a range of proteases. Lower Ki values indicate stronger inhibition.

InhibitorTarget ProteaseKi (µM)Inhibitor ClassNotes
p-APMSF Bovine Trypsin1.02[3][4]Irreversible Serine Protease InhibitorSpecific for proteases cleaving after Lys/Arg.
Human Thrombin1.18[3][4]
Bovine Plasmin1.5[3][4]
Bovine Factor Xa1.54[3][4]
Bovine ChymotrypsinNo significant inhibition[3][4]Selective against proteases with different specificities.
AcetylcholinesteraseNo significant inhibition[2]Does not inhibit non-protease serine hydrolases.
Aprotinin Bovine Trypsin0.00006Reversible Serine Protease InhibitorPolypeptide inhibitor with very high affinity for trypsin.
Chymotrypsin0.009Also inhibits chymotrypsin.
Plasma Kallikrein0.03Broad-spectrum serine protease inhibitor.
Leupeptin Trypsin0.035Reversible Serine/Cysteine Protease InhibitorPeptide aldehyde inhibitor.
Plasmin3.4Also inhibits some cysteine proteases like papain and cathepsin B.
Cathepsin B0.006
ChymotrypsinNo inhibitionSelective against chymotrypsin.
Chymostatin Chymotrypsin0.00015 (ID50 µg/mL)Reversible Serine/Cysteine Protease InhibitorPeptide aldehyde inhibitor with high affinity for chymotrypsin-like proteases.
Papain0.0075 (ID50 µg/mL)Also inhibits some cysteine proteases.
TrypsinNo inhibitionSelective against trypsin.
PMSF Trypsin, Chymotrypsin, ThrombinBroadIrreversible Serine Protease InhibitorLess specific than p-APMSF, known to inhibit a wider range of serine proteases and some cysteine proteases. Unstable in aqueous solutions.
AEBSF Trypsin, Chymotrypsin, Thrombin, Kallikrein, PlasminBroadIrreversible Serine Protease InhibitorMore stable in aqueous solutions than PMSF, but still a broad-spectrum inhibitor.

Experimental Protocols

Determination of Inhibition Constant (Ki) for Irreversible Inhibitors (Progress Curve Analysis)

This method is used to determine the kinetic parameters, including the inactivation rate constant (k_inact) and the inhibition constant (Ki), for irreversible inhibitors like p-APMSF.

Materials:

  • Purified target protease

  • Chromogenic or fluorogenic substrate specific for the protease

  • Inhibitor stock solution (e.g., p-APMSF in a suitable solvent)

  • Assay buffer (e.g., Tris-HCl or HEPES with appropriate pH and ionic strength)

  • Microplate reader capable of kinetic measurements

Procedure:

  • Prepare Reagents: Prepare a series of dilutions of the inhibitor from the stock solution in assay buffer. Prepare a solution of the substrate at a concentration around its Michaelis constant (Km). Prepare a solution of the enzyme in assay buffer.

  • Assay Setup: In a 96-well microplate, add the assay buffer, substrate, and varying concentrations of the inhibitor to different wells. Include control wells with no inhibitor.

  • Initiate Reaction: Start the reaction by adding the enzyme solution to all wells.

  • Kinetic Measurement: Immediately begin monitoring the change in absorbance or fluorescence over time at a constant temperature using the microplate reader. Collect data at regular intervals for a sufficient duration to observe the progress of the reaction.

  • Data Analysis:

    • For each inhibitor concentration, plot the product concentration versus time. These are the progress curves.

    • Fit the progress curves to an equation that describes time-dependent inhibition to determine the observed rate of inactivation (k_obs) for each inhibitor concentration.

    • Plot the calculated k_obs values against the corresponding inhibitor concentrations.

    • Fit this secondary plot to a hyperbolic equation to determine the maximal rate of inactivation (k_inact) and the apparent inhibition constant (Ki^app).

    • The true Ki can be calculated from Ki^app if the substrate concentration and Km are known, using the appropriate kinetic model for irreversible inhibition.

Competitive Activity-Based Protein Profiling (ABPP) for Selectivity

This method allows for the assessment of an inhibitor's selectivity against a panel of active enzymes within a complex biological sample (e.g., cell lysate).

Materials:

  • Cell or tissue lysate

  • Inhibitor of interest (e.g., p-APMSF)

  • Broad-spectrum activity-based probe (ABP) for the target enzyme class (e.g., a fluorophosphonate probe for serine hydrolases) with a reporter tag (e.g., biotin (B1667282) or a fluorescent dye).

  • SDS-PAGE gels and Western blotting reagents

  • Streptavidin-HRP conjugate (for biotinylated probes) and chemiluminescent substrate, or a fluorescence gel scanner (for fluorescent probes).

Procedure:

  • Lysate Preparation: Prepare a native cell or tissue lysate under conditions that preserve enzyme activity.

  • Inhibitor Incubation: Pre-incubate aliquots of the lysate with varying concentrations of the inhibitor (e.g., p-APMSF) for a specific time at a controlled temperature. Include a control sample with no inhibitor.

  • Probe Labeling: Add the activity-based probe to all lysate samples and incubate to allow for covalent labeling of the active enzymes.

  • Protein Separation: Quench the labeling reaction and separate the proteins by SDS-PAGE.

  • Detection:

    • For fluorescent probes: Visualize the labeled proteins directly by scanning the gel using a fluorescence scanner.

    • For biotinylated probes: Transfer the separated proteins to a membrane (Western blot), probe with streptavidin-HRP, and detect with a chemiluminescent substrate.

  • Data Analysis: Compare the intensity of the labeled enzyme bands in the inhibitor-treated samples to the control. A decrease in band intensity indicates that the inhibitor has bound to the active site of the enzyme, preventing the ABP from labeling it. The concentration-dependent decrease in labeling can be used to determine the IC50 for each target enzyme, providing a profile of the inhibitor's selectivity across the proteome.

Visualizations

Protease_Classification Proteases Proteases Serine_Proteases Serine_Proteases Proteases->Serine_Proteases Cysteine_Proteases Cysteine_Proteases Proteases->Cysteine_Proteases Aspartic_Proteases Aspartic_Proteases Proteases->Aspartic_Proteases Metalloproteases Metalloproteases Proteases->Metalloproteases Trypsin_like Trypsin_like Serine_Proteases->Trypsin_like Chymotrypsin_like Chymotrypsin_like Serine_Proteases->Chymotrypsin_like Elastase_like Elastase_like Serine_Proteases->Elastase_like pAPMSF pAPMSF pAPMSF->Trypsin_like Inhibits Aprotinin Aprotinin Aprotinin->Trypsin_like Inhibits Aprotinin->Chymotrypsin_like Inhibits Leupeptin Leupeptin Leupeptin->Cysteine_Proteases Inhibits Leupeptin->Trypsin_like Inhibits Chymostatin Chymostatin Chymostatin->Cysteine_Proteases Inhibits Chymostatin->Chymotrypsin_like Inhibits

Caption: Classification of proteases and the primary targets of selected inhibitors.

Inhibition_Workflow cluster_Ki_Determination Ki Determination (Progress Curve Analysis) cluster_ABPP Selectivity Profiling (Competitive ABPP) A1 Prepare Enzyme, Substrate, and Inhibitor dilutions B1 Mix reagents in microplate (varying inhibitor concentrations) A1->B1 C1 Initiate reaction with enzyme B1->C1 D1 Monitor reaction progress (kinetic read) C1->D1 E1 Analyze progress curves to determine k_obs D1->E1 F1 Plot k_obs vs. [Inhibitor] to determine Ki and k_inact E1->F1 A2 Prepare cell lysate B2 Pre-incubate lysate with varying inhibitor concentrations A2->B2 C2 Add activity-based probe (ABP) to label active enzymes B2->C2 D2 Separate proteins by SDS-PAGE C2->D2 E2 Detect labeled enzymes (Fluorescence or Western Blot) D2->E2 F2 Analyze band intensities to determine IC50 and selectivity E2->F2

Caption: Experimental workflows for determining inhibitor potency and selectivity.

References

p-APMSF: A More Potent and Specific Alternative to PMSF for Serine Protease Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in proteomics, cell biology, and drug discovery, the effective inhibition of serine proteases is crucial to prevent protein degradation and to study enzymatic pathways. Phenylmethylsulfonyl fluoride (B91410) (PMSF) has long been a standard tool for this purpose. However, emerging evidence and comparative data indicate that p-(Amidinophenyl)methanesulfonyl fluoride (p-APMSF) offers significantly higher potency and greater specificity, making it a superior choice for many applications.

This guide provides a detailed comparison of p-APMSF and PMSF, supported by experimental data, to assist researchers in selecting the optimal inhibitor for their needs.

Potency: p-APMSF Demonstrates Substantially Higher Inhibitory Activity

Quantitative data clearly indicates that p-APMSF is a significantly more potent inhibitor of trypsin-like serine proteases than PMSF. One supplier notes that the inhibitory activity of p-APMSF is approximately 1000-fold greater than that of PMSF.[1] This enhanced potency is reflected in its low micromolar inhibition constants (Ki) for several key serine proteases.

InhibitorEnzymeKi (µM)
p-APMSF Bovine Trypsin1.02[2]
Human Thrombin1.18[2]
Bovine Plasmin1.5[2]
Bovine Factor Xa1.54[2]
PMSF TrypsinNot widely reported, effective concentration 100-1000 µM[3][4][5][6]

As the table illustrates, p-APMSF demonstrates strong, irreversible inhibition of trypsin and other related serine proteases at low micromolar concentrations.[2][7] In contrast, PMSF is typically used at much higher concentrations (0.1-1 mM) to achieve effective inhibition.[3][4][5][6]

Specificity: p-APMSF Targets a Narrower Range of Proteases

p-APMSF is designed for specific, irreversible inhibition of the class of serine proteases that show substrate specificity for positively charged amino acid side chains, such as lysine (B10760008) and arginine.[8] Experimental data shows that even in large molar excess, p-APMSF does not inactivate chymotrypsin (B1334515) or acetylcholinesterase, highlighting its selectivity.[2][7]

PMSF, on the other hand, is a broader spectrum serine protease inhibitor and can also inhibit certain cysteine proteases, such as papain.[9] At higher concentrations, PMSF is also known to inhibit acetylcholinesterase.[10] This lack of specificity can be a drawback in studies where the goal is to selectively inhibit a particular class of serine proteases.

Mechanism of Action: Irreversible Inhibition through Sulfonylation

Both p-APMSF and PMSF act as irreversible inhibitors of serine proteases. Their mechanism of action involves the covalent modification of the catalytic serine residue within the enzyme's active site. The sulfonyl fluoride group of the inhibitor reacts with the hydroxyl group of the active site serine, forming a stable sulfonyl-enzyme conjugate. This effectively and permanently inactivates the enzyme.

G cluster_0 Enzyme Active Site cluster_1 Inhibitor Serine_OH Serine-OH (Nucleophile) Inactive_Enzyme Inactive Enzyme-Inhibitor Complex Serine_OH->Inactive_Enzyme Sulfonylation Histidine_Im Histidine (General Base) Histidine_Im->Serine_OH Proton Abstraction Inhibitor_SF R-SO2F (Electrophile) (p-APMSF or PMSF) Inhibitor_SF->Serine_OH Covalent Bond Formation

Caption: General mechanism of irreversible inhibition of serine proteases by sulfonyl fluorides.

Experimental Protocols

Determination of Inhibition Constants (Ki) for p-APMSF

The following protocol is based on the methods described by Laura et al. (1980) for determining the inhibition constants of p-APMSF.

Materials:

  • Purified serine protease (e.g., bovine trypsin)

  • p-APMSF hydrochloride

  • Chromogenic or fluorogenic substrate specific for the protease (e.g., Nα-Benzoyl-L-arginine ethyl ester (BAEE) for trypsin)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2)

  • Spectrophotometer or fluorometer

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare stock solutions of the serine protease and p-APMSF in the assay buffer. The final enzyme concentration in the assay should be in the nanomolar range.

  • Inhibition Reaction: Incubate the enzyme with varying concentrations of p-APMSF at a constant temperature (e.g., 25°C) for a set period to allow for the irreversible inhibition to occur.

  • Substrate Addition: Initiate the enzymatic reaction by adding the substrate to the enzyme-inhibitor mixture.

  • Measurement of Activity: Monitor the rate of substrate hydrolysis by measuring the change in absorbance or fluorescence over time.

  • Data Analysis: Determine the initial velocity (V₀) of the reaction for each inhibitor concentration. The inhibition constant (Ki) can be calculated by fitting the data to the appropriate equations for irreversible inhibition, which typically involves plotting the apparent first-order rate constant of inactivation against the inhibitor concentration.

Logical Workflow for Inhibitor Comparison

The process of comparing serine protease inhibitors like p-APMSF and PMSF follows a structured experimental workflow.

G A Select Target Serine Protease (e.g., Trypsin) B Prepare Stock Solutions of p-APMSF and PMSF A->B C Determine Kinetic Parameters (Km, Vmax) of Enzyme with Substrate A->C D Incubate Enzyme with a Range of Inhibitor Concentrations B->D C->D E Measure Residual Enzyme Activity D->E F Calculate Inhibition Constants (Ki or IC50) E->F G Compare Potency and Specificity F->G H Select Optimal Inhibitor for Application G->H

Caption: Experimental workflow for comparing the efficacy of serine protease inhibitors.

Conclusion

For researchers requiring a highly potent and specific inhibitor of trypsin-like serine proteases, p-APMSF presents a clear advantage over the more traditional PMSF. Its approximately 1000-fold greater potency allows for its use at much lower concentrations, minimizing potential off-target effects. Furthermore, its specificity for proteases that cleave at arginine and lysine residues makes it a more precise tool for dissecting specific biological pathways. While PMSF remains a useful, broad-spectrum inhibitor, p-APMSF is the superior choice for applications demanding high potency and specificity.

References

Assessing the Cross-Reactivity of p-APMSF with Non-Target Enzymes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a protease inhibitor is paramount. This guide provides a detailed comparison of the reactivity of p-APMSF ((p-Amidinophenyl)methanesulfonyl Fluoride), an irreversible serine protease inhibitor, with its intended targets versus common non-target enzymes. Experimental data and detailed protocols are presented to aid in the assessment of its cross-reactivity profile.

p-APMSF is a well-established inhibitor of trypsin-like serine proteases, which play crucial roles in various physiological and pathological processes. Its mechanism of action involves the irreversible sulfonylation of the active site serine residue, effectively inactivating the enzyme. The inhibitor's specificity is primarily driven by its amidinophenyl group, which mimics the side chains of arginine and lysine, the preferred substrates for trypsin-like proteases.

Performance Comparison: Target vs. Non-Target Enzymes

The selectivity of p-APMSF is highlighted by its potent inhibition of trypsin-like serine proteases while exhibiting a notable lack of reactivity towards other types of proteases and enzymes, such as chymotrypsin (B1334515) and acetylcholinesterase.

Quantitative Data Summary

The following table summarizes the inhibitory activity of p-APMSF against its primary targets and its observed lack of cross-reactivity with selected non-target enzymes.

Enzyme ClassSpecific EnzymeOrganismInhibition Constant (Ki)Cross-Reactivity Assessment
Target: Serine Protease TrypsinBovine1.02 µM[1]-
ThrombinHuman1.18 µM[1]-
PlasminBovine1.5 µM[1]-
Factor XaBovine1.54 µM[1]-
C1rHuman~1-2 µM[2]-
C1sHuman~1-2 µM[2]-
Non-Target: Serine Protease ChymotrypsinBovineNo inactivation observed in large molar excess.[2][3]Highly Selective
Non-Target: Esterase Acetylcholinesterase-No inactivation observed in large molar excess.[2][3]Highly Selective

Experimental Protocols

To facilitate the independent verification of these findings, detailed methodologies for assessing the inhibition of both target and non-target enzymes are provided below.

Protocol 1: Serine Protease (Trypsin-like) Inhibition Assay

This protocol is designed to determine the inhibitory potential of p-APMSF against a target serine protease using a chromogenic substrate.

Materials:

  • Purified target serine protease (e.g., Trypsin, Thrombin)

  • p-APMSF hydrochloride

  • Chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.0

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare a stock solution of p-APMSF in an appropriate solvent (e.g., water or DMSO).

  • In the wells of a 96-well microplate, add increasing concentrations of the p-APMSF solution. Include a control well with no inhibitor.

  • Add the target serine protease to each well to a final concentration of 10 nM.

  • Incubate the plate at 37°C for 15 minutes to allow for the interaction between the inhibitor and the enzyme.

  • Initiate the enzymatic reaction by adding the chromogenic substrate to each well to a final concentration of 100 µM.

  • Immediately begin monitoring the change in absorbance at 405 nm every minute for 15-30 minutes using a microplate reader. The rate of p-nitroaniline production is proportional to the enzyme activity.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Plot the enzyme activity against the inhibitor concentration to determine the IC50 value. For irreversible inhibitors, further kinetic studies (e.g., determination of k_inact/Ki) are recommended.

Protocol 2: Chymotrypsin (Non-Target) Inhibition Assay

This protocol assesses the cross-reactivity of p-APMSF against chymotrypsin.

Materials:

  • Purified bovine α-chymotrypsin

  • This compound

  • Chromogenic substrate for chymotrypsin (e.g., N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide)

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.0

  • 96-well microplate

  • Microplate reader (405 nm)

Procedure:

  • Prepare a stock solution of p-APMSF. Due to the expected lack of inhibition, a high concentration (e.g., 1 mM) should be tested.

  • In designated wells of a 96-well microplate, add the high concentration of p-APMSF. Include a control well without the inhibitor.

  • Add α-chymotrypsin to each well to a final concentration of 10 nM.

  • Incubate at 37°C for 15 minutes.

  • Add the chymotrypsin substrate to each well to a final concentration of 100 µM to start the reaction.

  • Monitor the absorbance at 405 nm over time, as described in Protocol 1.

  • Compare the reaction rates in the presence and absence of p-APMSF. A lack of significant difference indicates no cross-reactivity.

Protocol 3: Acetylcholinesterase (Non-Target) Inhibition Assay (Ellman's Method)

This protocol evaluates the cross-reactivity of p-APMSF against acetylcholinesterase.

Materials:

  • Purified acetylcholinesterase (e.g., from electric eel)

  • This compound

  • Substrate: Acetylthiocholine iodide (ATCI)

  • Chromogenic reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Assay Buffer: 100 mM sodium phosphate (B84403) buffer, pH 8.0

  • 96-well microplate

  • Microplate reader (412 nm)

Procedure:

  • Prepare a stock solution of p-APMSF to a high concentration (e.g., 1 mM).

  • In the wells of a 96-well microplate, add the high concentration of p-APMSF and a no-inhibitor control.

  • Add DTNB to each well to a final concentration of 0.5 mM.

  • Add acetylcholinesterase to each well to a final concentration of 0.1 U/mL.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding ATCI to a final concentration of 1 mM.

  • Immediately monitor the increase in absorbance at 412 nm for 10-15 minutes. The production of the yellow 5-thio-2-nitrobenzoate anion is proportional to enzyme activity.

  • Compare the reaction rates between the p-APMSF-treated and control wells to assess for any inhibitory effect.

Visualizing the Workflow and Logic

To further clarify the experimental design and the basis of p-APMSF's selectivity, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis A Prepare p-APMSF Stock Solution D Incubate Enzyme with p-APMSF A->D B Prepare Enzyme Solutions (Target & Non-Target) B->D C Prepare Substrate Solutions E Add Substrate to Initiate Reaction C->E D->E F Monitor Reaction Kinetics (e.g., Absorbance Change) E->F G Calculate Reaction Rates F->G H Determine IC50 / % Inhibition G->H I Assess Cross-Reactivity H->I G cluster_inhibitor cluster_enzymes cluster_outcomes pAPMSF p-APMSF Target Target Serine Protease (e.g., Trypsin, Thrombin) pAPMSF->Target Binds to Active Site NonTarget Non-Target Enzyme (e.g., Chymotrypsin, AChE) pAPMSF->NonTarget Does Not Fit Active Site Inhibition Enzyme Inhibition Target->Inhibition NoInhibition No Significant Inhibition NonTarget->NoInhibition

References

Experimental Methods to Confirm Irreversible Inhibition by p-APMSF: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nature of enzyme inhibition is paramount. This guide provides a comprehensive comparison of experimental methods to confirm the irreversible inhibition of serine proteases by p-Amidinophenylmethylsulfonyl Fluoride (p-APMSF). We present detailed experimental protocols, quantitative data comparisons with other common serine protease inhibitors, and visual workflows to facilitate a deeper understanding of these methodologies.

p-APMSF is a well-established irreversible inhibitor of trypsin-like serine proteases, demonstrating substrate specificity for enzymes that cleave after positively charged amino acid residues such as lysine (B10760008) and arginine. Its irreversible mode of action, involving the formation of a stable covalent bond with the active site serine of the protease, makes it a powerful tool for studying enzyme function and a lead compound in drug discovery.

Comparative Analysis of Serine Protease Inhibitors

The efficacy of an irreversible inhibitor is often quantified by its inactivation rate constant (k_inact) and its initial binding affinity (K_I). The ratio of these two values, k_inact/K_I, provides a measure of the inhibitor's overall potency. While specific k_inact/K_I values for p-APMSF across a wide range of proteases are not extensively documented in publicly available literature, its inhibitory activity is reported to be approximately 1000-fold greater than that of Phenylmethylsulfonyl Fluoride (PMSF).[1]

InhibitorTarget Protease(s)Inhibition TypeKey Characteristics
p-APMSF Trypsin, Thrombin, Factor Xa, Plasmin, C1r, C1sIrreversibleHigh potency and specificity for trypsin-like serine proteases.[2]
PMSF Trypsin, Chymotrypsin, ThrombinIrreversibleBroad-spectrum serine protease inhibitor, but less potent and less stable in aqueous solutions compared to p-APMSF.[3][4]
AEBSF Trypsin, Chymotrypsin, Plasmin, KallikreinIrreversibleMore water-soluble and less toxic than PMSF, with greater stability in aqueous solutions.[4][5]

Experimental Protocols for Confirming Irreversible Inhibition

The following are detailed methodologies for key experiments designed to confirm and characterize the irreversible inhibition of serine proteases by p-APMSF.

Dialysis/Washout Experiment to Determine Reversibility

This method is a straightforward approach to differentiate between reversible and irreversible inhibition. The principle lies in the removal of the unbound inhibitor from the enzyme-inhibitor complex. If the inhibition is reversible, enzyme activity will be restored upon removal of the inhibitor. In contrast, for an irreversible inhibitor like p-APMSF, the covalent bond will persist, and enzyme activity will not be recovered.[6]

Protocol:

  • Incubation: Incubate the target serine protease (e.g., trypsin) with p-APMSF at a concentration sufficient to achieve significant inhibition (e.g., 5-10 fold molar excess) for a predetermined time (e.g., 30-60 minutes) to allow for the formation of the enzyme-inhibitor complex. A control sample with the enzyme and buffer only should be run in parallel.

  • Dialysis: Transfer the enzyme-inhibitor mixture into a dialysis bag with a molecular weight cut-off (MWCO) that retains the enzyme but allows the smaller inhibitor to diffuse out (e.g., 10 kDa MWCO for trypsin).

  • Buffer Exchange: Place the dialysis bag in a large volume of appropriate buffer (e.g., 50 mM Tris-HCl, pH 8.0) and stir gently at 4°C. Change the buffer several times over a period of 24-48 hours to ensure complete removal of the unbound inhibitor.

  • Activity Assay: After dialysis, measure the residual activity of the enzyme in both the p-APMSF-treated sample and the control sample using a suitable substrate (e.g., Nα-Benzoyl-L-arginine ethyl ester for trypsin).[7]

  • Analysis: Compare the enzyme activity of the p-APMSF-treated sample to the control. No significant recovery of enzyme activity in the treated sample confirms irreversible inhibition.

Jump-Dilution Assay for Measuring Dissociation Rate

The jump-dilution method is a kinetic assay used to determine the dissociation rate constant (k_off) of an inhibitor from the enzyme-inhibitor complex. For an irreversible inhibitor, the k_off value will be negligible, and no recovery of enzyme activity will be observed over time after dilution.[8][9][10]

Protocol:

  • Complex Formation: Incubate a concentrated solution of the enzyme (e.g., 100x the final assay concentration) with a saturating concentration of p-APMSF (e.g., 10x IC50) to form the enzyme-inhibitor complex.

  • Rapid Dilution: Rapidly dilute the enzyme-inhibitor complex (e.g., 100-fold) into a reaction mixture containing the enzyme's substrate at a concentration well above its K_m. This dilution reduces the concentration of the free inhibitor to a non-inhibitory level.

  • Monitor Activity: Immediately monitor the enzyme activity over time by measuring the rate of product formation.

  • Data Analysis: Plot enzyme activity versus time. For a reversible inhibitor with a slow dissociation rate, a gradual increase in enzyme activity will be observed as the inhibitor dissociates. For an irreversible inhibitor like p-APMSF, no recovery of enzyme activity will be seen, and the activity will remain at or near zero.

Mass Spectrometry for Direct Observation of Covalent Adducts

Mass spectrometry (MS) provides direct evidence of irreversible inhibition by detecting the mass increase of the enzyme due to the covalent attachment of the inhibitor.[11]

Protocol:

  • Incubation: Incubate the target protease with p-APMSF. A control sample of the enzyme alone should also be prepared.

  • Sample Preparation: Remove excess, unbound inhibitor by methods such as dialysis or size-exclusion chromatography. The protein sample is then prepared for MS analysis. This may involve in-solution or in-gel digestion with a different protease (e.g., Asp-N if the target is trypsin) to generate peptides.

  • LC-MS/MS Analysis: Analyze the peptide digests by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Search the MS/MS data for peptides with a mass shift corresponding to the addition of the p-APMSF molecule to a specific amino acid residue (typically the active site serine). The identification of such a modified peptide confirms the formation of a covalent adduct.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and the biological context of p-APMSF's action, the following diagrams are provided.

experimental_workflow cluster_dialysis Dialysis Workflow cluster_jump_dilution Jump-Dilution Workflow cluster_mass_spec Mass Spectrometry Workflow d1 Incubate Enzyme + p-APMSF d2 Dialyze to remove unbound inhibitor d1->d2 d3 Measure residual enzyme activity d2->d3 d4 Result: No activity recovery d3->d4 j1 Form concentrated E-I complex j2 Rapid 100-fold dilution into substrate j1->j2 j3 Monitor enzyme activity over time j2->j3 j4 Result: No increase in activity j3->j4 m1 Incubate Enzyme + p-APMSF m2 Remove unbound inhibitor m1->m2 m3 Proteolytic digest m2->m3 m4 LC-MS/MS analysis m3->m4 m5 Identify peptide-adduct m4->m5

Overview of experimental workflows.

p-APMSF primarily targets trypsin-like serine proteases such as trypsin and thrombin. These enzymes play crucial roles in various signaling pathways.

signaling_pathways cluster_trypsin Trypsin Signaling cluster_thrombin Thrombin Signaling Trypsin Trypsin PAR2 PAR2 Trypsin->PAR2 cleaves G_protein_T Gq / G12/13 PAR2->G_protein_T activates PLC_T PLC G_protein_T->PLC_T IP3_DAG_T IP3 / DAG PLC_T->IP3_DAG_T Ca_PKC_T Ca2+ / PKC IP3_DAG_T->Ca_PKC_T MAPK_T MAPK Pathway Ca_PKC_T->MAPK_T Proliferation_T Cell Proliferation MAPK_T->Proliferation_T pAPMSF_T p-APMSF pAPMSF_T->Trypsin Thrombin Thrombin PAR1 PAR1 Thrombin->PAR1 cleaves G_protein_H Gq / G12/13 PAR1->G_protein_H activates PLC_H PLC G_protein_H->PLC_H RhoA RhoA Pathway G_protein_H->RhoA IP3_DAG_H IP3 / DAG PLC_H->IP3_DAG_H Ca_PKC_H Ca2+ / PKC IP3_DAG_H->Ca_PKC_H Platelet_Activation Platelet Activation Ca_PKC_H->Platelet_Activation RhoA->Platelet_Activation pAPMSF_H p-APMSF pAPMSF_H->Thrombin

Simplified signaling pathways of Trypsin and Thrombin.

By employing these experimental methodologies, researchers can rigorously confirm and characterize the irreversible inhibition of serine proteases by p-APMSF, providing a solid foundation for its use in further biological and therapeutic investigations.

References

A Researcher's Guide to Evaluating Serine Protease Inhibition: p-APMSF in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of serine protease inhibitors, selecting the optimal tool is paramount for experimental success. This guide provides a comprehensive comparison of p-Aminophenylmethylsulfonyl Fluoride (B91410) (p-APMSF), a widely used irreversible inhibitor, with its common alternatives. We present supporting experimental data, detailed protocols, and visual aids to facilitate an informed decision-making process.

At a Glance: p-APMSF and its Alternatives

p-APMSF is a specific, irreversible inhibitor of serine proteases that preferentially cleave at the carboxyl side of lysine (B10760008) and arginine residues.[1][2] Its mechanism of action involves the covalent modification of the active site serine residue, leading to the inactivation of the enzyme. This makes it a valuable tool for preventing proteolytic degradation in protein samples and for studying the function of specific serine proteases.

This guide compares p-APMSF with two other common serine protease inhibitors: 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF) and Phenylmethylsulfonyl fluoride (PMSF). AEBSF is a water-soluble and less toxic alternative to PMSF, while PMSF is a classic, albeit less stable and more hazardous, serine protease inhibitor.[3][4]

Performance Comparison: Inhibition Efficiency

The efficacy of an inhibitor is quantitatively described by its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50). A lower value for these parameters indicates a higher potency of the inhibitor. The following table summarizes the available data for p-APMSF and its alternatives against common serine proteases.

InhibitorTarget ProteaseInhibition Constant (Ki) / IC50Reference
p-APMSF Bovine Trypsin1.02 µM (Ki)[5]
Human Thrombin1.18 µM (Ki)[5]
Bovine Plasmin1.5 µM (Ki)[5]
Bovine Factor Xa1.54 µM (Ki)[5]
AEBSF TrypsinIC50 ~10 µM
ChymotrypsinIC50 ~70 µM
ThrombinIC50 ~100 µM
PlasminIC50 ~150 µM
KallikreinIC50 ~50 µM
PMSF Trypsin-
Chymotrypsin-
Thrombin-

Note: Direct comparative studies providing IC50 or Ki values for all three inhibitors under identical conditions are limited. The presented data is compiled from various sources and should be interpreted as a general guide.

Physicochemical Properties: A Practical Comparison

Beyond inhibitory potency, the practical utility of an inhibitor is dictated by its solubility and stability. These properties influence the ease of use and the reliability of experimental results.

Propertyp-APMSFAEBSFPMSF
Solubility Soluble in water (25 mg/mL) and DMSO (50 mg/mL).[5]Readily soluble in water (200 mg/mL) and ethanol (B145695).[6]Poorly soluble in water; stock solutions typically prepared in anhydrous ethanol or isopropanol.[4]
Stability in Aqueous Solution pH-dependent stability; t½ = 20 min at pH 6.0, 6 min at pH 7.0, and mere seconds at pH 8.0. It is recommended to reconstitute just prior to use.Excellent stability in aqueous solutions, especially at pH 5-6. Stable for up to 6 months in distilled water at 4°C. Limited stability above pH 7.5.[6][7]Short half-life in aqueous solutions (e.g., 35 min at pH 8.0, 25°C).[4]
Toxicity Data on specific toxicity is limited, but it is generally considered a safer alternative to DFP and PMSF.[8]Significantly less toxic than PMSF and DFP.[6]Neurotoxin; should be handled with caution in a fume hood.[4]

Experimental Protocols: Measuring Inhibition Efficiency

The inhibition efficiency of p-APMSF and other inhibitors can be determined using various enzyme assays. The choice of assay depends on the specific protease, available equipment, and desired throughput. Below are detailed protocols for two common methods.

Chromogenic Assay for Trypsin Inhibition

This method utilizes a chromogenic substrate that releases a colored product upon cleavage by trypsin. The rate of color formation is proportional to the enzyme activity, and a decrease in this rate in the presence of an inhibitor indicates inhibition.

Materials:

  • Trypsin (e.g., bovine pancreatic trypsin)

  • p-APMSF or other inhibitors

  • Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA) substrate

  • Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl2, pH 8.2

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare a stock solution of the inhibitor (e.g., p-APMSF) in an appropriate solvent (e.g., water or DMSO).

  • In a 96-well plate, add 50 µL of varying concentrations of the inhibitor to the wells. Include a control well with no inhibitor.

  • Add 25 µL of trypsin solution (final concentration ~10 µg/mL) to each well and incubate for 15 minutes at room temperature to allow the inhibitor to interact with the enzyme.

  • Prepare the L-BAPNA substrate solution in the assay buffer (final concentration ~1 mM).

  • To initiate the reaction, add 125 µL of the L-BAPNA solution to each well.

  • Immediately measure the absorbance at 405 nm every minute for 10-20 minutes using a microplate reader.

  • Calculate the rate of reaction (change in absorbance per minute) for each inhibitor concentration.

  • Determine the percent inhibition for each concentration relative to the control without inhibitor. The IC50 value can be calculated by plotting percent inhibition against inhibitor concentration.

Fluorogenic Assay for Thrombin Inhibition

This assay employs a fluorogenic substrate that becomes fluorescent upon enzymatic cleavage. This method is generally more sensitive than chromogenic assays.

Materials:

  • Thrombin (e.g., human α-thrombin)

  • p-APMSF or other inhibitors

  • Boc-Val-Pro-Arg-AMC (a fluorogenic thrombin substrate)

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.0

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation/Emission ~380/460 nm)

Procedure:

  • Prepare serial dilutions of the inhibitor in the assay buffer.

  • In a 96-well black plate, add 20 µL of each inhibitor concentration. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Add 160 µL of thrombin solution (final concentration ~1 nM) to each well (except the negative control) and incubate for 10 minutes at 37°C.

  • Prepare the Boc-Val-Pro-Arg-AMC substrate solution in the assay buffer (final concentration ~100 µM).

  • Start the reaction by adding 20 µL of the substrate solution to all wells.

  • Measure the fluorescence intensity every minute for 30 minutes using a fluorometric plate reader.

  • Calculate the reaction velocity from the linear portion of the fluorescence versus time plot.

  • Calculate the percentage of inhibition and determine the IC50 value as described in the chromogenic assay protocol.

Visualizing the Impact: Serine Protease Signaling Pathways

Serine proteases like thrombin and trypsin play critical roles in various signaling pathways, often by activating Protease-Activated Receptors (PARs). Understanding these pathways is crucial for contextualizing the effects of inhibitors like p-APMSF.

Thrombin_Signaling_Pathway Thrombin Thrombin PAR1 PAR1 Thrombin->PAR1 Cleavage Gq Gq PAR1->Gq Activation PLC PLC Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response (e.g., Platelet Aggregation) Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: Thrombin-mediated activation of PAR1 signaling cascade.

Trypsin_Signaling_Pathway Trypsin Trypsin PAR2 PAR2 Trypsin->PAR2 Cleavage Gq Gq PAR2->Gq Activation PLC PLC Gq->PLC MAPK_Pathway MAPK Pathway (ERK1/2) PLC->MAPK_Pathway NFkB_Activation NF-κB Activation PLC->NFkB_Activation Inflammatory_Response Inflammatory Response MAPK_Pathway->Inflammatory_Response NFkB_Activation->Inflammatory_Response

Caption: Trypsin-induced PAR2 signaling leading to inflammation.

Experimental Workflow for Inhibitor Evaluation

The following diagram outlines a logical workflow for evaluating the inhibition efficiency of a compound like p-APMSF in a sample.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Inhibitor_Prep Prepare Inhibitor Stock (e.g., p-APMSF) Incubation Incubate Enzyme with Varying Inhibitor Concentrations Inhibitor_Prep->Incubation Enzyme_Prep Prepare Enzyme Solution (e.g., Trypsin) Enzyme_Prep->Incubation Substrate_Prep Prepare Substrate Solution (Chromogenic/Fluorogenic) Reaction Initiate Reaction with Substrate Substrate_Prep->Reaction Incubation->Reaction Measurement Measure Signal (Absorbance/Fluorescence) Reaction->Measurement Rate_Calculation Calculate Reaction Rates Measurement->Rate_Calculation Inhibition_Calculation Calculate % Inhibition Rate_Calculation->Inhibition_Calculation IC50_Determination Determine IC50 Value Inhibition_Calculation->IC50_Determination

Caption: Workflow for determining inhibitor potency (IC50).

Conclusion

The choice of a serine protease inhibitor is a critical step in experimental design. p-APMSF presents a potent and specific option for targeting trypsin-like serine proteases. However, its limited stability in aqueous solutions, particularly at neutral and alkaline pH, necessitates careful handling and preparation. For applications requiring higher stability and lower toxicity, AEBSF emerges as a strong alternative, albeit with potentially lower potency for some proteases. PMSF, while historically significant, is often superseded by these alternatives due to its poor solubility and higher toxicity. By considering the comparative data and detailed protocols presented in this guide, researchers can make a more informed decision to select the most appropriate inhibitor for their specific needs, thereby enhancing the reliability and success of their experimental outcomes.

References

Safety Operating Guide

Safe Disposal of p-APMSF Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

** chercheurs, scientifiques et professionnels du développement de médicaments**, la manipulation et l'élimination appropriées des produits chimiques de laboratoire sont de la plus haute importance pour garantir la sécurité du personnel et la protection de l'environnement. Ce guide fournit des procédures détaillées pour l'élimination en toute sécurité du chlorhydrate de p-APMSF (chlorhydrate de (4-amidinophényl)méthylsulfonylfluorure), un inhibiteur irréversible des protéases à sérine.

Propriétés physicochimiques et de sécurité du chlorhydrate de p-APMSF

Un résumé des données quantitatives clés pour le chlorhydrate de p-APMSF est présenté ci-dessous. Ces propriétés sont essentielles pour comprendre le comportement du produit chimique et pour une manipulation et une élimination en toute sécurité.

PropriétéValeurRéférences
Poids moléculaire252,69 g/mol [1][2]
Formule moléculaireC₈H₁₀ClFN₂O₂S[2]
Point de fusion~205 °C (déc.)[2][3]
Point d'ébullition405,2 °C à 760 mmHg[2][3]
Point d'éclair198,8 °C[2][3]
SolubilitéEau : 25 mg/mLDMSO : 50 mg/mL[1][4]
Stabilité en solution aqueuse (pH 7,0)Demi-vie de 6 minutes[4]
Température de stockage2-8 °C ou -20 °C[4][5]

Procédures d'élimination étape par étape

Le chlorhydrate de p-APMSF doit être traité comme un déchet chimique dangereux et éliminé conformément à toutes les réglementations locales, étatiques et fédérales. Ne jamais jeter dans les égouts ou avec les ordures ménagères.[3]

Protocole d'élimination expérimental

  • Équipement de protection individuelle (EPI) : Avant de commencer toute procédure d'élimination, portez un EPI approprié, y compris des lunettes de sécurité, des gants imperméables aux produits chimiques et une blouse de laboratoire.[3][5] Une manipulation dans un endroit bien ventilé, comme une hotte chimique, est recommandée pour éviter l'inhalation de poussière.[3][5]

  • Collecte des déchets :

    • Déchets solides : Recueillir le chlorhydrate de p-APMSF solide, y compris tout matériel contaminé (par exemple, papier de pesée, spatules), dans un récipient d'élimination des produits chimiques clairement étiqueté et bien fermé.[3]

    • Déchets liquides : Recueillir les solutions contenant du chlorhydrate de p-APMSF dans un récipient de déchets dangereux étiqueté et résistant aux produits chimiques. En raison de sa courte demi-vie en solution aqueuse, en particulier à pH neutre ou basique, le potentiel d'inhibition de la protéase diminue avec le temps ; cependant, il doit toujours être traité comme un déchet dangereux.[4]

  • Stockage temporaire des déchets : Conservez les récipients de déchets fermés dans une zone de stockage de déchets désignée, à l'écart des matériaux incompatibles, en attendant leur enlèvement.[3]

  • Méthode d'élimination finale :

    • La méthode d'élimination privilégiée pour le chlorhydrate de p-APMSF est l'incinération contrôlée dans une usine de destruction de produits chimiques agréée, équipée d'un lavage des gaz de combustion.[3]

    • Alternativement, le matériau peut être éliminé par enlèvement dans une installation agréée de destruction de produits chimiques.[3]

    • Contactez le service de sécurité environnementale de votre institution ou un entrepreneur agréé en matière d'élimination des déchets dangereux pour organiser la collecte et l'élimination.

  • Élimination des contenants :

    • Les contenants vides doivent être rincés trois fois (ou l'équivalent) avec un solvant approprié.[3] Le liquide de rinçage doit être collecté comme déchet chimique dangereux.

    • Après un rinçage approprié, les contenants peuvent être proposés au recyclage ou au reconditionnement.[3]

    • Alternativement, les emballages peuvent être perforés pour les rendre inutilisables à d'autres fins, puis éliminés dans une décharge sanitaire.[3]

Diagramme du flux de travail pour l'élimination

Le diagramme ci-dessous illustre la relation logique et les étapes séquentielles pour l'élimination appropriée du chlorhydrate de p-APMSF.

G cluster_prep Préparation et collecte cluster_storage Stockage intermédiaire cluster_disposal Élimination finale cluster_container Élimination des contenants A Porter un EPI approprié (blouse, gants, lunettes) B Recueillir les déchets solides et liquides dans des récipients étiquetés A->B C Sceller et stocker les récipients de déchets dans une zone désignée B->C G Rincer trois fois les contenants vides B->G D Contacter le service de sécurité environnementale ou l'entrepreneur en déchets C->D E Incinération contrôlée (méthode privilégiée) D->E F Enlèvement par une usine de destruction de produits chimiques agréée D->F H Recueillir le liquide de rinçage comme déchet dangereux G->H I Recycler ou jeter le contenant rincé G->I

Légende: Flux de travail pour l'élimination sécuritaire du chlorhydrate de p-APMSF.

Le respect de ces procédures d'élimination contribuera à garantir un environnement de laboratoire sûr et à maintenir la conformité avec les réglementations environnementales.

References

Navigating the Safe Handling of p-APMSF Hydrochloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Logistical Information for Researchers

This guide provides critical safety protocols and logistical information for the handling and disposal of p-APMSF hydrochloride (p-Amidinophenyl)methanesulfonyl Fluoride hydrochloride), a widely used irreversible serine protease inhibitor. Adherence to these procedures is paramount to ensure laboratory safety and maintain experimental integrity.

Summary of Key Safety & Handling Parameters

For quick reference, the following table summarizes the essential quantitative data and handling recommendations for this compound.

ParameterValue / RecommendationSource(s)
Chemical Formula C₈H₉FN₂O₂S • HCl[1]
Molecular Weight 252.7 g/mol [1]
Appearance White to slightly yellow crystalline powder[2]
Storage Temperature 2-8°C or -20°C[3][4]
Solubility - 50 mg/mL in DMSO- 25 mg/mL in Water[1][4]
Solution Stability Unstable in solution; reconstitute just prior to use. Half-life at pH 7.0 is 6 minutes.[3][5]
Occupational Exposure Limits Not established.[6]
Toxicity Data (LD50/LC50) No data available. Handle with care as potential hazards are not fully known.[6]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is crucial when handling this compound due to the lack of comprehensive toxicity data. The following PPE is mandatory:

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield is recommended when handling larger quantities or if there is a significant risk of splashing.[6]

  • Hand Protection: Use chemically impermeable gloves. Although specific glove material recommendations are not available due to a lack of testing, nitrile gloves are a common choice for handling chemicals in a laboratory setting. Gloves must be inspected for integrity before each use. Immediately remove and replace gloves if they become contaminated.[6]

  • Body Protection: A flame-resistant lab coat or impervious clothing is required to prevent skin contact.[6]

  • Respiratory Protection: While not generally required for handling small quantities in a well-ventilated area, a full-face respirator should be used if exposure limits are exceeded or if dust formation is likely.[6]

Operational Plan: From Receipt to Disposal

The following workflow outlines the necessary steps for safely handling this compound throughout its lifecycle in the laboratory.

Workflow for Handling this compound cluster_prep Preparation & Handling cluster_use Experimental Use cluster_disposal Disposal receipt Receiving & Storage (2-8°C or -20°C) ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) receipt->ppe Before Handling handling Handling in Ventilated Area (Fume Hood) solution_prep Solution Preparation (Use appropriate solvent, e.g., DMSO, Water) handling->solution_prep ppe->handling experiment Use in Experiment (Follow protocol) solution_prep->experiment decontamination Decontaminate Glassware & Surfaces experiment->decontamination waste_collection Collect Waste in Labeled, Sealed Container decontamination->waste_collection disposal Dispose via Licensed Chemical Waste Contractor waste_collection->disposal

Caption: This diagram illustrates the key stages for the safe handling and disposal of this compound.

Detailed Experimental Protocols

While specific experimental protocols will vary based on the research application, the following general steps should be followed when preparing and using this compound solutions:

Preparation of a Stock Solution (Example: 50 mM in DMSO)

  • Pre-Handling: Don the required personal protective equipment, including safety goggles, a lab coat, and chemically resistant gloves. Ensure you are working in a certified chemical fume hood.[6]

  • Weighing: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance. Avoid creating dust.

  • Dissolving: Add the appropriate volume of anhydrous DMSO to the powder to achieve a 50 mg/mL concentration.[1][4] Sonicate if necessary to ensure complete dissolution.

  • Storage of Stock Solution: If not for immediate use, aliquot the stock solution into smaller, clearly labeled, and tightly sealed vials. Store at -20°C for short-term storage. Be aware that p-APMSF is unstable in solution.[3][5]

Use in an Experiment (General Guidance)

  • Dilution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the final working concentration using the appropriate aqueous buffer. Note that the half-life of p-APMSF in aqueous solution at pH 7.0 is only 6 minutes.[3][5]

  • Addition to Sample: Add the diluted this compound to your experimental sample and mix thoroughly.

  • Incubation: Proceed with the experimental incubation as required by your specific protocol.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: All unused this compound powder, stock solutions, and experimental waste containing the compound must be collected in a clearly labeled, sealed, and leak-proof container. This waste should be disposed of through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[6] Do not discharge to sewer systems.[6]

  • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and paper towels, should be collected in a designated hazardous waste container and disposed of according to your institution's guidelines.

  • Empty Containers: Empty containers can be triple-rinsed with an appropriate solvent (e.g., ethanol (B145695) or water), and the rinsate collected as chemical waste. The rinsed container can then be disposed of as regular laboratory waste or recycled, depending on institutional policies.[6] Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[6]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
p-APMSF hydrochloride
Reactant of Route 2
p-APMSF hydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。